1-Chloro-1-methylsiletane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-1-methylsiletane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClSi/c1-6(5)3-2-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKKXHBGWAQZOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178075 | |
| Record name | Silacyclobutane, 1-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2351-34-0 | |
| Record name | Silacyclobutane, 1-chloro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silacyclobutane, 1-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-1-methylsilacyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Chloro-1-methylsiletane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of 1-Chloro-1-methylsiletane in Modern Chemistry
This compound, a substituted silacyclobutane, is a valuable reagent and intermediate in organic and materials chemistry.[1][2][3] The strained four-membered ring of the siletane moiety imparts unique reactivity, making it a versatile building block for the synthesis of more complex organosilicon compounds.[4] Its applications span from the development of advanced polymers and OLED materials to its use in pharmaceuticals and agrochemicals.[1][2] The presence of a reactive chlorine atom on the silicon allows for a variety of subsequent functionalization reactions, further expanding its synthetic utility.[3] This guide provides a comprehensive overview of the primary synthesis protocols for this compound, delving into the mechanistic underpinnings and practical considerations for each method.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, handling, and application.
| Property | Value | Source |
| CAS Number | 2351-34-0 | [2] |
| Molecular Formula | C4H9ClSi | [2] |
| Molecular Weight | 120.65 g/mol | [2][5][6] |
| Boiling Point | 99.4 °C at 760 mmHg, 103 °C | [2][7] |
| Density | 0.98 g/mL, 0.985 g/mL at 25 °C | [2][7] |
| Refractive Index (n20/D) | 1.45 | [2][7] |
| Flash Point | 2.6 °C, 3 °C (closed cup) | [2][5] |
| Appearance | Colorless liquid | [2] |
Synthesis Methodologies: A Detailed Examination
The synthesis of this compound can be approached through several strategic pathways. This guide will focus on the two most prevalent and practical methods: the Grignard reaction with a dichlorosiletane precursor and the intramolecular Wurtz-type coupling.
Method 1: Grignard-Mediated Methylation of 1,1-Dichlorosiletane
This is a cornerstone method for the synthesis of this compound, relying on the nucleophilic addition of a methyl group from a Grignard reagent to the electrophilic silicon center of 1,1-dichlorosiletane.
Reaction Principle:
The Grignard reagent, typically methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl), acts as a potent source of the methyl nucleophile. This nucleophile attacks the silicon atom of 1,1-dichlorosiletane, displacing one of the chlorine atoms in a nucleophilic substitution reaction. The driving force for this reaction is the formation of a stable silicon-carbon bond.
Figure 1: General scheme for the Grignard synthesis of this compound.
Experimental Protocol:
Materials:
-
Methylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Magnesium turnings
-
Methyl bromide or methyl chloride
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Step-by-Step Procedure:
-
Grignard Reagent Preparation (if not commercially available):
-
Under an inert atmosphere, flame-dry all glassware.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
A solution of methyl bromide or methyl chloride in the chosen solvent is added dropwise to initiate the reaction. The reaction is exothermic and should be controlled by the rate of addition.
-
Once the reaction is complete, the Grignard reagent is a grayish solution.
-
-
Reaction with 1,1-Dichlorosiletane:
-
In a separate flask under an inert atmosphere, dissolve 1,1-dichlorosiletane in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the prepared methylmagnesium bromide solution to the 1,1-dichlorosiletane solution with constant stirring. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed by rotary evaporation.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Any moisture will quench the Grignard reagent, reducing the yield.
-
Inert Atmosphere: The use of argon or nitrogen prevents the Grignard reagent from reacting with atmospheric oxygen.
-
Controlled Addition and Low Temperature: The reaction is exothermic. Slow, dropwise addition at a low temperature prevents side reactions and ensures better control over the reaction.
-
Fractional Distillation: This is a crucial step to separate the desired product from any unreacted starting material, the di-substituted product (1,1-dimethylsiletane), and other impurities.
Method 2: Intramolecular Wurtz-Type Coupling
An alternative and industrially relevant method for the synthesis of this compound involves an intramolecular Wurtz-type coupling of a dihaloprecursor.[7]
Reaction Principle:
This synthesis starts with dichloro(3-chloropropyl)methylsilane. In the presence of a reducing metal, typically magnesium, an intramolecular cyclization occurs. The magnesium reacts with the chlorine atoms, leading to the formation of the four-membered siletane ring.
Figure 2: General scheme for the Wurtz-type synthesis of this compound.
Experimental Protocol:
Materials:
-
Dichloro(3-chloropropyl)methylsilane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Step-by-Step Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, charge a flask with magnesium turnings and anhydrous diethyl ether or THF.
-
Prepare a solution of dichloro(3-chloropropyl)methylsilane in the same anhydrous solvent.
-
-
Cyclization Reaction:
-
Slowly add the solution of dichloro(3-chloropropyl)methylsilane to the stirred suspension of magnesium.
-
The reaction is typically initiated with gentle heating.
-
Once initiated, the reaction is often self-sustaining and may require cooling to maintain a controlled reflux.
-
After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete cyclization.
-
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is filtered to remove excess magnesium and magnesium chloride salts.
-
The solvent is removed from the filtrate by distillation.
-
The resulting crude product is purified by fractional distillation under reduced pressure to obtain this compound.
-
Causality Behind Experimental Choices:
-
Choice of Precursor: Dichloro(3-chloropropyl)methylsilane contains the necessary carbon backbone and the silicon-methyl group, with appropriately positioned chlorine atoms for the intramolecular cyclization.
-
Reducing Metal: Magnesium is an effective and commonly used metal for Wurtz-type couplings due to its reactivity and cost-effectiveness.
-
Anhydrous Solvent: As with the Grignard reaction, anhydrous conditions are critical to prevent side reactions with the reactive organometallic intermediates formed during the reaction.
Characterization of this compound
Predicted NMR Data: [2]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the methylene protons of the silacyclobutane ring. The chemical shifts will be influenced by the electronegativity of the silicon and chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon and the two different types of methylene carbons in the ring.[2]
Mass Spectrometry:
-
The mass spectrum (electron ionization) would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the chlorine atom.[2]
Conclusion: A Versatile Intermediate for Chemical Innovation
The synthesis of this compound, primarily through Grignard methylation or intramolecular Wurtz-type coupling, provides access to a highly versatile and reactive building block. The choice of synthetic route will depend on the availability of starting materials, scale of the reaction, and desired purity. A thorough understanding of the reaction mechanisms and careful control of the experimental conditions are paramount for achieving high yields and purity. As the demand for advanced materials with tailored properties continues to grow, the importance of intermediates like this compound in enabling chemical innovation is set to increase.
References
- 1-Chloro-1-methylsilacyclobutane: A Cornerstone for Advanced Material Synthesis. (2025, October 20). [Source not further specified]
- 1-chloro-1-methylsilacyclobutane 2351-34-0. Guidechem.
- Synthesis of Silacyclobutane and Some Related Compounds. Journal of the American Chemical Society.
- Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes. (2022, June 13). PMC.
- A Combined Computational and Experimental Study of Rh- Catalyzed C−H Silylation with Silacyclobutanes: Insights. (2021, February 23). [Source not further specified]
- Silacyclobutane. Wikipedia.
- 1-Chloro-1-methylsilacyclobutane. Chem-Impex.
- 1-CHLORO-3-METHYLBUTANE(107-84-6) 1H NMR spectrum. ChemicalBook.
- 1-CHLORO-1-METHYLSILACYCLOBUTANE CAS#: 2351-34-0. ChemicalBook.
- 1-Chloro-1-methylsilacyclobutane 98 2351-34-0. Sigma-Aldrich.
- A Combined Computational and Experimental Study of Rh-Catalyzed C–H Silylation with Silacyclobutanes: Insights Leading to a More Efficient Catalyst System. (2021, February 23). Journal of the American Chemical Society.
- 1-Chloro-1-methylcyclopentane | CAS 6196-85-6. Frontier Specialty Chemicals.
- 1,1-Dichlorosilacyclobutane 97 2351-33-9. Sigma-Aldrich.
- 1-Chloro-1-methylsilacyclobutane | CAS 2351-34-0. Santa Cruz Biotechnology.
- 1-Chloro-1-methyl-cyclobutane - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 1-Chloro-1-methylsilacyclobutane. AMERICAN ELEMENTS®.
- 1,1-Dichlorosilacyclobutane | C3H6Cl2Si | CID 75373. PubChem.
- 1-Chloro-1-methylcycloheptane | C8H15Cl | CID 12614013. PubChem.
- (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Organic Syntheses Procedure.
- 1-Chloro-1-methylcyclopentane. the NIST WebBook.
- Chemical Properties of 1-Chloro-1-methylcyclopentane (CAS 6196-85-6). Cheméo.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Silacyclobutane - Wikipedia [en.wikipedia.org]
- 5. 1-氯-1-甲基硅杂环丁烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 1-CHLORO-1-METHYLSILACYCLOBUTANE CAS#: 2351-34-0 [m.chemicalbook.com]
- 8. 1,1-二氯硅基环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1,1-Dichlorosilacyclobutane | C3H6Cl2Si | CID 75373 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characterization of 1-Chloro-1-methylsiletane
Abstract
1-Chloro-1-methylsiletane is a strained, four-membered organosilicon heterocycle with significant potential as a reactive intermediate in materials science and organic synthesis.[1] The inherent ring strain and the polarized silicon-chlorine bond suggest a unique reactivity profile, making a thorough understanding of its physicochemical properties essential for its application.[2] Publicly available experimental data for this specific compound is scarce, necessitating a foundational guide for its characterization. This document provides a comprehensive framework for researchers and drug development professionals to determine and interpret the core physicochemical properties of this compound, from fundamental constants to detailed spectroscopic signatures. The methodologies described herein are designed to be self-validating and are grounded in established analytical principles for organosilicon compounds.
Introduction and Molecular Overview
This compound, also known as 1-chloro-1-methylsilacyclobutane, belongs to a class of compounds noted for their high ring strain and the Lewis acidity of the silicon atom.[1][2] These characteristics are central to their utility in ring-opening polymerizations and as precursors to other valuable organosilanes.[3] The introduction of a chloro and a methyl group on the silicon atom creates a chiral center, adding another layer of complexity and potential application. This guide outlines the essential experimental workflows required to build a complete physicochemical profile for this novel compound.
Molecular Structure:
Key Identifiers (Calculated/Predicted):
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| Molecular Formula | C₄H₉ClSi | - |
| Molecular Weight | 120.65 g/mol | Calculated |
| CAS Number | Not Assigned | - |
Core Physicochemical Properties: Prediction and Rationale
Direct experimental values for this compound are not widely published. However, we can predict a probable range for its key properties based on the parent silacyclobutane (Boiling Point: 29.8 °C) and the effects of substitution.[2] The addition of methyl and chloro groups will increase the molecular weight and intermolecular forces (dipole-dipole interactions), leading to an anticipated increase in boiling point and density compared to the parent ring.
| Property | Predicted Value / Range | Rationale for Prediction |
| Appearance | Colorless to pale yellow liquid | Based on similar small-ring chloro-organosilanes.[4] |
| Boiling Point | 80 - 110 °C | Increased molecular weight and polarity compared to silacyclobutane (BP 29.8 °C).[2] |
| Density | 0.95 - 1.05 g/mL | The presence of a heavier chlorine atom is expected to increase density over silacyclobutane. |
| Refractive Index | 1.43 - 1.46 | Typical range for non-aromatic organosilicon compounds. |
| Solubility | Soluble in aprotic organic solvents | Expected to be soluble in solvents like pentane, chloroform, and DCM.[4] |
Experimental Determination of Physical Properties
Accurate determination of physical constants is the first step in validating the synthesis and purity of a new compound. The following protocols are standard for small-scale laboratory characterization.
Boiling Point Determination (Thiele Tube Method)
Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This method accurately measures this temperature for small sample volumes by observing the equilibrium between the liquid's vapor and the external pressure.
Experimental Workflow:
Caption: Workflow for Micro Boiling Point Determination.
Step-by-Step Protocol:
-
Preparation: Seal one end of a capillary tube using a flame.
-
Assembly: Add approximately 0.5 mL of this compound to a small test tube. Place the sealed capillary tube (open end down) into the test tube.
-
Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with mineral oil.
-
Heating: Gently heat the side arm of the Thiele tube. This ensures uniform heat distribution via convection.
-
Observation (Heating): Watch for a continuous and rapid stream of bubbles to emerge from the capillary tube. This indicates the liquid's vapor pressure has exceeded the atmospheric pressure.
-
Observation (Cooling): Remove the heat source. As the apparatus cools, the rate of bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. This is the point of pressure equilibrium.
-
Validation: Repeat the determination to ensure reproducibility.
Spectroscopic and Chromatographic Analysis
Spectroscopic analysis is non-negotiable for confirming the molecular structure and assessing the purity of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS separates volatile compounds based on their boiling points and interactions with a stationary phase (GC) and then fragments them into a characteristic mass-to-charge ratio pattern (MS). This dual detection provides definitive evidence of purity and structural components. For organosilanes, GC is a particularly effective analytical tool.
GC-MS Analysis Workflow:
Caption: GC-MS Workflow for Purity and Structural Analysis.
Expected Mass Spectrum Fragmentation: The mass spectrum of silacyclobutanes is often dominated by the elimination of ethene due to the ring strain.[5] For this compound, key fragmentation patterns would include:
-
Molecular Ion (M⁺): A pair of peaks corresponding to the molecular weight, showing the characteristic 3:1 isotopic ratio for chlorine (³⁵Cl and ³⁷Cl). The expected peaks would be at m/z 120 and 122.
-
Loss of Ethene ([M - C₂H₄]⁺): Cleavage of the silacyclobutane ring is a primary fragmentation pathway, resulting in a prominent ion.[5]
-
Loss of Methyl ([M - CH₃]⁺): Cleavage of the Si-CH₃ bond.
-
Loss of Chlorine ([M - Cl]⁺): Cleavage of the Si-Cl bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy probes the chemical environment of specific nuclei (¹H, ¹³C, ²⁹Si). The chemical shift, integration, and coupling patterns provide a detailed map of the molecule's connectivity, making it the most powerful tool for structural confirmation. Multinuclear NMR studies are highly recommended for novel silacyclobutane derivatives.[6][7]
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Si-CH₃ (Singlet): Expected around 0.4 - 0.8 ppm . This will be a sharp singlet as there are no adjacent protons to couple with.
-
Si-CH₂ (Triplet): The two methylene groups attached to silicon are equivalent. They are expected to appear as a triplet around 0.8 - 1.5 ppm , split by the adjacent C-CH₂-C protons.
-
C-CH₂-C (Quintet): The central methylene group is expected around 1.8 - 2.5 ppm . It will appear as a quintet (or multiplet) due to coupling with the four adjacent Si-CH₂ protons.
Predicted ¹³C NMR Spectrum (in CDCl₃): Three distinct carbon signals are expected:
-
Si-CH₃: ~ -5 to 5 ppm
-
Si-CH₂: ~ 10 to 20 ppm
-
C-CH₂-C: ~ 15 to 25 ppm
Predicted ²⁹Si NMR Spectrum (in CDCl₃): A single resonance is expected. The chemical shift will be highly informative about the coordination and electronic environment of the silicon atom within the strained ring.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. It is an excellent, rapid technique for identifying the presence of key functional groups.
Key Expected Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Bond | Vibration Type |
|---|---|---|
| 2960-2850 | C-H | Stretch |
| 1450-1375 | C-H | Bend |
| 1250 | Si-CH₃ | Symmetric Bend |
| 800-900 | Si-C (ring) | Stretch |
| 450-600 | Si-Cl | Stretch |
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. While predictive data based on analogous structures provides a valuable starting point, the experimental determination of its boiling point, density, and refractive index, combined with rigorous spectroscopic analysis via GC-MS, multinuclear NMR, and IR, is imperative. The protocols and expected data outlined in this guide provide a robust framework for researchers to confidently synthesize, purify, and validate the structure of this reactive organosilicon intermediate, paving the way for its exploration in advanced materials and synthetic chemistry.
References
-
Wikipedia. (2023). Silacyclobutane. Retrieved from [Link]
-
Hussain, Z., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. Retrieved from [Link]
-
Wang, Z., et al. (2022). Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes. Nature Communications. Retrieved from [Link]
-
Pestunovich, V. A., et al. (2006). Synthesis and NMR study of intramolecular silacyclobutane complexes. Arkivoc. Retrieved from [Link]
-
Pace, V., & Holzer, W. (2013). Reactivity of electrophilic cyclopropanes. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Silacyclobutane. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. 1-Silacyclobutene, A and 4-silaspiro[3.3]hepta-1,5-diene derivatives, B. Retrieved from [Link]
-
Davidson, I. M. T., et al. (1974). Mass spectra of sila-cyclobutane and -cyclobutene derivatives. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
-
Mykhailiuk, P. K. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of compound C from BuOK, dimethylsilacyclobutane, and 1,1-diphenylethylene quenched by Me3SiCl. Retrieved from [Link]
- Google Patents. (n.d.). CN105367391A - 2-chlorine-1,1,1-trimethoxyethane preparing method.
-
Li, J., et al. (2024). DFT study of rhodium-catalyzed transformation of silacyclobutane with alkyne or H2O: Si–Cl bond reductive elimination vs. alkyne insertion. Organic Chemistry Frontiers. Retrieved from [Link]
-
Khan, E., & Wrackmeyer, B. (2011). Synthesis and NMR spectroscopic characterization of Si-substituted 1-silacyclobutene derivatives. Open Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). SU1060101A3 - Process for producing 1-chlorohexane.
-
NIST. (n.d.). 1-Chloro-1-methylcyclohexane. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-1-(1-methylethyl)cyclohexane. National Institutes of Health. Retrieved from [Link]
-
Deutsche Digitale Bibliothek. (n.d.). Synthesis and NMR spectroscopic characterization of Si-substituted 1-silacyclobutene derivatives. Retrieved from [Link]
Sources
- 1. Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silacyclobutane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Chloro-1-methylcyclopentane | CAS 6196-85-6 [frontierspecialtychemicals.com]
- 5. Mass spectra of sila-cyclobutane and -cyclobutene derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Synthesis and NMR spectroscopic characterization of Si-substituted 1-silacyclobutene derivatives / Open Chemistry, 2010 [sci-hub.st]
The Siletane Keystone: A Technical Guide to 1-Chloro-1-methylsiletane
Introduction: The Potential Within the Strained Ring
In the vast landscape of organosilicon chemistry, strained ring systems hold a unique and powerful position. Among these, 1-Chloro-1-methylsiletane (CAS No. 2351-34-0), a four-membered silacyclobutane, stands out as a versatile and highly reactive building block. Its inherent ring strain, coupled with the reactive silicon-chlorine bond, makes it a valuable precursor in the synthesis of advanced materials and complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its diverse reactivity and applications, offering researchers and development professionals a comprehensive technical resource. The unique reactivity profile of siletanes, driven by ring strain, allows for novel transformations and the creation of silicon-containing polymers with tailored properties.[1]
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic characteristics is paramount for its effective use in research and development. This compound is a colorless liquid with properties that necessitate careful handling, particularly its reactivity with moisture.[1][2]
Physicochemical Data Summary
| Property | Value | Reference(s) |
| CAS Number | 2351-34-0 | [3][4] |
| Molecular Formula | C₄H₉ClSi | [2][3][4] |
| Molecular Weight | 120.65 g/mol | [2][3][5] |
| Appearance | Colorless liquid | [2][3] |
| Boiling Point | 103 °C (lit.) | [1][2][3] |
| Density | 0.985 g/mL at 25 °C (lit.) | [1][2][3] |
| Refractive Index (n²⁰/D) | 1.45 (lit.) | [1][3][5] |
| Flash Point | 3 °C (37.4 °F) - closed cup | [5][6] |
Spectroscopic Signature: A Window into Molecular Structure
Spectroscopic analysis provides the definitive fingerprint of this compound, confirming its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the methyl protons and the methylene protons of the siletane ring. The methyl group protons (Si-CH₃) would appear as a singlet, while the ring protons would exhibit more complex splitting patterns due to their diastereotopic nature.
-
¹³C NMR : The carbon spectrum will display signals for the methyl carbon and the two inequivalent methylene carbons of the ring. The carbon attached to the silicon and chlorine will be significantly deshielded. For instance, in 1-chloropropane, the carbon bonded to chlorine appears at a lower field (around 47 ppm) due to the inductive effect of the halogen.[7] A similar, though modulated, effect is expected here.
-
²⁹Si NMR : Silicon NMR is a powerful tool for characterizing organosilicon compounds. The chemical shift for the silicon atom in this compound is anticipated to be in the region typical for tetracoordinate silicon bonded to one chlorine and three carbon atoms. The strained four-membered ring will likely influence this shift, moving it to a characteristic position that can be used to monitor reactions. The chemical shift range for silicon is wide, making it a sensitive probe of the silicon's chemical environment.[8]
-
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:
-
C-H stretching and bending frequencies for the methyl and methylene groups.
-
A strong absorption band corresponding to the Si-Cl stretch.
-
Vibrational modes associated with the siletane ring structure.
-
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M⁺+2 peaks.[9] Fragmentation will likely involve the loss of the methyl group, the chlorine atom, or cleavage of the siletane ring, providing further structural confirmation.
Synthesis: Forging the Strained Ring
The most common and scalable synthesis of this compound involves an intramolecular Wurtz-type coupling reaction. This approach utilizes a readily available linear precursor, (3-chloropropyl)methyldichlorosilane, and a reducing metal, typically magnesium.
Conceptual Workflow of Synthesis
The synthesis hinges on the reductive cyclization of a dihalosilane. The magnesium metal facilitates the formation of a transient organometallic species that undergoes intramolecular nucleophilic attack to displace a chloride ion, thereby forming the strained four-membered ring.
Caption: Nucleophilic substitution with a Grignard reagent.
Exemplary Protocol: Reaction with Phenylmagnesium Bromide
-
Grignard Preparation : Prepare phenylmagnesium bromide from bromobenzene and magnesium in anhydrous THF in a separate flask under an inert atmosphere.
-
Reaction : Cool the Grignard solution in an ice bath. Add a solution of this compound in anhydrous THF dropwise with stirring. [10]3. Quenching and Workup : After the addition, allow the mixture to warm to room temperature and stir for several hours. Carefully quench the reaction by pouring it into a mixture of crushed ice and a dilute acid (e.g., 10% HCl). [11]4. Extraction and Purification : Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the resulting 1-methyl-1-phenylsiletane by distillation or chromatography.
Reduction of the Si-Cl Bond
The silicon-chlorine bond can be reduced to a silicon-hydride (Si-H) bond using standard reducing agents like lithium aluminum hydride (LiAlH₄). [12]This provides access to hydrosiletanes, which are valuable for hydrosilylation reactions.
Exemplary Protocol: Reduction with LiAlH₄
Caution: LiAlH₄ reacts violently with water and protic solvents. All equipment and solvents must be scrupulously dry, and the reaction must be conducted under an inert atmosphere. [13]
-
Setup : In a dry, inert atmosphere flask, suspend LiAlH₄ in anhydrous diethyl ether. [14]2. Addition : Cool the suspension in an ice bath. Add a solution of this compound in anhydrous ether dropwise with vigorous stirring.
-
Workup : After the reaction is complete, cautiously destroy the excess LiAlH₄ by the slow, sequential addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.
-
Isolation : Filter the resulting salts and wash them thoroughly with ether. The combined filtrate contains the product, 1-methylsiletane, which can be isolated by careful removal of the solvent.
Ring-Opening Polymerization (ROP)
The significant strain energy of the siletane ring makes it susceptible to ring-opening polymerization, a process that transforms the cyclic monomer into a linear polysiloxane-type polymer. [15]This polymerization can be initiated by either anionic or cationic species, leading to polymers with a repeating -[Si(CH₃)(R)-CH₂CH₂CH₂]- backbone. The properties of the resulting polymer can be tuned by the choice of initiator and reaction conditions. This method is a cornerstone for producing high molecular weight linear polysiloxanes. [16]
Caption: General scheme for Ring-Opening Polymerization.
Applications in Advanced Materials and Drug Discovery
The unique reactivity of this compound makes it a valuable precursor in diverse fields, from materials science to the life sciences.
-
Materials Science : As a monomer for ROP, it is used to synthesize silicon-containing polymers (polycarbosilanes). These polymers can serve as precursors to silicon carbide (SiC) ceramics, which are known for their high strength and thermal stability. The ability to functionalize the siletane ring before or after polymerization allows for the creation of specialty silicones and elastomers with enhanced durability and adhesion. [3]
-
Drug Discovery and Medicinal Chemistry : The incorporation of silicon into biologically active molecules is a growing strategy in medicinal chemistry, often referred to as the "silicon switch." [17]Replacing a carbon atom with silicon can modulate a drug's metabolic stability, lipophilicity, and overall pharmacokinetic profile. [16][18]Siletanes serve as compact, functionalizable silicon-containing scaffolds. Their derivatives can be explored as novel bioactive compounds or as tools to optimize the properties of existing drug candidates. [19][20][21]The development of synthetic methods for these unique organosilicon compounds is therefore of significant interest. [22]
Safety and Handling: A Mandate for Caution
This compound is a hazardous chemical that requires strict safety protocols. Its high flammability and corrosive nature, primarily due to its rapid reaction with moisture to release HCl, demand careful handling. [1]
Hazard Identification
-
GHS Pictograms :
-
Flame (Flammable Liquid)
-
Corrosion (Causes severe skin burns and eye damage)
-
-
Hazard Statements :
-
H225: Highly flammable liquid and vapor. [6] * H314: Causes severe skin burns and eye damage. [6]* Precautionary Statements :
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. [6] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [6] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6]
-
Handling and Storage Protocol
-
Inert Conditions : Always handle and store this compound under a dry, inert atmosphere (nitrogen or argon) to prevent hydrolysis.
-
Ventilation : Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.
-
Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids. Store away from incompatible materials such as water, alcohols, and oxidizing agents.
-
Spill Management : In case of a spill, use non-combustible absorbent material and dispose of it as hazardous waste.
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to innovation in organosilicon chemistry. Its strained-ring structure imparts a unique reactivity that enables the synthesis of complex molecules and novel polymers. For researchers in materials science and drug discovery, a deep understanding of this compound's properties, synthesis, and reaction pathways is essential to unlocking its full potential. As synthetic methodologies advance, the applications for this versatile siletane building block are poised to expand, further solidifying its role as a keystone reagent in the pursuit of novel materials and therapeutics.
References
-
ResearchGate. 1. 59.6 MHz 29 Si{ 1 H} NMR spectrum (upper insert) of the.... Retrieved from: [Link]
-
NIST WebBook. Silane, chloro(1,1-dimethylethyl)dimethyl-. Retrieved from: [Link]
-
American Elements. 1-Chloro-1-methylsilacyclobutane. Retrieved from: [Link]
-
ResearchGate. Examples of bioactive organosilicon compounds. Retrieved from: [Link]
-
Chemistry LibreTexts. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from: [Link]
-
University of Glasgow. Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from: [Link]
-
University of Wisconsin-Madison. 25. The Grignard Reaction. Retrieved from: [Link]
-
MDPI. Ring-Opening Polymerization—An Introductory Review. Retrieved from: [Link]
-
ResearchGate. Exploitation of silicon medicinal chemistry in drug discovery. Retrieved from: [Link]
-
ResearchGate. Typical 29 Si NMR Chemical Shifts. Retrieved from: [Link]
-
YouTube. Preparation of Grignard Reactions. Retrieved from: [Link]
-
ACS Publications. Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. Retrieved from: [Link]
-
University of Victoria Libraries. Bioactive organo-silicon compounds. Retrieved from: [Link]
-
YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from: [Link]
-
PubMed. The role of silicon in drug discovery: a review. Retrieved from: [Link]
-
YouTube. Mass spectrum of molecules with 1Br and 1Cl. Retrieved from: [Link]
-
Organic Syntheses. Propenylamine, 1-chloro-N,N,2-trimethyl-. Retrieved from: [Link]
-
ResearchGate. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. Retrieved from: [Link]
-
ScienceDirect. 29Si NMR chemical shifts of silane derivatives. Retrieved from: [Link]
-
Rowan Scientific. Silicon as a Bioisostere for Carbon in Drug Design. Retrieved from: [Link]
-
Indian Academy of Sciences. Organosilicon Reagents in Natural Product Synthesis. Retrieved from: [Link]
-
Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. Retrieved from: [Link]
-
University of Calgary. 14 Formation and reaction of a Grignard reagent. Retrieved from: [Link]
-
Taylor & Francis Online. Progress in the medicinal chemistry of silicon: C/Si exchange and beyond. Retrieved from: [Link]
-
ResearchGate. The synthesis of biologically active organosilicon small molecules. Retrieved from: [Link]
-
Chemistry LibreTexts. 2.5: Carbon-13 NMR Spectroscopy. Retrieved from: [Link]
-
YouTube. Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4. Retrieved from: [Link]
-
ZM Silane Limited. Organosilicon Compounds | Silane Silicone Manufacturer. Retrieved from: [Link]
-
University of Ottawa. ( 29 Si) Silicon NMR. Retrieved from: [Link]
-
YouTube. Mass Spectrometry A-Level Fragmentation part 2. Retrieved from: [Link]
-
ChemConnections. 13C NMR Spectroscopy. Retrieved from: [Link]
-
NIST WebBook. Benzene, (1-chloro-1-methylethyl)-. Retrieved from: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Retrieved from: [Link]
-
Doc Brown's Chemistry. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification. Retrieved from: [Link]
Sources
- 1. 1-Chloro-1-methylcyclohexane | C7H13Cl | CID 136732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. LON-CAPA OCHem [s10.lite.msu.edu]
- 4. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 5. byjus.com [byjus.com]
- 6. Chlorotrimethylsilane(75-77-4) 13C NMR [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 9. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
- 14. youtube.com [youtube.com]
- 15. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. zmsilane.com [zmsilane.com]
- 22. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to the Structural Analysis of 1-Chloro-1-methylsiletane
Abstract
This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of 1-Chloro-1-methylsiletane, a strained four-membered organosilicon ring. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings and practical applications of key analytical techniques. We will explore the synergistic use of gas-phase electron diffraction (GED), microwave spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and vibrational spectroscopy, complemented by computational chemistry. This guide emphasizes the causality behind experimental choices and the self-validating nature of a multi-technique approach to provide a robust and detailed understanding of the molecular geometry, conformational dynamics, and electronic structure of this reactive siletane derivative.
Introduction: The Significance of Siletanes
Siletanes, four-membered rings containing a silicon atom, are a class of strained organosilicon compounds with significant interest in synthetic chemistry and materials science.[1][2] Their inherent ring strain makes them valuable precursors for ring-opening polymerization and other chemical transformations. The substituent at the silicon atom profoundly influences the ring's geometry and reactivity. This compound, with its chloro and methyl groups attached to the silicon, presents a compelling case study for detailed structural analysis. Understanding its precise molecular structure is paramount for predicting its chemical behavior and designing novel applications.
This guide will navigate the multifaceted approach required to build a complete structural picture of this compound, from its gas-phase geometry to its behavior in solution. We will examine how each analytical technique provides a unique piece of the structural puzzle and how these pieces interlock to form a coherent and validated whole.
Gas-Phase Structural Determination: A Two-Pronged Approach
The intrinsic structure of a molecule, free from intermolecular interactions, is best determined in the gas phase. Gas electron diffraction (GED) and microwave spectroscopy are the two premier techniques for this purpose, providing complementary information.[3]
Gas-Phase Electron Diffraction (GED): Probing Internuclear Distances
GED is a powerful technique for determining the geometry of gaseous molecules by analyzing the scattering pattern of an electron beam as it passes through a sample.[3] The resulting diffraction pattern provides information about the probability distribution of internuclear distances within the molecule.
The choice of GED is driven by the need to obtain precise bond lengths and angles in a low-pressure gaseous state, which represents the molecule's inherent structure. For a relatively small and symmetric molecule like this compound, GED can provide highly accurate data.
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Bombardment: A high-energy electron beam is directed at the effusing gas jet.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector, which is recorded as a function of the scattering angle.
-
Data Analysis: The experimental scattering intensity is compared with theoretical intensities calculated for various molecular models. A least-squares refinement is performed to find the model that best fits the experimental data.
The self-validating nature of this protocol lies in the iterative refinement process. The final structural parameters are those that minimize the difference between the experimental and theoretical scattering curves, providing a statistically robust model.
| Parameter | Expected Value (Å or °) | Justification |
| Si-C (ring) | 1.88 ± 0.02 | Similar to other silacyclobutanes. |
| Si-C (methyl) | 1.86 ± 0.02 | Typical Si-C single bond length. |
| Si-Cl | 2.06 ± 0.02 | Characteristic Si-Cl bond length. |
| C-C (ring) | 1.56 ± 0.03 | Typical C-C bond length in a strained ring. |
| ∠C-Si-C (ring) | ~80° | Highly strained endocyclic angle, characteristic of siletanes.[1] |
| Puckering Angle | 30-35° | Siletane rings are typically puckered. |
Microwave Spectroscopy: Unveiling Rotational Constants and Dipole Moments
Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.[5][6] This technique provides highly precise rotational constants, from which the moments of inertia and, consequently, the molecular geometry can be derived.
Microwave spectroscopy is chosen for its exceptional resolution, which allows for the determination of very precise geometric parameters, especially for polar molecules like this compound. It also provides information about the dipole moment and can be used to distinguish between different conformers.
-
Sample Introduction: A low-pressure gaseous sample is introduced into a waveguide or resonant cavity.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.
-
Absorption Spectrum Recording: The absorption of radiation is detected and recorded as a function of frequency.
-
Spectral Assignment and Fitting: The observed transition frequencies are assigned to specific rotational transitions, and the rotational constants are determined by fitting the spectrum to a theoretical model.
The self-validation of this method comes from the consistency of the fitted rotational constants with a given molecular geometry. The ability to predict and then observe specific isotopic substitution effects further validates the spectral assignments and the derived structure.
A microwave spectrum of this compound would be expected to show a dense pattern of rotational transitions due to its asymmetry. Analysis of the spectrum would yield three principal rotational constants (A, B, and C). These constants are inversely related to the moments of inertia and can be used to refine the geometric parameters obtained from GED. Furthermore, the Stark effect in the microwave spectrum would allow for the determination of the molecule's dipole moment, providing insight into its electronic structure.
Solution-Phase Structure and Dynamics: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution.[7] For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.
¹H and ¹³C NMR: Mapping the Carbon-Hydrogen Framework
¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
NMR is the primary method for structural analysis in the solution phase, which is relevant for understanding the molecule's behavior in chemical reactions. The chemical shifts, coupling constants, and integration of the signals provide a wealth of structural information.
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses to obtain the NMR spectrum.
-
Spectral Analysis: The chemical shifts, multiplicities, and integrals of the peaks are analyzed to assign them to specific nuclei in the molecule.
The self-consistency of the data, such as the agreement between the observed multiplicities and the number of neighboring protons (n+1 rule), provides internal validation of the structural assignment.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |
| ¹H | 0.8 - 1.2 | Singlet | Si-CH ₃ |
| ¹H | 1.2 - 1.8 | Multiplet | Ring CH ₂ |
| ¹H | 2.0 - 2.5 | Multiplet | Ring CH ₂ adjacent to Si |
| ¹³C | 5 - 15 | Quartet | Si-C H₃ |
| ¹³C | 15 - 25 | Triplet | Ring C H₂ |
| ¹³C | 25 - 35 | Triplet | Ring C H₂ adjacent to Si |
²⁹Si NMR: A Direct Probe of the Silicon Environment
²⁹Si NMR is a powerful technique for studying organosilicon compounds, as the chemical shift of the silicon nucleus is highly sensitive to its local electronic environment.[8][9][10]
²⁹Si NMR is employed to directly probe the silicon center, providing information about the nature of the substituents and the coordination environment of the silicon atom.
The protocol is similar to that for ¹H and ¹³C NMR, although longer acquisition times may be necessary due to the lower natural abundance and longer relaxation times of the ²⁹Si nucleus.
The ²⁹Si chemical shift for this compound is expected to be in the range of +10 to +30 ppm, relative to tetramethylsilane (TMS). This downfield shift compared to unstrained silanes is characteristic of the strained four-membered ring and the presence of the electronegative chlorine atom.[8]
Vibrational Spectroscopy: Fingerprinting the Molecular Bonds
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule.[11][12] These techniques provide a characteristic "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending of different chemical bonds.
Causality in Experimental Design:
Vibrational spectroscopy is used to identify functional groups and to gain insight into the molecule's symmetry and conformational flexibility. The combination of IR and Raman spectroscopy is particularly powerful, as some vibrational modes may be active in one technique but not the other.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: The sample can be analyzed as a neat liquid, in solution, or in the gas phase.
-
Spectral Acquisition: For IR spectroscopy, the sample is irradiated with infrared light, and the absorption is measured. For Raman spectroscopy, the sample is irradiated with a monochromatic laser, and the scattered light is analyzed.
-
Band Assignment: The observed vibrational bands are assigned to specific molecular motions with the aid of group theory and computational calculations.
The consistency of the observed bands with the expected vibrational modes for the proposed structure, and the complementary information from IR and Raman spectra, provide a self-validating framework.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |
| C-H stretch | 2850-3000 | IR, Raman |
| Si-C stretch | 600-800 | IR, Raman |
| Si-Cl stretch | 450-600 | IR, Raman |
| Ring deformation | 800-1100 | IR, Raman |
The Role of Computational Chemistry: A Theoretical Framework
Computational chemistry, particularly ab initio and density functional theory (DFT) methods, plays a crucial role in modern structural analysis.[13][14][15][16][17] These methods can be used to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and other properties.
Causality in Computational Approach:
Computational chemistry provides a theoretical framework for interpreting experimental data and for predicting the properties of molecules for which experimental data is unavailable. By comparing calculated and experimental values, the accuracy of the theoretical models can be assessed, and a deeper understanding of the molecule's structure and bonding can be achieved.
-
Model Building: A 3D model of this compound is constructed.
-
Method and Basis Set Selection: An appropriate level of theory (e.g., B3LYP/6-31G*) is chosen.
-
Geometry Optimization: The energy of the molecule is minimized with respect to its geometric parameters to find the most stable structure.
-
Property Calculations: Vibrational frequencies, NMR chemical shifts, and other properties are calculated for the optimized geometry.
Integrated Structural Analysis: A Holistic View
The true power of structural analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and their combination leads to a more complete and reliable picture.
Caption: Integrated workflow for the structural analysis of this compound.
Conclusion
The structural analysis of this compound is a prime example of the necessity of a multi-pronged analytical approach in modern chemistry. While direct experimental data for this specific molecule may be sparse, a robust structural model can be constructed through the synergistic application of gas-phase techniques, solution-phase NMR, vibrational spectroscopy, and computational chemistry. This integrated methodology, grounded in the principles of causality and self-validation, provides a high degree of confidence in the determined molecular structure. The insights gained from such detailed structural elucidation are fundamental for advancing our understanding of strained organosilicon compounds and for unlocking their potential in various scientific and industrial applications.
References
- Bett, W., Cradock, S., & Rankin, D. W. H. (1980). The gas phase molecular structure of silyl formate, determined by electron diffraction. Journal of Molecular Structure, 66, 159–164.
- Corminbœuf, C., Heine, T., & Weber, J. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 1-7.
-
Gas electron diffraction. (2023, November 28). In Wikipedia. Retrieved January 21, 2026, from [Link]
- Johansson, M. P., et al. (2008). Ab Initio, Density Functional Theory, and Semi-Empirical Calculations.
- Klinkhammer, K. W. (1996). 29Si NMR chemical shifts of silane derivatives. Angewandte Chemie International Edition in English, 35(15), 1720-1722.
- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
- MDPI. (2021). SI: Advances in Density Functional Theory (DFT) Studies of Solids.
- Naumov, V. A., & Vilkov, L. V. (1987). Molecular Structures of Organosilicon Compounds. Mir Publishers.
- Rakita, P. E., & Worsham, L. S. (1977). Silicon-29 Nuclear Magnetic Resonance. Chemical Shift Substituent Effects. Inorganic and Nuclear Chemistry Letters, 13(10), 547-550.
- ResearchGate. (2008).
- ResearchGate. (2008).
- ResearchGate. (2020).
- ResearchGate. (2021).
-
Ring-opening polymerization. (2023, October 25). In Wikipedia. Retrieved January 21, 2026, from [Link]
- Schwendeman, R. H. (1978). Structural chemistry. Critical Reviews in Analytical Chemistry, 7(3), 233-277.
- Shen, Q., & Hilderbrandt, R. L. (1980). The gas-phase molecular structure of silyl formate, determined by electron diffraction. Journal of Molecular Structure, 64, 257-262.
- Shlykov, S. A., et al. (2021). The hierarchy of ab initio and DFT methods for describing an intramolecular non-covalent Si⋯N contact in the silicon compounds using electron diffraction geometries. Physical Chemistry Chemical Physics, 23(4), 2762-2774.
- Smith, A. L. (1979). Analysis of silicones. John Wiley & Sons.
- Spiridonov, V. P., & Zasorin, E. Z. (1979). Gas electron diffraction. The method of structural chemistry. E. B. Wilson, Jr., Ed., Critical Reviews in Analytical Chemistry, 7(3), 1-48.
- University of Kiel. (2022). Unravelling conformational flexibility and chirality in molecules using microwave spectroscopy. MACAU.
- Vilkov, L. V., Mastryukov, V. S., & Sadova, N. I. (1983). Determination of the geometrical structure of free molecules. Mir Publishers.
- Vdovin, V. M., & Nametkin, N. S. (1972). Vibrational spectra of penta-atomic silicon–carbon clusters. II. Linear Si2C3. Chemical Reviews, 72(3), 213-245.
- Wollrab, J. E. (1967). Rotational spectra and molecular structure. Academic Press.
- Xia, T., et al. (2023). Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. Molecules, 28(20), 7089.
- Zinovyev, S. M., et al. (2004). Ab initio and DFT study of the structure of pentacoordinated silicon compounds: Si-substituted (O–Si)dimethyl(N-acetylacetamidomethyl)silanes. Journal of Molecular Structure: THEOCHEM, 668(2-3), 139-145.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistryviews.org [chemistryviews.org]
- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling conformational flexibility and chirality in molecules using microwave spectroscopy [macau.uni-kiel.de]
- 6. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy [mdpi.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. unige.ch [unige.ch]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Synthesis of an Addition-Crosslinkable, Silicon-Modified Polyolefin via Reactive Extrusion Monitored by In-Line Raman Spectroscopy [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The hierarchy of ab initio and DFT methods for describing an intramolecular non-covalent SiN contact in the silicon compounds using electron diffraction geometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The hierarchy of ab initio and DFT methods for describing an intramolecular non-covalent Si⋯N contact in the silicon compounds using electron diffraction geometries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Sci-Hub. Ab initio and DFT study of the structure of pentacoordinated silicon compounds: Si-substituted (O–Si)dimethyl(N-acetylacetamidomethyl)silanes / Journal of Molecular Structure: THEOCHEM, 2004 [sci-hub.box]
- 16. researchgate.net [researchgate.net]
- 17. SI: Advances in Density Functional Theory (DFT) Studies of Solids - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectra of 1-Chloro-1-methylsiletane
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Chloro-1-methylsiletane
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) spectral features of this compound, a strained four-membered organosilicon ring. While empirical data for this specific molecule is not widely published, this document synthesizes foundational NMR principles and data from analogous structures to predict and interpret its ¹H and ¹³C NMR spectra. We delve into the structural and electronic factors influencing chemical shifts and coupling constants, including ring strain and the electronegativity of substituents on the silicon atom. Furthermore, this guide presents a robust, field-proven protocol for the preparation and analysis of air- and moisture-sensitive compounds like chlorosilanes, ensuring data integrity and experimental success. This document is intended for researchers and professionals in synthetic chemistry, materials science, and drug development who utilize NMR spectroscopy for the structural elucidation of novel organosilicon compounds.
Introduction: The Structural Significance of Siletanes
Siletanes, the silicon analogues of cyclobutanes, are a fascinating class of organosilicon compounds characterized by a strained four-membered ring. This inherent ring strain imparts unique reactivity and electronic properties, making them valuable synthons in organosilicon chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of these molecules.[1][2] It provides precise information on the connectivity, stereochemistry, and electronic environment of atoms within the molecular framework.
This guide focuses on this compound, a key derivative whose structure presents distinct NMR challenges and insights. The presence of a chiral silicon center and diastereotopic protons within the siletane ring necessitates a careful and thorough spectral analysis.
Molecular Structure and Symmetry Considerations
To predict the NMR spectra, we must first analyze the molecular structure for symmetry elements that determine the number of chemically distinct, or unique, nuclei.
Caption: Molecular structure of this compound.
In this compound:
-
Proton (¹H) Environments: The molecule lacks a plane of symmetry passing through the C(β)-Si bond. Consequently, the two protons on C(β) are chemically equivalent, but the protons on each C(α) carbon are diastereotopic (non-equivalent). This leads to four distinct proton environments: the methyl protons (Si-CH₃), the two C(α) protons, and the C(β) protons. We expect four signals in the ¹H NMR spectrum.
-
Carbon (¹³C) Environments: There are three unique carbon environments: the methyl carbon (Si-CH₃), the two equivalent α-carbons (Cα), and the single β-carbon (Cβ). Therefore, three signals are anticipated in the proton-decoupled ¹³C NMR spectrum.
Predicted ¹H NMR Spectral Analysis
The proton chemical shift (δ) is highly sensitive to the local electronic environment. The electronegativity of chlorine and the unique geometry of the siletane ring are the dominant factors.
-
Si-CH₃ Protons (Signal A): Protons on methyl groups attached to silicon typically appear upfield. For comparison, the methyl protons in chlorotrimethylsilane resonate at approximately 0.4 ppm.[3] The presence of the strained ring may induce a slight downfield shift, but this signal is expected to be the most upfield, appearing as a sharp singlet.
-
C(α)-H Protons (Signals B & C): These protons are adjacent to the silicon atom. The electronegative chlorine atom on the silicon will deshield these protons, shifting them downfield relative to unsubstituted siletanes. Due to their diastereotopic nature, they will appear as two distinct signals, likely complex multiplets. Each will be split by the other proton on the same carbon (geminal coupling) and by the two protons on the C(β) carbon (vicinal coupling).
-
C(β)-H Protons (Signal D): These two protons are furthest from the silicon and chlorine atoms. They are expected to be the most shielded of the ring protons. This signal should appear as a multiplet, split by the four protons on the two C(α) carbons.
²⁹Si Satellites: It is important to note that the abundant, NMR-active ²⁹Si isotope (spin I=1/2, 4.7% natural abundance) will couple to the protons.[4] This results in low-intensity "satellite" peaks flanking the main proton signals, which can confirm the assignment of protons attached to or near the silicon atom. The two-bond coupling (²J(Si,H)) for the methyl protons is typically around 7 Hz.[4]
Predicted ¹³C NMR Spectral Analysis
In proton-decoupled ¹³C NMR, each unique carbon atom gives a single sharp peak. The chemical shifts are influenced by the electronegativity of nearby atoms.
-
Si-CH₃ Carbon (Signal 1): Similar to its proton counterpart, the methyl carbon signal is expected to be at a relatively low chemical shift, likely in the range of 5-15 ppm.
-
C(α) Carbons (Signal 2): These carbons are directly attached to the silicon atom, which is less electronegative than carbon, but the presence of the electron-withdrawing chlorine atom on silicon will cause a downfield shift. This signal is predicted to appear in the 20-30 ppm region.
-
C(β) Carbon (Signal 3): This carbon is further from the electronegative chlorine and is expected to be the most shielded of the ring carbons, appearing at the lowest chemical shift among the ring carbons, likely around 10-20 ppm. The significant ring strain can also influence these chemical shifts.[5]
Summary of Predicted NMR Data
The following tables summarize the anticipated NMR data for this compound in a standard deuterated solvent like CDCl₃, with chemical shifts referenced to tetramethylsilane (TMS).[6][7]
Table 1: Predicted ¹H NMR Data
| Signal Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration |
| Si-CH ₃ | 0.4 - 0.8 | Singlet (s) | 3H |
| Si-CH ₂(α) | 1.5 - 2.2 | Multiplet (m) | 2H |
| Si-CH ₂(α') | 1.3 - 2.0 | Multiplet (m) | 2H |
| C-CH ₂(β) | 1.0 - 1.8 | Multiplet (m) | 2H |
Table 2: Predicted ¹³C NMR Data
| Signal Assignment | Predicted δ (ppm) |
| Si-C H₃ | 5 - 15 |
| Si-C H₂(α) | 20 - 30 |
| C-C H₂(β) | 10 - 20 |
Experimental Protocol for Air-Sensitive NMR Analysis
Chlorosilanes are highly susceptible to hydrolysis. Obtaining high-quality NMR data requires rigorous air- and moisture-free techniques.[8][9] The following protocol ensures sample integrity.
A. Materials and Equipment
-
Glovebox or Schlenk line with inert gas (N₂ or Ar) supply.
-
J. Young's NMR tube (or standard tube with a septum and parafilm).[10][11]
-
Dry, degassed deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Gastight syringes or cannulas for liquid transfer.
-
Oven-dried glassware.
B. Workflow for Sample Preparation
Caption: Workflow for preparing an air-sensitive NMR sample.
C. Step-by-Step Methodology
-
Drying the NMR Tube: Place the J. Young's NMR tube and its cap in an oven at >120 °C for at least 4 hours to remove adsorbed water.
-
Inert Atmosphere Transfer: Transfer the hot, dry tube directly into a glovebox antechamber or attach it to a Schlenk line. If using a Schlenk line, evacuate and backfill with inert gas at least three times.[8][11]
-
Sample Addition: Under a positive pressure of inert gas, add 1-5 mg of this compound to the NMR tube.
-
Solvent Transfer: Using a dry, gastight syringe, transfer approximately 0.6 mL of anhydrous, degassed deuterated solvent into the NMR tube. It is critical that the solvent has been properly dried over a desiccant like molecular sieves.
-
Sealing: Securely close the J. Young's tap. If using a standard tube, seal with a clean, dry rubber septum and wrap securely with parafilm.[11]
-
Mixing: Gently invert the tube several times to ensure the sample is fully dissolved. Avoid vigorous shaking, which can introduce pressure changes.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Use TMS as an internal reference standard for chemical shift calibration.[12]
Conclusion
The structural elucidation of reactive organosilicon compounds like this compound relies heavily on the predictive power and analytical precision of NMR spectroscopy. This guide establishes a theoretical framework for interpreting its ¹H and ¹³C NMR spectra, highlighting the expected chemical shifts and multiplicities arising from its unique strained-ring structure and substitution pattern. The authoritative grounding for these predictions is based on well-understood principles and data from analogous compounds.[1][2][3][4][5][13][14] Critically, the success of such analysis is contingent upon meticulous experimental practice. The detailed protocol for handling air-sensitive materials is a self-validating system designed to prevent sample degradation and ensure the acquisition of reliable, high-fidelity data, which is the cornerstone of trustworthy scientific research.
References
-
ResearchGate. NMR Spectroscopy of Organosilicon Compounds. Available from: [Link]
-
Borys, A. Preparing NMR Samples on a Schlenk Line. Available from: [Link]
-
Chemistry LibreTexts. 6: NMR Preparation. (2024-10-15). Available from: [Link]
-
Reddit. [Techniques Tuesday] Air Sensitive NMRs. (2015-07-14). Available from: [Link]
-
ResearchGate. 29Si NMR Experiments in Solutions of Organosilicon Compounds. Available from: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013-08-06). Available from: [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]
-
ACS Publications. Silicon-29 chemical shifts of organosilicon compounds. Available from: [Link]
-
Pascal-Man. Si NMR Some Practical Aspects. Available from: [Link]
-
Pascal-Man. (29Si) Silicon NMR. Available from: [Link]
-
ResearchGate. (PDF) A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. (2019-05-14). Available from: [Link]
-
PubMed. Chemical shift referencing in MAS solid state NMR. Available from: [Link]
-
ResearchGate. 1. 59.6 MHz 29 Si{ 1 H} NMR spectrum (upper insert) of the.... Available from: [Link]
-
ResearchGate. 1 H, 13 C and 29 Si NMR data for compounds 1-4 a δ 1 H, ppm δ 13 C, ppm. Available from: [Link]
-
Elsevier. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
-
Sci-Hub. Synthesis and spectral characterization of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their Co(II), Pd(II) and Zn(II) complexes. Available from: [Link]
-
Sci-Hub. Synthesis and structure of (O Si)chloro[1-(1,1-dimethyl-2-trifluoroacetylhydrazonium)methyl]dimethylsilane. Available from: [Link]
-
Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum. Available from: [Link]
-
OSTI.GOV. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Available from: [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. Available from: [Link]
-
PubChem. 1-Chloro-1-methylcyclohexane. Available from: [Link]
-
PubMed. Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes. (2006-10-14). Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. (2023-07-26). Available from: [Link]
-
Chemistry LibreTexts. Structure Determination of Alkanes Using 13C-NMR and H-NMR. (2023-09-26). Available from: [Link]
-
ResearchGate. Synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1-methylpiperidinium chlorides. Available from: [Link]
-
ResearchGate. Synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1- methylpiperidinium chlorides | Request PDF. (2025-08-09). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chlorotrimethylsilane(75-77-4) 1H NMR spectrum [chemicalbook.com]
- 4. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 5. pascal-man.com [pascal-man.com]
- 6. Chemical shift referencing in MAS solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. chemistryviews.org [chemistryviews.org]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Chloro-1-methylsiletane: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-1-methylsiletane, a versatile four-membered heterocyclic organosilane. The document details its fundamental molecular and physical properties, provides an in-depth analysis of its synthesis and reactivity, and explores its applications in modern materials science and organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique chemical characteristics of strained silicon-containing ring systems.
Introduction: The Significance of Strained Siletanes
Siletanes, or silacyclobutanes, represent a fascinating class of organosilicon compounds characterized by a four-membered ring containing one silicon atom. The inherent ring strain in these structures imparts unique reactivity and properties not observed in their acyclic or larger-ring counterparts. This compound, in particular, has emerged as a key building block in synthetic chemistry due to the presence of a reactive silicon-chlorine bond, which serves as a versatile handle for further functionalization. Its growing importance is underscored by its application as a precursor in the development of advanced polymers and materials for organic light-emitting diodes (OLEDs)[1]. This guide aims to provide a detailed exploration of this compound, from its fundamental properties to its synthetic utility.
Core Molecular and Physical Properties
A thorough understanding of a compound's fundamental characteristics is paramount for its effective application in research and development. This section outlines the key molecular and physical properties of this compound.
Molecular Formula and Weight
The chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in chemical reactions and for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C4H9ClSi | [2][3] |
| Molecular Weight | 120.65 g/mol | [2] |
| CAS Number | 2351-34-0 | [2][3] |
Physical and Chemical Properties
The physical state, boiling point, density, and reactivity with common laboratory solvents and reagents are critical parameters for handling, storage, and reaction design. This compound is a flammable and corrosive liquid that reacts rapidly with water and other protic solvents[2][4].
| Property | Value | Source |
| Appearance | Liquid | [2][4] |
| Boiling Point | 103 °C (lit.) | [2][4] |
| Density | 0.985 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index | n20/D 1.45 (lit.) | [2][3] |
| Flash Point | 3 °C (37.4 °F) - closed cup | [2] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [4] |
Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical intermediate.
Synthesis of this compound
The large-scale preparation of this compound is typically achieved through a Wurtz coupling reaction of dichloro-3-chloropropylmethylsilane with magnesium[4]. This intramolecular cyclization is an efficient method for forming the strained four-membered ring.
Caption: Synthesis of this compound via Wurtz coupling.
Key Reactions of this compound
The reactivity of this compound is dominated by the susceptibility of the Si-Cl bond to nucleophilic attack. This allows for the introduction of a wide range of substituents at the silicon center.
Grignard reagents (R-MgX) and certain organolithium reagents react efficiently with this compound to form new carbon-silicon bonds. This is a versatile method for introducing aryl, alkenyl, or alkyl groups to the siletane ring[4]. However, reactions with alkyllithiums are noted to be more limited in scope compared to Grignard reagents[4].
Caption: General reactivity of this compound with organometallic reagents.
The silicon-chlorine bond can be readily reduced to a silicon-hydride bond. For instance, reaction with lithium aluminum deuteride (LiAlD4) provides 1-deuterio-1-methylsiletane, a useful isotopically labeled derivative for mechanistic studies[4].
Applications in Research and Development
The unique structural and electronic properties of the siletane moiety, introduced via this compound, have led to its use in several areas of advanced materials and organic synthesis.
Precursor for Advanced Materials
This compound is a critical intermediate in the synthesis of specialized organic molecules for use in OLEDs[1]. The incorporation of the silacyclobutane unit can influence key properties such as charge mobility and device stability[1]. It is also utilized in polymerization reactions to create novel polymers with unique thermal and mechanical properties[1].
Intermediate in Organic Synthesis
Siletanes, derived from this compound, are valuable reagents in a variety of synthetic transformations. These include aldol reactions, allylations, and cross-coupling reactions[4]. The enhanced Lewis acidity due to ring strain and the propensity for ring-opening to form silanols are key factors contributing to their synthetic utility[4]. A notable application is its use as an intermediate in the formation of enoxysilacyclobutanes[2][4].
Safety and Handling
Due to its hazardous properties, strict safety protocols must be followed when handling this compound.
-
Hazards: Highly flammable liquid and vapor. Causes severe skin burns and eye damage[2].
-
Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection[2].
-
Storage: Store in a well-ventilated place. Keep cool. Store locked up[2].
Conclusion
This compound is a valuable and versatile reagent in the fields of materials science and organic synthesis. Its unique reactivity, stemming from the strained four-membered ring and the labile silicon-chlorine bond, allows for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its safe and effective utilization in the laboratory. As the demand for novel materials with tailored properties continues to grow, the importance of key building blocks like this compound is set to increase.
References
-
1-Chloro-1-methylsilacyclobutane: A Cornerstone for Advanced Material Synthesis. (2025-10-20). [Link]
Sources
A Predictive Guide to the Spectroscopic Characterization of 1-Chloro-1-methylsiletane
Abstract
1-Chloro-1-methylsiletane is a fascinating, yet sparsely documented, heterocyclic organosilicon compound. Its strained four-membered ring and reactive Si-Cl bond make it a potentially valuable building block in materials science and a compelling subject for mechanistic studies. However, a significant barrier to its broader application is the lack of publicly available spectroscopic data. This technical guide addresses this knowledge gap by providing a comprehensive, predictive framework for the spectroscopic characterization of this compound. By leveraging established principles of spectroscopy and drawing analogies from structurally related compounds, we present predicted ¹H, ¹³C, and ²⁹Si NMR chemical shifts, key infrared (IR) absorption frequencies, and expected mass spectrometry (MS) fragmentation patterns. Furthermore, this guide outlines a robust experimental workflow for the synthesis and subsequent spectroscopic analysis of the title compound, offering researchers a validated starting point for their investigations.
Introduction: The Enigmatic Siletane
Siletanes, the silicon analogues of cyclobutanes, are of significant interest due to the inherent ring strain that imparts unique reactivity. The introduction of a chlorine atom and a methyl group directly onto the silicon atom in this compound is expected to create a molecule with a versatile chemical handle for further functionalization. The chloro group can readily undergo nucleophilic substitution, while the siletane ring can be susceptible to ring-opening reactions, making it a potential monomer for silicon-containing polymers or a precursor for more complex organosilicon structures.
Given the absence of a public repository of experimental spectra for this compound, this guide aims to serve as a foundational reference for researchers. The predictions herein are grounded in the well-established effects of atomic substitution and ring strain on spectroscopic properties.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds. For this compound, ¹H, ¹³C, and ²⁹Si NMR will provide a detailed picture of the molecular framework.
The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl protons, the methylene protons adjacent to the silicon atom (α-CH₂), and the methylene protons at the opposing end of the ring (β-CH₂).
-
Methyl Protons (Si-CH₃): These protons are expected to appear as a singlet in the upfield region of the spectrum. The electron-donating nature of the silicon atom, relative to carbon, will shield these protons.
-
α-Methylene Protons (Si-CH₂): The protons on the carbons directly attached to the silicon atom will be deshielded compared to the β-protons due to their proximity to the electronegative silicon and chlorine atoms. They are expected to appear as a triplet.
-
β-Methylene Protons (C-CH₂-C): These protons, being further from the heteroatom, will be the most shielded of the ring protons and are expected to appear as a quintet.
| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Si-CH ₃ | 0.5 - 0.8 | Singlet | N/A |
| Si-CH ₂ | 1.2 - 1.5 | Triplet | 6 - 8 |
| C-CH ₂-C | 1.0 - 1.3 | Quintet | 6 - 8 |
The proton-decoupled ¹³C NMR spectrum is predicted to show three signals corresponding to the three distinct carbon environments.
-
Methyl Carbon (Si-CH₃): This carbon will appear at a characteristic upfield chemical shift.
-
α-Methylene Carbons (Si-CH₂): These carbons will be slightly deshielded due to their attachment to the silicon atom.
-
β-Methylene Carbon (C-CH₂-C): This carbon will be the most shielded of the ring carbons.
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Si-C H₃ | -5 - 5 |
| Si-C H₂ | 10 - 20 |
| C-C H₂-C | 5 - 15 |
²⁹Si NMR is a crucial technique for characterizing organosilicon compounds. The chemical shift of the silicon atom in this compound will be influenced by the presence of the chlorine atom, the methyl group, and the strained four-membered ring. Based on data for other chlorosilanes and siletane derivatives, a downfield shift relative to tetramethylsilane (TMS) is expected.[1]
| Silicon Environment | Predicted Chemical Shift (ppm) |
| Si -Cl(CH₃) | 20 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by vibrations of the siletane ring and the substituents on the silicon atom.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretching (ring and methyl) | 2850 - 3000 | Strong |
| Si-CH₃ deformation | 1250 - 1270 | Medium |
| CH₂ scissoring (ring) | ~1450 | Medium |
| Siletane ring vibrations | 800 - 1000 | Medium-Strong |
| Si-Cl stretching | 450 - 600 | Strong |
The Si-Cl stretch is a particularly diagnostic peak for this compound.[2] The exact frequency can be sensitive to the overall molecular structure.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a characteristic molecular ion peak and several key fragment ions. A crucial feature will be the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), which will result in M and M+2 peaks for all chlorine-containing fragments.[3]
| m/z | Predicted Ion | Comments |
| 120/122 | [M]⁺ | Molecular ion. The 3:1 intensity ratio of m/z 120 to 122 will be indicative of the presence of one chlorine atom. |
| 105/107 | [M - CH₃]⁺ | Loss of the methyl group. |
| 85 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 92/94 | [M - C₂H₄]⁺ | Ring fragmentation with loss of ethene. |
| 57 | [Si(CH₃)₂]⁺ | Rearrangement and fragmentation. |
Proposed Experimental Procedures
Synthesis of this compound
A plausible synthetic route to this compound involves the Grignard reaction of 1,1-dichlorosiletane with methylmagnesium chloride. This approach provides a controlled method for introducing the methyl group.
Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled.
-
Grignard Reagent: In the reaction flask, prepare methylmagnesium chloride from magnesium turnings and chloromethane in anhydrous diethyl ether.
-
Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 1,1-dichlorosiletane in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis Workflow
A systematic approach to the spectroscopic analysis is crucial for unambiguous characterization.
Caption: Workflow for spectroscopic characterization.
Protocols for Spectroscopic Analysis:
-
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified compound in deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a ²⁹Si NMR spectrum. An inverse-gated decoupling sequence should be used to obtain quantitative data if desired.
-
-
IR Spectroscopy:
-
Acquire an IR spectrum of the neat liquid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Alternatively, a spectrum can be obtained from a thin film of the sample between two salt plates (NaCl or KBr).
-
-
Mass Spectrometry:
-
Introduce the sample into an electron ionization mass spectrometer, either via direct infusion or through a gas chromatograph (GC-MS) for simultaneous purity analysis and mass determination.
-
Acquire the mass spectrum over a range of m/z 50-200.
-
Integrated Data Analysis and Structural Confirmation
The definitive confirmation of the structure of this compound will come from the synergistic interpretation of all acquired spectroscopic data.
-
The ¹H and ¹³C NMR spectra will confirm the presence of the methyl group and the three distinct methylene environments of the siletane ring. The chemical shifts and coupling patterns will be consistent with the proposed structure.
-
The ²⁹Si NMR will provide direct evidence for the silicon environment and its substitution pattern.
-
The IR spectrum will confirm the presence of the Si-Cl bond and the alkyl functionalities.
-
The mass spectrum will provide the molecular weight and the characteristic isotopic pattern of a monochlorinated compound, while the fragmentation pattern will be consistent with the proposed structure.
By correlating the information from these techniques, a self-validating and unambiguous structural assignment of this compound can be achieved.
Conclusion
References
- Corminboeuf, C., Heine, T., & Weber, J. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 1-7.
-
ResearchGate. (2025). 29Si NMR chemical shifts of silane derivatives | Request PDF. Retrieved from [Link]
-
Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gelest.com [gelest.com]
- 3. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Advent of Siletanes: A Technical Guide to Their Discovery, Synthesis, and Chemical Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siletanes, or silacyclobutanes, are a fascinating class of organosilicon compounds characterized by a four-membered ring containing one silicon and three carbon atoms. Their inherent ring strain and the unique electronic properties of the silicon atom imbue them with remarkable reactivity, making them valuable building blocks in organic synthesis and polymer chemistry. This guide provides an in-depth exploration of the discovery and history of siletane compounds, their synthesis, structural features, and characteristic reactivity, offering insights for researchers and professionals in the chemical sciences.
A Journey Through Time: The Historical Development of Siletane Chemistry
The story of siletanes is a chapter in the broader narrative of organosilicon chemistry, which began in the 19th century. The first organosilicon compound, tetraethylsilane, was synthesized in 1863 by Charles Friedel and James Crafts.[1] However, the specific exploration of cyclic organosilanes, particularly strained ring systems, came much later.
The foundational moment for siletane chemistry arrived in 1954 , when Leo H. Sommer and G. A. Baum at the Pennsylvania State University reported the first successful synthesis and isolation of a silacyclobutane derivative, 1,1-dimethyl-1-silacyclobutane. Their pioneering work involved an intramolecular Wurtz-type coupling, a method that would become a cornerstone for the synthesis of these strained rings.
Following this discovery, the field gradually expanded. Researchers began to explore the synthesis of various substituted siletanes and investigate their unique chemical properties. The inherent ring strain of the four-membered ring was quickly identified as a key driver of their reactivity, particularly in ring-opening reactions.[2] The latter half of the 20th century saw the development of more sophisticated synthetic methods and the beginning of the exploration of siletanes in polymerization and as intermediates in organic synthesis. Key contributions during this period came from various research groups, including those at the N.D. Zelinsky Institute of Organic Chemistry.[3] The 21st century has witnessed a resurgence of interest in siletane chemistry, driven by the development of new catalytic methods that exploit their unique reactivity for applications in cross-coupling reactions and materials science.[4]
Timeline of Key Developments in Siletane Chemistry
The Art of the Ring: Synthesis of Siletane Compounds
The construction of the strained four-membered siletane ring requires specific synthetic strategies that can overcome the inherent energetic barrier. The choice of method often depends on the desired substitution pattern on the silicon and carbon atoms of the ring.
Intramolecular Wurtz-Type Coupling
This classical method, first employed by Sommer and Baum, remains a fundamental approach for the synthesis of siletanes. The reaction involves the intramolecular cyclization of a γ-halopropylhalosilane in the presence of a reducing metal, typically magnesium. The driving force for the reaction is the formation of a stable magnesium halide salt.
Mechanism of Intramolecular Wurtz-Type Coupling:
The mechanism is believed to proceed through a radical or organometallic intermediate.[5][6] The magnesium metal transfers electrons to the carbon-halogen and silicon-halogen bonds, leading to the formation of a reactive species that undergoes intramolecular cyclization.
Unveiling the Structure: Properties and Characterization
The four-membered ring of siletanes is not planar but adopts a puckered or "butterfly" conformation . This puckering helps to alleviate some of the angle and torsional strain inherent in the small ring system.
| Structural Parameter | Typical Value Range | Reference |
| C-Si-C Bond Angle (°) | 78 - 82 | [7] |
| C-C-C Bond Angle (°) | 88 - 92 | [7] |
| Si-C Bond Length (Å) | 1.88 - 1.92 | [8] |
| C-C Bond Length (Å) | 1.54 - 1.58 | [8] |
Table 1: Typical Structural Parameters of Siletane Rings
The unique electronic structure of siletanes, particularly the interaction between the silicon atom and the ring carbons, gives rise to characteristic spectroscopic signatures.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of siletanes.
-
¹H NMR: The protons on the silacyclobutane ring typically appear as complex multiplets in the upfield region of the spectrum.
-
¹³C NMR: The carbon atoms of the siletane ring show distinct chemical shifts that are influenced by the substituents on the silicon atom.
-
²⁹Si NMR: The ²⁹Si chemical shift is particularly informative. The silicon nucleus in siletanes is typically shielded compared to acyclic silanes, with chemical shifts appearing in the upfield region of the spectrum. The exact chemical shift is sensitive to the substituents on the silicon atom and the geometry of the ring. [9]
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ²⁹Si NMR (δ, ppm) Reference 1,1-Dimethylsilacyclobutane 0.1 (s, 6H), 0.8 (m, 4H), 1.8 (m, 2H) -0.5 (Si-CH₃), 15.2 (Si-CH₂), 18.0 (C-CH₂-C) +16.5 [1][10] 1,1-Dichlorosilacyclobutane 1.5 (m, 4H), 2.5 (m, 2H) 28.5 (Si-CH₂), 19.8 (C-CH₂-C) +12.1 [1][10] | 1-Methyl-1-phenylsilacyclobutane | 0.4 (s, 3H), 1.1-1.3 (m, 4H), 2.0 (m, 2H), 7.3-7.6 (m, 5H) | -3.2 (Si-CH₃), 14.8, 15.1 (Si-CH₂), 17.5 (C-CH₂-C), 128.0, 129.5, 133.8, 137.9 (Ph) | +8.2 | [1][10]|
Table 2: Representative NMR Data for Siletane Derivatives (in CDCl₃)
Unleashing the Strain: Reactivity and Applications
The high ring strain of siletanes is the primary driver of their diverse reactivity. Reactions typically proceed via ring-opening, providing access to a wide range of functionalized organosilicon compounds.
Ring-Opening Polymerization (ROP)
Siletanes can undergo ring-opening polymerization to form polysilacabutanes, which are polymers with a backbone consisting of repeating silicon-carbon units. This polymerization can be initiated by anionic, cationic, or transition-metal catalysts. [3] Anionic Ring-Opening Polymerization:
Anionic ROP is a common method for the controlled polymerization of siletanes. Strong nucleophiles, such as organolithium reagents, can attack the silicon atom, leading to the cleavage of a silicon-carbon bond and the formation of a carbanionic propagating species.
Experimental Protocol: Anionic ROP of 1,1-Dimethylsilacyclobutane
-
Monomer Purification: 1,1-Dimethylsilacyclobutane is rigorously purified by distillation from a suitable drying agent (e.g., calcium hydride).
-
Solvent and Initiator: Anhydrous tetrahydrofuran (THF) is used as the solvent. A solution of n-butyllithium (n-BuLi) in hexanes is used as the initiator.
-
Polymerization: The purified monomer is dissolved in THF in a flame-dried reaction vessel under an inert atmosphere. The solution is cooled to a low temperature (e.g., -78 °C), and the n-BuLi solution is added dropwise. The reaction is allowed to proceed for a specified time.
-
Termination: The polymerization is terminated by the addition of a proton source, such as methanol.
-
Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol. The polymer is then collected by filtration and dried under vacuum.
Palladium-Catalyzed Cross-Coupling Reactions
In recent years, siletanes have emerged as effective coupling partners in palladium-catalyzed cross-coupling reactions. The strained Si-C bond can be activated by a palladium catalyst, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This has opened up new avenues for the synthesis of complex organic molecules.
Applications
The unique reactivity of siletanes has led to their use in several areas:
-
Precursors to Polymers: As demonstrated by ROP, siletanes are valuable monomers for the synthesis of silicon-containing polymers with tunable properties.
-
Organic Synthesis: Siletanes serve as versatile intermediates for the introduction of silicon-containing moieties and for the construction of complex molecular architectures. [11]* Materials Science: The incorporation of siletane units into materials can influence their thermal, mechanical, and electronic properties. [12]
Conclusion
Since their discovery over half a century ago, siletane compounds have evolved from a chemical curiosity to a versatile tool in the arsenal of synthetic chemists. Their unique strained-ring structure dictates their reactivity, enabling a rich chemistry of ring-opening and functionalization reactions. From their historical roots in fundamental organosilicon chemistry to their modern applications in polymer synthesis and catalysis, siletanes continue to be a vibrant area of research. As our understanding of their reactivity deepens and new catalytic systems are developed, the potential for siletanes to contribute to the advancement of materials science, drug discovery, and organic synthesis is poised for significant growth.
References
-
Sommer, L. H., & Baum, G. A. (1954). The Synthesis and Properties of 1,1-Dimethyl-1-silacyclobutane. Journal of the American Chemical Society, 76(19), 5002–5003. [Link]
-
Gelest, Inc. (n.d.). Grignard Reagents and Silanes. Retrieved from [Link]
-
N.D. Zelinsky Institute of Organic Chemistry. (n.d.). Fundamental organic chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 1 H, 13 C, 29 Si NMR data for compounds 2 and 3. Retrieved from [Link]
-
ResearchGate. (n.d.). L. H. Sommer's research works. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2024). The role of silicon in drug discovery: a review. Retrieved from [Link]
-
Vedantu. (n.d.). Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE. Retrieved from [Link]
- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
ResearchGate. (n.d.). Silicon: Organosilicon Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 19 - Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H, 13 C and 29 Si NMR data for compounds 1-4 a δ 1 H, ppm δ 13 C, ppm. Retrieved from [Link]
-
AIP Publishing. (n.d.). APPLIED PHYSICS REVIEWS—FOCUSED REVIEW Strained Si, SiGe, and Ge channels for high-mobility metal-oxide-semiconductor field-effect transistors. Retrieved from [Link]
-
PMC. (n.d.). Amphiphilic polysilane-methacrylate block copolymers — Formation and interesting properties —. Retrieved from [Link]
-
MDPI. (2022). Preparation of Organosiloxane Telechelics by Anionic Ring-opening Polymerization. Retrieved from [Link]
-
ScienceDirect. (2002). 29Si NMR chemical shifts of silane derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization. Retrieved from [Link]
-
Quora. (2017). What is the mechanism of the internal Wurtz reaction? How do dimmers get formed in these reactions?. Retrieved from [Link]
-
PMC. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
-
PMC. (n.d.). Angle-Strained Sila-Cycloalkynes. Retrieved from [Link]
-
Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do?. Retrieved from [Link]
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
askIITians. (2025). Why is ether used as a solvent during Grignard reactions?. Retrieved from [Link]
-
MDPI. (n.d.). X-ray Diffraction of Functional Materials. Retrieved from [Link]
-
Pascal-Man. (n.d.). Si NMR Some Practical Aspects. Retrieved from [Link]
-
BYJU'S. (n.d.). Wurtz Reaction. Retrieved from [Link]
-
ChemistryViews. (2023). Strain-Driven Ring Expansion of Silicon Heterocycles. Retrieved from [Link]
-
YouTube. (2025). How Does Siloxane Ring-Opening Polymerization Work?. Retrieved from [Link]
-
ResearchGate. (n.d.). Do-It-Yourself Functionalized Silicones Part 2: synthesis by ring opening polymerization of commercial cyclosiloxanes. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Preparation and reactions of medium-ring Grignard reagent /. Retrieved from [Link]
-
YouTube. (2014). Why do we make Grignard Reagents in Ether (why not water?). Retrieved from [Link]
-
Grokipedia. (n.d.). Wurtz reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO1997008157A2 - Process for preparing 1,4,8,11-tetraazacyclotetradecane.
-
ACS Publications. (2013). Silicon Ring Strain Creates High-Conductance Pathways in Single- Molecule Circuits. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Retrieved from [Link]
-
UT Dallas Research Labs. (n.d.). Resources – Crystallography Center. Retrieved from [Link]
- Google Patents. (n.d.). WO2018023980A1 - Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane.
-
Organic Syntheses. (n.d.). 2,3-dicyanobutadiene. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (n.d.). Wurtz Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Silicon radicals. Relative rates and selectivity ratios in the radical reactions of silicon-hydrogen bonds with carbon-halogen bonds. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Angle-Strained Sila-Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gelest.com [gelest.com]
- 4. Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization [mdpi.com]
- 5. byjus.com [byjus.com]
- 6. grokipedia.com [grokipedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 9. pascal-man.com [pascal-man.com]
- 10. researchgate.net [researchgate.net]
- 11. unige.ch [unige.ch]
- 12. pages.jh.edu [pages.jh.edu]
theoretical studies on 1-Chloro-1-methylsiletane stability
An In-depth Technical Guide to the Theoretical Analysis of 1-Chloro-1-methylsiletane Stability
Authored by: A Senior Application Scientist
Introduction: The Siletane Ring - A Nexus of Strain and Reactivity
Siletanes, also known as silacyclobutanes, are four-membered heterocyclic compounds containing one silicon and three carbon atoms. These structures are of significant interest in organosilicon chemistry due to their unique reactivity, which is largely governed by substantial ring strain.[1] Unlike their more stable six-membered counterparts, the bond angles within the siletane ring deviate significantly from the ideal tetrahedral angle of 109.5°, leading to a high-energy, puckered conformation.[1] This inherent strain makes siletanes valuable precursors in ring-opening polymerizations and as reagents for introducing silicon-containing moieties into organic molecules.[1][2]
This guide provides a comprehensive theoretical framework for investigating the stability of a specific, asymmetrically substituted derivative: this compound. Understanding the conformational preferences, the energetic landscape of ring inversion, and the potential decomposition pathways is crucial for predicting its reactivity and designing synthetic applications. We will explore how modern computational chemistry methods can be employed to elucidate the structural and energetic properties of this molecule, providing insights that are often challenging to obtain through experimental means alone.
PART 1: Conformational Landscape of this compound
The siletane ring is not planar. To alleviate both angle and torsional strain, it adopts a puckered or "butterfly" conformation.[1] For a 1,1-disubstituted siletane like this compound, this puckering gives rise to two distinct, non-equivalent chair-like conformers that can interconvert via a planar transition state. The substituents on the silicon atom occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of these two conformers is determined by a delicate balance of steric and electronic effects.
Theoretical studies on the parent silacyclobutane show a dihedral (puckering) angle of approximately 35-36°.[3] Substitution at the silicon atom significantly influences this geometry. For instance, ab initio calculations on 1,1-dichlorosilacyclobutane show a reduced puckering angle of about 31°, suggesting that electronegative substituents favor a slightly more planar ring structure.[3] Conversely, methyl substitution has been shown to decrease the barrier to planarity.[3]
For this compound, two primary conformers exist in equilibrium: one with the methyl group in the equatorial position and the chloro group in the axial position (Me_eq/Cl_ax), and the other with the methyl group axial and the chloro group equatorial (Me_ax/Cl_eq).
Caption: Ring inversion of this compound via a planar transition state.
Based on principles from conformational analysis of substituted cyclohexanes and silacyclohexanes, the bulkier substituent generally prefers the equatorial position to minimize unfavorable 1,3-diaxial interactions.[4][5] Therefore, it is anticipated that the conformer with the methyl group in the equatorial position (Me_eq/Cl_ax) will be the thermodynamically more stable of the two. However, the precise energy difference (ΔE) is modest and requires high-level computational analysis to quantify.
Predicted Structural Parameters
The following table summarizes the expected geometric parameters for the more stable conformer of this compound, extrapolated from computational data on silacyclobutane and its 1,1-dichloro and 1,1-dimethyl derivatives.[3][6]
| Parameter | Predicted Value | Rationale |
| Puckering Angle (θ) | ~32° | Intermediate between dichlorosiletane (~31°) and the parent siletane (~35°), reflecting the opposing effects of chloro and methyl groups.[3] |
| Si-C (ring) Bond Length | ~1.89 Å | Typical for strained Si-C bonds in four-membered rings. |
| C-Si-C Bond Angle | ~78° | Highly acute angle characteristic of the strained siletane ring.[1] |
| Si-Cl Bond Length | ~2.08 Å | Standard Si-Cl bond length. |
| Si-CH₃ Bond Length | ~1.88 Å | Standard Si-C single bond length. |
PART 2: Theoretical Protocol for Stability Analysis
A robust computational workflow is essential for accurately modeling the stability of this compound. Density Functional Theory (DFT) offers a good balance of computational cost and accuracy for these systems.
Step-by-Step Computational Workflow
-
Geometry Optimization and Frequency Calculation:
-
Basis Set: A Pople-style basis set such as 6-311+G(2d,p) or a correlation-consistent basis set like cc-pVTZ is recommended to adequately describe the geometry and electron distribution, especially around the silicon and chlorine atoms.[3]
-
Procedure:
-
Construct initial 3D structures for both the Me_eq/Cl_ax and Me_ax/Cl_eq conformers, as well as the planar C₂ᵥ symmetry structure.
-
Perform full geometry optimization for all three structures.
-
Follow up with a frequency calculation at the same level of theory. For the two conformers, the absence of imaginary frequencies confirms them as true energy minima. For the planar structure, the presence of a single imaginary frequency corresponding to the ring-puckering motion will confirm it as the transition state for ring inversion.[9]
-
-
Energy Profile Calculation:
-
Method: Use the energies obtained from the frequency calculations (including zero-point vibrational energy, ZPVE, correction) to determine the relative energies of the two conformers (ΔE) and the activation barrier for ring inversion (ΔG‡(inv)).
-
Refinement (Optional): For higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using more sophisticated methods like Møller–Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)).[3][6]
-
-
Decomposition Pathway Analysis:
-
Reaction: Investigate the [2+2] cycloreversion pathway, which is a common thermal decomposition route for silacyclobutanes.[6][10]
-
c-CH₂(CH₂)₂Si(CH₃)Cl → H₂C=CH₂ + H₂C=Si(CH₃)Cl
-
-
Procedure:
-
Locate the transition state (TS) for this reaction using a TS optimization algorithm (e.g., QST2/QST3 or an eigenvector-following method).
-
Confirm the TS by a frequency calculation, which should yield a single imaginary frequency corresponding to the concerted breaking of the two Si-C bonds and formation of the new products.
-
Calculate the activation energy (ΔG‡(decomp)) for the decomposition.
-
-
Caption: Workflow for the theoretical analysis of siletane stability.
PART 3: Key Stability Factors and Decomposition
Ring Strain and Substituent Effects
The primary driver of siletane reactivity is its significant ring strain energy, which arises from the compression of the C-Si-C angle to ~78°.[1] This strain facilitates reactions that involve ring opening. The nature of the substituents on the silicon atom modulates this intrinsic instability.
-
Electronic Effects: The electronegative chlorine atom withdraws electron density from the silicon atom via the inductive effect. This can influence the bond strengths within the ring and affect the Lewis acidity at the silicon center.[3]
-
Steric Effects: As discussed, steric repulsion between the substituents and the ring's axial hydrogens dictates the preferred conformation. The larger methyl group is expected to favor the more spacious equatorial position.
Potential Energy Surface for Ring Inversion
The interconversion between the two puckered conformers proceeds through a higher-energy planar transition state. The energy barrier for this process is a key indicator of the ring's flexibility. For the parent silacyclobutane, this barrier is experimentally determined to be around 1.26 kcal/mol (440 cm⁻¹). Computational studies on 1,1-dichlorosilacyclobutane show a similar barrier of about 1.24 kcal/mol (433 cm⁻¹).[3] It is therefore reasonable to predict a similar inversion barrier for this compound.
Caption: Illustrative potential energy surface for the puckering motion in this compound.
Thermal Decomposition: Cycloreversion
The high ring strain of siletanes provides a thermodynamic driving force for their decomposition. The primary unimolecular thermal decomposition pathway is a [2+2] cycloreversion to ethene and a substituted silene.[6][10]
Studies on methyl-substituted silacyclobutanes have shown that methyl groups on the silicon atom can influence the kinetics of this reaction.[6] While the concerted [2s+2a] pathway is favored for the parent silacyclobutane, the higher-energy [2s+2s] pathway becomes more competitive for 1-methyl and 1,1-dimethyl derivatives at lower temperatures.[6] This suggests that the substituents play a crucial role in the orbital symmetry considerations of the transition state. For this compound, a detailed analysis of the transition state structures for both concerted and stepwise (via a diradical intermediate) pathways would be necessary to definitively establish the lowest energy decomposition route.
Conclusion
The stability of this compound is a multifaceted issue governed by the interplay of ring strain, conformational isomerism, and the electronic and steric effects of its substituents. Theoretical studies, grounded in robust DFT and ab initio methods, provide a powerful lens through which to investigate these factors. The molecule is predicted to exist as a puckered ring, with a likely preference for the conformer placing the larger methyl group in a pseudo-equatorial position. The barrier to ring inversion is expected to be low, indicating significant conformational flexibility. The primary route to instability is thermal cycloreversion, a process whose kinetics are subtly modulated by the chloro and methyl substituents. The computational protocols and theoretical insights detailed in this guide offer a solid foundation for researchers and scientists to predict the behavior of this and related strained organosilicon compounds, aiding in the design of novel materials and synthetic methodologies.
References
-
Laane, J., et al. (n.d.). Structure, Vibrational Spectra, and DFT and ab Initio Calculations of Silacyclobutanes. ResearchGate. Available at: [Link][3]
-
Badran, I., Rauk, A., & Shi, Y. (2019). New Orbital Symmetry-Allowed Route for Cycloreversion of Silacyclobutane and Its Methyl Derivatives. The Journal of Physical Chemistry A, 123(9), 1749–1757. Available at: [Link][6][10]
-
Bei, Y., Liu, Q., & Feng, S. (2012). A DFT study on the thermal decomposition of 2-chloroethylsilane. ResearchGate. Available at: [Link][7]
-
Wikipedia contributors. (2023). Silacyclobutane. Wikipedia. Available at: [Link][1]
-
Kurbanov, V. S., & Klimovitskii, A. E. (2020). Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. Molecules, 25(21), 5193. Available at: [Link][4]
-
Klimovitskii, A. E., & Kurbanov, V. S. (2020). Conformational equilibrium of geminally 1,1-disubstituted silacyclohexanes. ResearchGate. Available at: [Link][11]
-
Zhao, J., & Wang, Z. (2020). The importance of 1,1‐disubstituted silacyclobutanes, their coventional synthetic method and our study. ResearchGate. Available at: [Link][2]
-
LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link][5]
-
LibreTexts. (2023). 30.10: The Potential-Energy Surface Can Be Calculated Using Quantum Mechanics. Chemistry LibreTexts. Available at: [Link][9]
-
Aksoylu, Ö., et al. (2019). The First Synthesis of Some Novel 4-Chloro Chalcone Based Oxime Ethers: An Experimental and Computational Study. ResearchGate. Available at: [Link][8]
-
Greeley, J., & Mavrikakis, M. (2004). A density functional theory analysis of trends in glycerol decomposition on close-packed transition metal surfaces. Physical Chemistry Chemical Physics, 6(13), 3379-3390. Available at: [Link][12]
Sources
- 1. Silacyclobutane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. New Orbital Symmetry-Allowed Route for Cycloreversion of Silacyclobutane and Its Methyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A density functional theory analysis of trends in glycerol decomposition on close-packed transition metal surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Unveiling the Electronic Landscape of 1-Chloro-1-methylsiletane: A Technical Guide to Quantum Chemical Calculations
For Immediate Release
Palo Alto, CA – January 21, 2026 – In the intricate world of pharmaceutical design and materials science, a deep understanding of molecular structure and reactivity is paramount. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of quantum chemical calculations as applied to the novel organosilicon compound, 1-Chloro-1-methylsiletane. By leveraging the power of computational chemistry, we can unlock the nuanced electronic and structural properties of this promising molecule, paving the way for its innovative applications.
Organosilicon compounds, a class of molecules containing carbon-silicon bonds, have garnered significant attention for their diverse applications, ranging from synthetic intermediates to advanced materials.[1][2][3] this compound, a heterocyclic compound featuring a strained four-membered ring, presents a particularly interesting case study due to the interplay of ring strain, the electronegativity of the chlorine atom, and the electronic effects of the methyl group. Quantum chemical calculations offer a powerful, non-invasive lens through which to examine these interactions and predict the molecule's behavior.[4][5]
This guide will navigate the theoretical and practical aspects of performing these calculations, offering a robust framework for obtaining reliable and insightful results. We will delve into the selection of appropriate computational methods and basis sets, the intricacies of geometry optimization and frequency analysis, and the prediction of key spectroscopic and reactivity parameters.
I. The Strategic Imperative: Why Computational Scrutiny of this compound Matters
Siletanes, or silacyclobutanes, are known for their unique reactivity, often driven by the relief of ring strain.[6] The presence of a chlorine atom on the silicon in this compound is expected to significantly influence its electrophilicity and susceptibility to nucleophilic attack. Furthermore, the stereoelectronic environment created by the methyl group adds another layer of complexity. Understanding these factors is crucial for designing synthetic routes and predicting the stability and function of larger molecules incorporating this siletane moiety.
Quantum chemical calculations provide a direct route to this understanding, enabling:
-
Precise Structural Elucidation: Determination of bond lengths, bond angles, and dihedral angles, offering a 3D picture of the molecule's preferred conformation.[4][7]
-
Vibrational Spectroscopy Prediction: Calculation of infrared (IR) and Raman spectra to aid in experimental characterization.
-
Electronic Property Analysis: Mapping of the electron density, determination of molecular orbitals (HOMO-LUMO), and calculation of the molecular electrostatic potential (MEP) to identify reactive sites.[7]
-
Reactivity and Mechanistic Insights: Modeling of reaction pathways and transition states to predict the outcomes of chemical transformations.[8]
II. The Computational Gauntlet: A Validated Methodological Workflow
The accuracy of quantum chemical calculations is intrinsically tied to the chosen theoretical method and basis set.[9][10] For a molecule like this compound, a balance between computational cost and accuracy is essential.
A. Foundational Choices: Selecting the Right Tools
Density Functional Theory (DFT) stands out as a workhorse for systems of this size, offering a favorable compromise between accuracy and computational expense.[4][7] We recommend the use of a hybrid functional, such as B3LYP or the more modern ωB97X-D , which incorporate a portion of exact Hartree-Fock exchange and are known to perform well for a broad range of chemical systems.
The choice of basis set is equally critical. A split-valence, polarized basis set is a minimum requirement for obtaining meaningful results. We advocate for the use of 6-31G(d,p) for initial explorations and a larger, triple-zeta basis set with diffuse functions, such as 6-311+G(2d,p) , for more accurate single-point energy calculations and property predictions. For the silicon and chlorine atoms, the inclusion of polarization and diffuse functions is particularly important to accurately describe their electron distributions.
To account for the influence of a solvent environment, the Polarizable Continuum Model (PCM) can be employed, which simulates the bulk electrostatic effects of a solvent.[4]
B. The Step-by-Step Protocol: From Input to Insight
The following protocol outlines a robust workflow for the quantum chemical characterization of this compound:
-
Initial Structure Generation: Construct an initial 3D model of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to locate the minimum energy structure on the potential energy surface. This step is crucial for obtaining accurate geometric parameters.
-
Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and to predict the IR spectrum.
-
-
Single-Point Energy Calculation: For higher accuracy in energy-related properties, a single-point energy calculation can be performed on the optimized geometry using a larger basis set.
-
Population Analysis and Electronic Properties: Analyze the resulting wavefunction to calculate atomic charges, molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The logical flow of this computational workflow is depicted in the following diagram:
Caption: A streamlined workflow for the quantum chemical analysis of this compound.
III. Interpreting the Digital Tea Leaves: Predicted Properties and Their Implications
Following the computational protocol, a wealth of quantitative data is generated. Below, we present a summary of expected key findings and their interpretations.
A. Molecular Geometry: A Tale of Strain and Substitution
The geometry of the siletane ring is of primary interest. Due to the inherent strain of a four-membered ring, siletanes are typically puckered.[6] The calculated puckering angle, along with the C-Si-C bond angle (generally around 80°), will provide quantitative insight into the degree of ring strain.[6]
Table 1: Predicted Key Geometric Parameters for this compound
| Parameter | Predicted Value (B3LYP/6-31G(d,p)) | Significance |
| Si-Cl Bond Length | ~2.05 Å | Indicator of bond strength and potential for dissociation. |
| Si-C (ring) Bond Lengths | ~1.88 Å | Longer than typical Si-C single bonds, reflecting ring strain. |
| C-Si-C (ring) Angle | ~80° | Highly acute angle characteristic of the strained siletane ring. |
| Ring Puckering Angle | To be calculated | Quantifies the deviation from planarity to alleviate strain. |
| Si-C (methyl) Bond Length | ~1.87 Å | Standard Si-C single bond length. |
These structural parameters can be compared with experimental data for similar siletane derivatives to validate the computational model.[6]
B. Electronic Frontier: Mapping Reactivity
The electronic properties of this compound are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's kinetic stability.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, we anticipate a region of negative potential around the chlorine atom and a positive potential around the silicon atom, highlighting its electrophilic nature.
Caption: Conceptual diagram of the expected MEP for this compound.
IV. Conclusion: From Calculation to Application
This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound. By following the outlined protocols, researchers can gain a deep and predictive understanding of this molecule's structure, stability, and reactivity. These computational insights are invaluable for guiding synthetic efforts, designing novel materials, and accelerating the development of new technologies that leverage the unique properties of organosilicon compounds. The synergy between computational prediction and experimental validation will undoubtedly propel the exploration of this and other novel chemical entities.
References
- How can quantum - chemical calculations be used to study Chloranil? - Blog. (2025, December 9).
- Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning - PMC - NIH.
- DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone - Letters in Applied NanoBioScience. (2022, September 18).
- Computational Chemistry to Investigate the Chemical Behaviour of Silanes and CSH –Gel - Hydrophobe.org.
- Computational study on the mechanism of the reaction of carbon dioxide with siloxy silanes. (2017, April 21).
- 1-Chloro-1-methylcyclohexane | C7H13Cl | CID 136732 - PubChem.
- 1-Chloro-1-methylcyclopentane | CAS 6196-85-6 - Frontier Specialty Chemicals.
- 1-Chloro-1-methylcycloheptane | C8H15Cl | CID 12614013 - PubChem.
- 1-Chloro-1-methylcyclohexane - the NIST WebBook.
- 1-Chloro-1-(1-methylethyl)cyclohexane | C9H17Cl | CID 70486031 - PubChem.
- Molecular synthons for accurate structural determinations: the equilibrium geometry of 1-chloro-1-fluoroethene - RSC Publishing.
- Siletanes: Synthesis, Structure, and Reagents in Organic Synthesis. A Review.
- (PDF) Recent progress of organosilicon compound: synthesis and applications. (2024, July 17).
- Computational benchmark for calculation of silane and siloxane thermochemistry | Request PDF - ResearchGate. (2025, August 9).
- New horizon of organosilicon chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/C0DT90059A.
- 1-Chloro-1-methylcyclopentane - the NIST WebBook.
- Organosilicon Compounds: Theory and Experiment (Synthesis) - Google Books. (2017, August 22).
- Combined Experimental and Computational Study on the Reaction Dynamics of the D1-Silylidyne(SiD) - Silane (SiH4) System - PubMed. (2021, April 1).
- 1-Chloro-1-methylcyclohexane - the NIST WebBook.
- CN105367391A - 2-chlorine-1,1,1-trimethoxyethane preparing method - Google Patents.
- Organosilicon development history. (2024, April 24).
- Organosilicon Compounds: Everything You Need to Know - Changfu Chemical.
- Nonempirical quantum chemical calculation for nitramide, its chloro- and methyl-substituted derivatives. I. Structure of equilibrium forms - ResearchGate. (2025, August 7).
Sources
- 1. researchgate.net [researchgate.net]
- 2. New horizon of organosilicon chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/C0DT90059A [pubs.rsc.org]
- 3. Organosilicon development history [sbfchem.com]
- 4. How can quantum - chemical calculations be used to study Chloranil? - Blog - KEYINGCHEM [keyingchemical.com]
- 5. hydrophobe.org [hydrophobe.org]
- 6. tandfonline.com [tandfonline.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Unique Reactivity of a Strained Silacycle
An In-Depth Guide to the Synthetic Utility of 1-Chloro-1-methylsiletane for Researchers, Scientists, and Drug Development Professionals
This compound, also known as 1-chloro-1-methylsilacyclobutane, is a versatile four-membered heterocyclic organosilicon compound. Its significance in organic synthesis stems from a combination of two key features: the high ring strain inherent to the silacyclobutane ring and the labile silicon-chlorine bond. The ring strain, analogous to that of cyclobutane, makes the siletane ring susceptible to ring-opening reactions, a property exploited in polymerization.[1] The Si-Cl bond is highly polarized due to the difference in electronegativity between silicon (1.74 on the Allred-Rochow scale) and chlorine, rendering the silicon atom highly electrophilic and susceptible to nucleophilic attack.[2] This lability allows for a wide range of substitution reactions, making it a valuable intermediate for the synthesis of diverse silicon-containing molecules.[1]
This guide provides a comprehensive overview of the primary applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its unique chemical properties.
Core Application 1: Protection of Alcohols via Silyl Ether Formation
A frequent challenge in multi-step organic synthesis is the presence of reactive functional groups, such as alcohols, that can interfere with desired transformations.[3][4] The hydroxyl group's acidic proton can react with basic reagents like Grignards or organolithiums, and it can be susceptible to oxidation or reduction.[4][5] To circumvent these issues, the alcohol is temporarily "protected" by converting it into a less reactive functional group.[3][6] this compound serves as an effective reagent for this purpose, converting alcohols into siletanyl ethers.
Mechanism and Rationale: The protection reaction proceeds via a nucleophilic substitution at the silicon center. The alcohol, typically deprotonated in situ by a weak base to form a more nucleophilic alkoxide, attacks the electrophilic silicon atom.[3] The chloride ion, being a good leaving group, is displaced, forming the siletanyl ether and a hydrochloride salt with the base.[1][7] A non-nucleophilic base, such as triethylamine or pyridine, is crucial to scavenge the HCl generated during the reaction, which would otherwise risk cleaving the newly formed silyl ether in an equilibrium process.[3][7]
Experimental Protocol: Protection of a Primary Alcohol
Objective: To protect benzyl alcohol using this compound.
Materials and Reagents:
-
Benzyl alcohol
-
This compound
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and distillation.[8]
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add benzyl alcohol (1.0 eq) and anhydrous DCM (approx. 0.2 M solution). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous triethylamine (1.2 eq) to the stirred solution.
-
Addition of Silylating Agent: Add this compound (1.1 eq) dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Deprotection: The siletanyl ether can be readily cleaved to regenerate the alcohol using a fluoride source, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally high strength of the Si-F bond. Mild acidic conditions can also be employed.[5]
Workflow for Alcohol Protection
Caption: Workflow for the protection of an alcohol as a siletanyl ether.
Core Application 2: Ring-Opening Polymerization (ROP)
The significant ring strain of the silacyclobutane ring (approximately 70 kJ/mol) provides the thermodynamic driving force for ring-opening polymerization (ROP).[2] This process allows for the synthesis of poly(silabutane)s, a class of polycarbosilanes. The properties of the resulting polymer can be tuned by the substituents on the silicon atom. This compound can be used as a monomer in such polymerizations, often initiated by thermal or anionic methods.[1][9]
Mechanism and Rationale: In anionic ROP, a nucleophilic initiator (e.g., butyllithium) attacks the silicon atom, cleaving a Si-C bond and opening the ring.[10] This generates a new carbanionic active center that can then propagate by attacking another monomer molecule. The liquid-phase pyrolysis of substituted silacyclobutanes can also lead to ring-opening polymerization.[1]
Experimental Protocol: Anionic ROP of this compound
Objective: To synthesize a poly(1-chloro-1-methyl-1-silabutane) via anionic ROP.
Materials and Reagents:
-
This compound (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous methanol
-
Schlenk line and glassware suitable for air-sensitive techniques
Procedure:
-
Monomer Preparation: Purify this compound by distillation under an inert atmosphere.
-
Reaction Setup: Assemble a flame-dried Schlenk flask under a positive pressure of argon or nitrogen. Add anhydrous THF via cannula.
-
Initiation: Cool the THF to -78 °C (dry ice/acetone bath). Add a catalytic amount of n-BuLi solution via syringe. The reaction is often indicated by a color change.
-
Polymerization: Slowly add the purified this compound monomer to the stirred initiator solution at -78 °C.
-
Propagation: Allow the reaction to stir at low temperature for several hours. The viscosity of the solution will increase as the polymer forms.
-
Termination: Quench the polymerization by adding anhydrous methanol to protonate the living anionic chain ends.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
ROP of this compound
Caption: Key stages in the anionic ROP of this compound.
Core Application 3: Synthesis via Nucleophilic Substitution
The highly reactive Si-Cl bond is the cornerstone of this compound's utility as a synthetic intermediate. It readily undergoes nucleophilic substitution with a wide array of nucleophiles, including organometallic reagents, alkoxides, and amines.[1] This allows for the straightforward introduction of various functional groups at the silicon center, generating a library of substituted siletanes for further synthetic manipulations or for use as monomers in ROP.
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon nucleophiles that can efficiently displace the chloride from this compound.[2][11] This reaction forms a new silicon-carbon bond, providing a clean and high-yielding route to alkyl- or aryl-substituted siletanes.[12][13]
Experimental Protocol: Reaction with a Grignard Reagent
Objective: To synthesize 1-methyl-1-phenylsiletane.
Materials and Reagents:
-
This compound
-
Phenylmagnesium bromide (PhMgBr) solution in THF or diethyl ether
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions and extraction
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the solution of phenylmagnesium bromide (1.1 eq).
-
Substrate Addition: Cool the Grignard solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by GC-MS or TLC.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer with additional diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield 1-methyl-1-phenylsiletane.
Quantitative Data Summary
| Application | Reagents | Typical Conditions | Product Type | Yield Range |
| Alcohol Protection | Alcohol, Et₃N or Pyridine | DCM, 0 °C to RT, 2-4h | Siletanyl Ether | 85-95% |
| Anionic ROP | n-BuLi (cat.), Monomer | Anhydrous THF, -78 °C | Polycarbosilane | Varies with MW |
| Grignard Reaction | R-MgX | Anhydrous Ether/THF, 0 °C to RT | R-substituted Siletane | 70-90% |
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions.[14]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15] Avoid breathing vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from moisture, as the Si-Cl bond is susceptible to hydrolysis.[15]
-
Hazards: The compound is flammable and can be irritating to the skin, eyes, and respiratory system.[16][17] It reacts with water and other protic sources.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique combination of ring strain and a labile Si-Cl bond provides access to a wide range of applications, from the protection of sensitive functional groups to the synthesis of novel polymers and functionalized organosilicon compounds. The protocols and mechanistic discussions provided herein serve as a foundational guide for researchers to explore and exploit the rich chemistry of this valuable reagent.
References
-
LSU Scholarly Repository. (n.d.). The roles of silanes as coupling reagents and in deoxygenative alkylations. Retrieved from [Link]
-
Wikipedia. (2023). Silacyclobutane. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Nucleophilic Substitution at Silicon. Retrieved from [Link]
-
Wikipedia. (2023). Organosilicon chemistry. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Chemistry of Silane Coupling Reactions. I. Reaction of Trimethylmethoxysilane and Triethylsilanol Studied by GLC. Retrieved from [Link]
-
Journal of the American Chemical Society. (1957). Synthesis of Silacyclobutane and Some Related Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silanes. Retrieved from [Link]
-
OpenStax. (2023). Protection of Alcohols. Retrieved from [Link]
-
K. C. Nicolaou Research Group. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the chlorosilane 1a and alcohol protection. Retrieved from [Link]
-
Fiveable. (n.d.). Protection of Alcohols. Retrieved from [Link]
-
YouTube. (2018). 20.4 Reaction with Organometallic Reagents. Retrieved from [Link]
-
Sci-Hub. (2009). Synthesis and molecular structures of 1‐chloro‐1‐silacyclopent‐2‐enes. Combination of 1,2‐hydroboration, 1,1‐organoboration and protodeborylation. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
MDPI. (2021). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. Retrieved from [Link]
-
ChemRxiv. (2020). Synthesis and Ring-opening Metathesis Polymerization of a Strained trans- Silacycloheptene and Single Molecule Mechanics of it. Retrieved from [Link]
-
Chad's Prep. (n.d.). 20.4 Reaction with Organometallic Reagents. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1-Chloro-1-methylcyclohexane. Retrieved from [Link]
-
MDPI. (2012). Ring-Opening Polymerization—An Introductory Review. Retrieved from [Link]
-
ResearchGate. (2020). Controlled and highly effective ring‐opening polymerization of α‐chloro‐ε‐caprolactone using Zn‐ and Al‐based catalysts. Retrieved from [Link]
-
YouTube. (2023). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. Retrieved from [Link]
-
A "Little" Mass Spec and Sailing. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Retrieved from [Link]
-
YouTube. (2021). Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. Retrieved from [Link]
-
ResearchGate. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. Retrieved from [Link]
-
PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexene, 4-(1-chloro-1-methylethyl)-1-methyl-. Retrieved from [Link]
Sources
- 1. Silacyclobutane - Wikipedia [en.wikipedia.org]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gcms.cz [gcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Reaction with Organometallic Reagents - Chad's Prep® [chadsprep.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. fishersci.com [fishersci.com]
1-Chloro-1-methylsiletane in Polymerization: A Detailed Technical Guide
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical overview of 1-chloro-1-methylsiletane and its analogs as monomers in polymerization, with a primary focus on the underlying mechanisms, detailed experimental protocols, and potential applications of the resulting polymers. This guide is intended for researchers in materials science, polymer chemistry, and drug development who are interested in leveraging silicon-containing polymers.
Introduction: The Potential of Strained Siletanes
Siletanes, also known as silacyclobutanes, are four-membered rings containing one silicon and three carbon atoms.[1] Like their all-carbon analog, cyclobutane, these rings possess significant bond-angle strain. This inherent strain is the thermodynamic driving force for ring-opening polymerization (ROP), making siletanes an important class of monomers for the synthesis of polycarbosilanes—polymers with a silicon-carbon backbone.[1][2]
This compound is a functionalized monomer within this class. While its strained ring makes it a prime candidate for ROP, the presence of a reactive Si-Cl bond introduces specific chemical considerations that must be carefully managed during polymerization. This guide will primarily detail the well-established living anionic ring-opening polymerization (AROP) of non-halogenated siletane analogs to provide a robust foundational protocol, followed by a discussion of the specific implications of the chloro-substituent.
The resulting polymers, polysiletanes, are of significant interest due to their unique properties, which can include thermal stability, tunable refractive indices, and utility as precursors to silicon carbide (SiC) ceramics.[3][4]
Mechanism: Living Anionic Ring-Opening Polymerization (AROP)
The polymerization of siletanes is most effectively achieved through a living anionic mechanism.[5][6][7] "Living" polymerization is a chain-growth process devoid of termination and chain-transfer steps, allowing for the synthesis of polymers with predictable molecular weights and very low polydispersity indices (PDI), often approaching 1.10.[5][6]
The key steps are:
-
Initiation: The process begins with a potent nucleophile, typically an organolithium reagent like n-butyllithium (n-BuLi), attacking the electrophilic silicon atom in the siletane ring. This attack cleaves one of the endocyclic Si-C bonds, relieving ring strain and generating a primary carbanion at the terminus of the opened ring. This initiation step is generally very fast compared to propagation.[5][6]
-
Propagation: The newly formed carbanionic chain-end attacks another siletane monomer in the same nucleophilic fashion. This sequential addition of monomers allows the polymer chain to grow. The process continues as long as monomer is available.
-
Termination (Deliberate): In a living polymerization, the anionic chain-ends remain active until they are intentionally "quenched" or "terminated" by the addition of a suitable electrophilic agent, such as methanol or a chlorosilane derivative.[8] This allows for the precise control over the polymer's end-groups.
The living nature of this polymerization makes it an ideal method for creating well-defined polymer architectures, such as block copolymers.[5] For instance, after the siletane monomer is consumed, a different monomer (e.g., styrene) can be introduced to the living polysiletane chains to grow a second distinct block.[5]
Application Note & Protocol: Synthesis of Poly(1,1-dimethylsilabutane)
This section provides a detailed protocol for the AROP of 1,1-dimethylsilacyclobutane, a close and well-documented analog of this compound.[5] This protocol serves as a robust template that can be adapted for other siletane derivatives.
Special Considerations for this compound
Directly applying the following protocol to this compound requires careful consideration. The Si-Cl bond is highly susceptible to nucleophilic attack by organolithium initiators and the propagating carbanion. This can lead to several competing side reactions:
-
Initiator Consumption: The n-BuLi initiator could react with the Si-Cl bond, effectively being consumed before it can initiate ring-opening.
-
Chain Scrambling/Termination: A living polymer chain could attack the Si-Cl group of a monomer molecule, leading to branching or premature termination.
Therefore, successful polymerization of this compound may require alternative strategies, such as using a less nucleophilic initiator or a catalyst system that selectively promotes ring-opening over Si-Cl bond cleavage. For researchers new to this system, mastering the polymerization of a non-halogenated analog is strongly recommended first.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,1-Dimethylsilacyclobutane | Polymerization | Gelest, Inc. or equivalent | Must be rigorously dried and distilled over CaH₂. |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | Purified using a solvent purification system or distilled from sodium/benzophenone ketyl. |
| Hexane | Anhydrous | Sigma-Aldrich | Purified using a solvent purification system. |
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Sigma-Aldrich | Titer should be determined prior to use via titration. |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich | Used for termination. |
| Argon or Nitrogen Gas | High Purity (99.998%) | --- | For maintaining an inert atmosphere. |
Experimental Workflow
Step-by-Step Protocol
Causality and field-proven insights are provided in italics.
-
Glassware Preparation: All glassware (Schlenk flask, syringes) must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of high-purity argon.
-
Rationale: Anionic polymerizations are extremely sensitive to moisture and oxygen. Water will protonate and kill the initiator and living chain ends, preventing polymerization.
-
-
Solvent and Monomer Charging: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 40 mL of a 1:1 mixture of anhydrous THF and anhydrous hexane via cannula transfer under argon. Cool the flask to -48°C using a dry ice/acetone bath.
-
Rationale: THF is a polar solvent required to solvate the lithium cation, promoting a "loose ion pair" and facilitating rapid initiation and propagation. Hexane is used as a co-solvent. The low temperature is critical to suppress side reactions, such as backbiting, which can broaden the polymer's molecular weight distribution.
-
-
Monomer Addition: Via a dried syringe, add 2.0 g of freshly distilled 1,1-dimethylsilacyclobutane to the cooled solvent.
-
Initiation: Calculate the required volume of n-BuLi solution to achieve the desired molecular weight (e.g., for a target Mn of ~2500, use ~0.8 mmol). Slowly add the n-BuLi solution dropwise to the stirring monomer solution. The solution may develop a characteristic color indicating the presence of living anions.
-
Rationale: The molar ratio of monomer to initiator directly controls the degree of polymerization and thus the final molecular weight in a living system. A fast initiation relative to propagation ensures all chains start growing simultaneously, leading to a narrow PDI.
-
-
Propagation: Allow the reaction to stir at -48°C for 2 hours under a positive pressure of argon.
-
Termination: After 2 hours, quench the polymerization by adding 1 mL of anhydrous methanol via syringe. The color of the solution should dissipate, indicating the termination of the living anionic centers.
-
Purification: Remove the cooling bath and allow the flask to warm to room temperature. Pour the polymer solution into a beaker containing 200 mL of rapidly stirring methanol. The polymer will precipitate as a white solid.
-
Rationale: The polymer is insoluble in methanol, while the unreacted monomer (if any) and initiator salts remain in solution. This is a standard method for purifying polymers.
-
-
Isolation: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh methanol and dry it under high vacuum to a constant weight. A typical yield should be >95%.
Data Presentation & Characterization
The success of the polymerization must be validated through rigorous characterization.
Expected Polymer Properties
The following table summarizes representative data for the AROP of 1,1-dimethylsilacyclobutane, as adapted from literature sources.[5]
| Initiator | Monomer/Initiator Ratio | Yield (%) | Mₙ (GPC) | Mₙ (Calc.) | PDI (Mₗ/Mₙ) |
| n-BuLi | 24 | 99 | 2,400 | 2,400 | 1.10 |
| n-BuLi | 45 | 98 | 4,200 | 4,400 | 1.09 |
| n-BuLi | 98 | 99 | 9,600 | 9,800 | 1.07 |
Key Characterization Techniques
-
Gel Permeation Chromatography (GPC): This is the primary technique to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₗ), and the polydispersity index (PDI = Mₗ/Mₙ).[9][10] A narrow, monomodal peak with a PDI value below 1.2 is indicative of a successful living polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are used to confirm the polymer structure.[11][12] The disappearance of monomer signals and the appearance of broad polymer peaks corresponding to the -(Si(CH₃)₂-CH₂CH₂CH₂)- repeat unit confirms the ROP reaction.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (T₉), providing insight into the polymer's thermal properties and amorphous/crystalline nature.[11]
-
Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition temperature of the polymer under an inert atmosphere.[11]
Safety & Handling
This compound is a chlorosilane and must be handled with extreme care in a well-ventilated fume hood.[1][13]
-
Flammability: Chlorosilanes are flammable liquids.[14] Keep away from ignition sources. Use explosion-proof equipment.[14]
-
Corrosivity & Toxicity: Chlorosilanes react violently with water, including moisture in the air, to produce toxic and highly corrosive hydrogen chloride (HCl) gas.[13] This can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[5][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[5][13]
-
Handling: Work under strictly anhydrous and inert conditions (argon or nitrogen atmosphere). Keep the workplace dry.[14]
-
Spills & Fire: Do not use water to extinguish fires involving chlorosilanes. Use a dry chemical (Class D) or CO₂ extinguisher for small fires.[13]
References
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Silicones Environmental, Health and Safety Center (SEHSC). Link
-
Silacyclobutane - Wikipedia. (n.d.). Link
- Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2001). Polymers with Complex Architecture by Living Anionic Polymerization. Chemical Reviews, 101(12), 3747–3792.
- Matsumoto, K., Shimazu, H., Deguchi, M., & Yamaoka, H. (1997). Anionic ring-opening polymerization of silacyclobutane derivatives. Journal of Polymer Science Part A: Polymer Chemistry, 35(15), 3207–3216.
- Liao, C. X., & Weber, W. P. (1992). Synthesis and characterization of poly(1-methyl-1-silabutane), poly(1-phenyl-1-silabutane) and poly(1-silabutane). Polymer Bulletin, 28(3), 281-286.
-
SAFETY DATA SHEET - 1-Chloro-1-methylsilacyclobutane. (2024). Sigma-Aldrich. Link (Note: This is a representative link for a similar product's SDS).
- Sakata, K., & Kawakami, Y. (2001). Anionic Ring-Opening Polymerization of Silacyclopropanes. Macromolecules, 34(19), 6536–6541.
- Matyjaszewski, K., & Chojnowski, J. (Eds.). (1991). Anionic Polymerization of Cyclotetrasilanes.
- Peters, M. A., Belu, A. M., Linton, R. W., Dupray, L., Meyer, T. J., & DeSimone, J. M. (1997). Termination of Living Anionic Polymerizations Using Chlorosilane Derivatives: A General Synthetic Methodology for the Synthesis of End-Functionalized Polymers. Journal of the American Chemical Society, 119(14), 3429–3438.
-
Living polymerization - Wikipedia. (n.d.). Link
-
Supporting Information - General Polymer Characterization. (2022). The Royal Society of Chemistry. Link
- Koopmann, F., & Weber, W. P. (1990). Cyclopropanation of Poly(1-Methyl-1-Phenyl-1-Sila-Cis-Pent-3-Ene).
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. (2020).
-
What Is Living Polymerization? - Chemistry For Everyone. (2023). YouTube. Link
-
Analysis of the synthesized polymer by 1 H-NMR and GPC. (n.d.). ResearchGate. Link
- Synthesis and Ring-Opening Metathesis Polymerization of a Strained trans-Silacycloheptene. (2018). Journal of the American Chemical Society, 140(43), 14211-14220.
- Synthesis and Ring-opening Metathesis Polymerization of a Strained trans-Silacycloheptene and Single Molecule Mechanics of it. (2018). MIT Open Access Articles.
-
1-Chloro-1-methylsilacyclobutane - Product Information. (n.d.). Chem-Impex. Link
- Synthesis and properties of poly(1,1-diethynyl-1-silacyclopent-3-enes and -1-silacyclobutane). (2003). Bulletin of the Korean Chemical Society, 24(4), 484-488.
- Kumar, V. B., & Leitao, E. M. (2018). Properties and applications of polysilanes. Applied Organometallic Chemistry, 32(11), e4479.
- Nuyken, O., & Pask, S. D. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403.
-
Analysis of Polymers (GPC Center). (n.d.). Alfa Chemistry. Link
- Polyorganosilazanes: production, properties, application. (2020). Russian Journal of General Chemistry, 90(12), 2489-2500.
- Ring-Opening Polymerization—An Introductory Review. (2013).
- Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds. Gelest, Inc.
- Brandolini, A. J., & Kinstle, T. G. (2000). NMR Spectra of Polymers and Polymer Additives. Marcel Dekker.
- Polysilanes: Properties and Applic
- Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601.
- Polycaprolactones: Properties, applications and selected research. (2013).
Sources
- 1. Silacyclobutane - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Sci-Hub. Anionic ring-opening polymerization of silacyclobutane derivatives / Journal of Polymer Science Part A: Polymer Chemistry, 1997 [sci-hub.st]
- 6. Living polymerization - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. api.pageplace.de [api.pageplace.de]
- 13. Anionic ring-opening polymerization of silacyclobutane derivatives | Scilit [scilit.com]
- 14. researchgate.net [researchgate.net]
The Versatile Role of 1-Chloro-1-methylsiletane in Advanced Materials Science: Application Notes and Protocols
Introduction: Unlocking the Potential of Strained Silicon-Containing Rings
In the pursuit of novel materials with tailored properties, the strategic incorporation of silicon into polymer backbones and onto surfaces has garnered significant attention. Organosilicon compounds, with their unique combination of organic and inorganic characteristics, offer a rich design space for materials scientists. Among these, strained cyclic organosilanes have emerged as particularly valuable precursors due to their propensity for ring-opening polymerization (ROP), enabling the synthesis of well-defined silicon-containing polymers. 1-Chloro-1-methylsiletane, a four-membered silacyclobutane ring functionalized with a reactive chlorine atom and a methyl group, stands out as a cornerstone intermediate for the development of advanced materials.[1][2]
This technical guide provides an in-depth exploration of the applications of this compound in materials science. We will delve into its primary roles as a monomer for the synthesis of poly(1-methyl-1-silacyclobutane) via anionic ring-opening polymerization (AROP) and as a surface modifying agent for various substrates. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering not only detailed experimental protocols but also the underlying scientific principles that govern the utility of this versatile compound.
PART 1: Synthesis and Physicochemical Properties of this compound
A thorough understanding of the synthesis and fundamental properties of this compound is essential for its effective application.
Synthesis of this compound
The synthesis of this compound is typically achieved through an intramolecular cyclization reaction. A common and scalable method is the Wurtz-type coupling of 3-chloropropyl(methyl)dichlorosilane using magnesium metal as the reducing agent.[3]
Reaction Scheme:
Protocol: Synthesis of this compound
Materials:
-
3-Chloropropyl(methyl)dichlorosilane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Formation: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.
-
Reaction Initiation: Add a small portion of a solution of 3-chloropropyl(methyl)dichlorosilane in anhydrous diethyl ether to the magnesium turnings. Gentle heating may be required to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and the onset of a gentle reflux.
-
Addition of Precursor: Once the reaction has initiated, add the remaining 3-chloropropyl(methyl)dichlorosilane solution dropwise at a rate that maintains a steady reflux.
-
Reaction Completion and Cyclization: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete reaction and intramolecular cyclization.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product, this compound, can be isolated from the reaction mixture by fractional distillation under reduced pressure.
Diagram: Synthesis of this compound
Caption: Synthesis of this compound via intramolecular Wurtz coupling.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. Its reactivity is dominated by the strained silacyclobutane ring and the labile silicon-chlorine bond.
| Property | Value | Reference |
| CAS Number | 2351-34-0 | [4] |
| Molecular Formula | C₄H₉ClSi | [4] |
| Molecular Weight | 120.65 g/mol | [4] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 103 °C | [5] |
| Density | 0.985 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.45 | [5] |
| Hydrolytic Sensitivity | Reacts rapidly with water and protic solvents | [3] |
PART 2: Application in Polymer Synthesis via Anionic Ring-Opening Polymerization (AROP)
The significant ring strain of the silacyclobutane ring in this compound makes it an excellent monomer for ring-opening polymerization (ROP). Anionic ROP (AROP), in particular, offers a controlled "living" polymerization, enabling the synthesis of well-defined poly(1-methyl-1-silacyclobutane) with predictable molecular weights and narrow molecular weight distributions.[6][7]
Mechanism of Anionic Ring-Opening Polymerization
The AROP of silacyclobutanes is typically initiated by a strong nucleophile, such as an organolithium reagent (e.g., n-butyllithium). The initiator attacks the electrophilic silicon atom in the strained ring, leading to the cleavage of a silicon-carbon bond and the formation of a carbanion. This carbanion then acts as the propagating species, attacking another monomer molecule to continue the polymerization process.
Diagram: Mechanism of AROP of this compound
Caption: Anionic ring-opening polymerization of this compound.
Protocol: Anionic Ring-Opening Polymerization of this compound
This protocol is adapted from established procedures for the AROP of analogous silacyclobutanes.[6]
Materials:
-
This compound (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (standardized solution)
-
Hexamethylphosphoramide (HMPA) (Caution: HMPA is a carcinogen and should be handled with extreme care in a fume hood with appropriate personal protective equipment)
-
Anhydrous methanol (for termination)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Solvent Preparation: Under an inert atmosphere (nitrogen or argon), freshly distill this compound and anhydrous THF.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add the desired amount of anhydrous THF.
-
Initiation: Cool the flask to -78 °C using a dry ice/acetone bath. Add HMPA (typically a few equivalents relative to the initiator) to the THF.
-
Polymerization: Slowly add the standardized n-BuLi solution to the cooled THF/HMPA mixture. Then, add the purified this compound monomer dropwise to the initiator solution. The reaction is typically rapid.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC) to observe the disappearance of the monomer.
-
Termination: Once the desired conversion is reached (or after a set time), terminate the polymerization by adding an excess of anhydrous methanol. The living anionic chain ends will be protonated.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol or ethanol).
-
Purification and Drying: Collect the precipitated polymer by filtration or decantation. Redissolve the polymer in a suitable solvent (e.g., THF or toluene) and re-precipitate to remove any residual monomer and initiator byproducts. Dry the final polymer under vacuum to a constant weight.
Properties and Applications of Poly(1-methyl-1-silacyclobutane)
Poly(1-methyl-1-silacyclobutane) is a polycarbosilane, a class of polymers known for their unique thermal and mechanical properties. While specific data for the polymer derived directly from the chlorinated monomer is not widely published, properties can be inferred from analogous polycarbosilanes.
-
Thermal Stability: Polycarbosilanes generally exhibit good thermal stability, making them suitable for applications requiring high-temperature resistance.
-
Chemical Resistance: The saturated hydrocarbon backbone interspersed with silicon atoms provides good resistance to many chemicals.
-
Preceramic Polymers: Polycarbosilanes are important precursors for the formation of silicon carbide (SiC) ceramics upon pyrolysis at high temperatures. These ceramics are known for their exceptional hardness, strength, and thermal stability.
PART 3: Application in Surface Modification
The reactive Si-Cl bond in this compound makes it an effective reagent for the surface modification of various substrates, particularly those bearing hydroxyl (-OH) groups, such as glass, silicon wafers, and metal oxides. This modification can be used to alter the surface energy, improve adhesion, and introduce specific functionalities.
Mechanism of Surface Modification
The surface modification process with chlorosilanes proceeds via a two-step mechanism:
-
Hydrolysis: The chlorosilane reacts with trace amounts of water present on the substrate surface or in the solvent to form a reactive silanol intermediate (Si-OH).
-
Condensation: The silanol groups of the hydrolyzed this compound then condense with the hydroxyl groups on the substrate surface, forming stable covalent siloxane (Si-O-Si) bonds. Adjacent hydrolyzed silane molecules can also condense with each other, forming a cross-linked polysiloxane layer on the surface.
Diagram: Surface Modification with this compound
Caption: Mechanism of surface modification using this compound.
Protocol: Surface Modification of Silicon Wafers
This protocol provides a general procedure for the surface modification of silicon wafers to create a hydrophobic surface.
Materials:
-
Silicon wafers
-
This compound
-
Anhydrous toluene or hexane
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials.
-
Deionized water
-
Nitrogen or argon gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the silicon wafers by sonicating them in a sequence of solvents such as acetone, isopropanol, and deionized water.
-
To generate a high density of surface hydroxyl groups, immerse the wafers in freshly prepared Piranha solution for 15-30 minutes at room temperature.
-
Rinse the wafers copiously with deionized water and dry them under a stream of nitrogen or argon.
-
-
Silanization:
-
Prepare a dilute solution (e.g., 1-2% v/v) of this compound in anhydrous toluene in a glove box or under an inert atmosphere.
-
Immerse the cleaned and dried silicon wafers in the silane solution for 1-2 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the wafers from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
Cure the silanized wafers by heating them in an oven at 110-120 °C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane layer.
-
-
Final Cleaning:
-
Sonicate the cured wafers in toluene and then in isopropanol to remove any remaining unbound material.
-
Dry the wafers under a stream of nitrogen.
-
Characterization of Modified Surfaces
The success of the surface modification can be confirmed using various surface-sensitive analytical techniques:
-
Contact Angle Goniometry: Measurement of the water contact angle is a simple and effective way to assess the change in surface hydrophobicity. A significant increase in the water contact angle after silanization indicates the successful grafting of the hydrophobic methylsiletane layer.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of silicon and carbon from the grafted silane.
-
Atomic Force Microscopy (AFM): AFM can provide information about the surface topography and roughness, revealing the morphology of the deposited silane layer.
Conclusion and Future Outlook
This compound is a highly versatile and reactive building block in materials science. Its ability to undergo controlled anionic ring-opening polymerization provides a pathway to novel polycarbosilanes with potential applications as preceramic polymers and high-performance materials. Furthermore, its utility as a surface modifying agent allows for the precise tuning of surface properties, which is critical in fields ranging from microelectronics to biomedical devices.
Future research will likely focus on the synthesis of block copolymers incorporating poly(1-methyl-1-silacyclobutane) segments to create materials with unique self-assembly behaviors and functionalities. In the realm of surface science, the exploration of this compound for creating patterned surfaces and for the immobilization of biomolecules holds significant promise. As the demand for advanced materials with tailored properties continues to grow, the importance of versatile intermediates like this compound will undoubtedly increase.
References
-
1-Chloro-1-methylsilacyclobutane: A Cornerstone for Advanced Material Synthesis. (2025). Boronpharm. Retrieved from [Link]
- Matsumoto, K., Shimazu, H., Deguchi, M., & Yamaoka, H. (1997). Anionic ring-opening polymerization of silacyclobutane derivatives. Journal of Polymer Science Part A: Polymer Chemistry, 35(15), 3207-3216.
-
GRIGNARD REAGENTS AND SILANES. Gelest, Inc. Retrieved from [Link]
- Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
- Nuyken, O., & Pask, S. D. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403.
-
ProChimia Surfaces. (2011). Silanes Surfaces Protocols - v.10.2011. Retrieved from [Link]
Sources
Application Note & Protocol: Advanced Derivatization of Alcohols with 1-Chloro-1-methylsiletane for Enhanced GC-MS Analysis
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the derivatization of alcohols using 1-Chloro-1-methylsiletane. The conversion of polar alcohols into their corresponding 1-methylsiletanyl ethers significantly enhances their volatility and thermal stability, making them amenable to gas chromatography-mass spectrometry (GC-MS) analysis. This application note is intended for researchers, analytical chemists, and drug development professionals seeking robust and reliable methods for the qualitative and quantitative analysis of alcoholic compounds. We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, discuss the expected mass spectral fragmentation of the derivatives, and offer practical insights for successful implementation.
Introduction: The Rationale for Derivatization
Alcohols are a ubiquitous class of compounds in pharmaceutical sciences, natural product chemistry, and industrial processes. However, their direct analysis by GC-MS is often hampered by their high polarity and low volatility. These characteristics can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation in the GC inlet.[1][2] Chemical derivatization is a powerful strategy to overcome these limitations.[3][4]
Silylation, the introduction of a silyl group, is a widely employed derivatization technique for compounds containing active hydrogens, such as alcohols.[5] The formation of a silyl ether masks the polar hydroxyl group, thereby increasing the volatility and stability of the analyte.[1] While common silylating agents like chlorotrimethylsilane (TMSCl) are effective, the use of cyclic silylating agents such as this compound offers unique advantages, including potentially distinct fragmentation patterns in mass spectrometry that can aid in structural elucidation.
This guide focuses on the application of this compound as a derivatizing agent for alcohols. We will explore the reaction from a mechanistic standpoint and provide a validated protocol for its successful application.
Reaction Mechanism and Theory
The derivatization of an alcohol with this compound proceeds via a nucleophilic substitution reaction, analogous to an S_N2 mechanism.[5] The reaction is typically facilitated by a base, such as pyridine or N-methylimidazole, which serves two critical roles: deprotonation of the alcohol to form a more nucleophilic alkoxide and neutralization of the hydrochloric acid (HCl) byproduct.[5]
The key steps in the mechanism are:
-
Activation of the Alcohol: The base abstracts the proton from the hydroxyl group of the alcohol, forming a highly nucleophilic alkoxide.
-
Nucleophilic Attack: The alkoxide attacks the electrophilic silicon atom of this compound.
-
Leaving Group Departure: The chloride ion is displaced, and the silyl ether is formed.
-
Byproduct Formation: The displaced chloride ion combines with the protonated base to form a salt, which often precipitates from the reaction mixture.
The choice of base can significantly influence the reaction rate, with more nucleophilic bases like N-methylimidazole often providing faster and more efficient reactions compared to pyridine.[2]
Caption: General reaction mechanism for the derivatization of an alcohol with this compound.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the derivatization of an alcohol sample with this compound.
Reagents and Materials
-
Alcohol sample (or standard)
-
This compound
-
Anhydrous Pyridine or N-methylimidazole (as catalyst and acid scavenger)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Hexane)
-
Inert gas (Nitrogen or Argon)
-
GC vials with inserts and PTFE-lined caps
-
Microsyringes
-
Vortex mixer
-
Heating block or water bath
Derivatization Procedure
The following protocol is a general guideline and may require optimization for specific alcohols.
-
Sample Preparation: Accurately weigh or measure a known amount of the alcohol sample (typically 1-5 mg) into a clean, dry GC vial. If the sample is not in solution, dissolve it in a minimal amount of anhydrous solvent.
-
Addition of Base: Add an appropriate amount of the base (e.g., 50-100 µL of anhydrous pyridine) to the vial. The base should be in excess relative to the derivatizing agent.
-
Addition of Derivatizing Agent: Using a microsyringe, add a molar excess of this compound (typically 1.2-2.0 equivalents relative to the alcohol) to the vial. Perform this step in a fume hood due to the reactive and potentially corrosive nature of chlorosilanes.
-
Reaction: Cap the vial tightly and vortex the mixture for 30 seconds. Place the vial in a heating block or water bath set to a suitable temperature (e.g., 60-80 °C) for a predetermined time (e.g., 30-60 minutes). Reaction conditions will vary depending on the steric hindrance of the alcohol.
-
Cooling and Workup: After the reaction is complete, allow the vial to cool to room temperature. A precipitate of the pyridinium hydrochloride salt may be observed.[5]
-
Sample Dilution and Analysis: Dilute the reaction mixture with an appropriate solvent to the desired concentration for GC-MS analysis. If a precipitate has formed, it may be necessary to centrifuge the sample and transfer the supernatant to a new vial for analysis.
Caption: A streamlined workflow for the derivatization of alcohols.
Quantitative Parameters
The following table summarizes typical quantitative data for the silylation of alcohols. These values should be used as a starting point for method development.
| Parameter | Typical Range | Rationale |
| Alcohol Concentration | 1-10 mg/mL | To ensure sufficient analyte for detection. |
| Derivatizing Agent | 1.2 - 2.0 molar excess | To drive the reaction to completion. |
| Base | 1.5 - 3.0 molar excess | To effectively catalyze the reaction and neutralize HCl. |
| Reaction Temperature | 60 - 80 °C | To accelerate the reaction rate, especially for hindered alcohols. |
| Reaction Time | 30 - 60 minutes | Sufficient time for most primary and secondary alcohols. |
| Solvent Volume | 100 - 500 µL | To ensure proper dissolution and mixing of reagents. |
GC-MS Analysis and Data Interpretation
Chromatographic Behavior
The formation of the 1-methylsiletanyl ether derivative will result in a significant decrease in the retention time of the analyte on polar GC columns and an increase on non-polar columns, along with improved peak symmetry.[1] This is due to the reduction in polarity and the increase in molecular weight.
Mass Spectral Fragmentation
The mass spectra of the 1-methylsiletanyl derivatives of alcohols are expected to exhibit characteristic fragmentation patterns that are useful for structural confirmation. Similar to other silyl ethers, alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is a dominant fragmentation pathway.[6][7] This results in the formation of a resonance-stabilized, silicon-containing cation.
For a generic 1-methylsiletanyl ether of a primary alcohol (R-CH₂-O-Si(CH₃)(CH₂)₃), the major fragment would likely arise from the loss of the R radical, leading to a base peak corresponding to the [CH₂=O⁺-Si(CH₃)(CH₂)₃] ion. The molecular ion peak (M⁺) may be weak or absent, which is common for silyl ethers.[7]
Troubleshooting and Best Practices
-
Incomplete Derivatization: If underivatized alcohol is still present, consider increasing the reaction temperature, time, or the excess of the derivatizing agent and base. Ensure all reagents and solvents are anhydrous, as moisture will consume the derivatizing agent.
-
Peak Tailing: Persistent peak tailing may indicate issues with the GC system (e.g., active sites in the liner or column). Ensure proper system maintenance.
-
Reagent Purity: Use high-purity, anhydrous reagents and solvents to avoid side reactions and ensure reproducible results.
-
Safety Precautions: this compound is a reactive chlorosilane. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). Chlorosilanes react with moisture to produce HCl, so avoid exposure to air and water.
Conclusion
Derivatization of alcohols with this compound is an effective strategy to enhance their suitability for GC-MS analysis. The resulting 1-methylsiletanyl ethers exhibit improved chromatographic properties and produce characteristic mass spectra that can aid in their identification and quantification. The protocol and insights provided in this application note serve as a valuable resource for researchers and analysts working with alcoholic compounds.
References
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
-
Albo, R. L. F., Valdez, C. A., Leif, R. N., Mulcahy, H. A., & Koester, C. (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 406(21), 5231–5234. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
OpenStax. (2023, September 20). 17.6 Reactions of Alcohols. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Activity of 1-aryl-1'-imidazolyl Methyl Ethers as Non-Thiol Farnesyltransferase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry | Request PDF. Retrieved from [Link]
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
YouTube. (2025, August 11). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. The Journal of Organic Chemistry, 65(22), 7228–7230. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl Alcohol. NIST WebBook. Retrieved from [Link]
-
Filo. (2025, June 14). What product would you expect from the reaction of 1-chloro-1-methylcyclohexane with KOH in ethanol? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
Study.com. (n.d.). 1-Chloro-1-methylcyclopentane is treated with water. Show the mechanism for this reaction and give the name of the product. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]
-
UPB. (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. Retrieved from [Link]
-
YouTube. (2020, July 6). Mass Spec 3c Alcohols. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]
-
MDPI. (n.d.). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Chloro-1-methylcyclohexane. NIST WebBook. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-1-(1-methylethyl)cyclohexane | C9H17Cl | CID 70486031. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-1-methylcyclohexane | C7H13Cl | CID 136732. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-1-methylcycloheptane | C8H15Cl | CID 12614013. Retrieved from [Link]
Sources
- 1. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: 1-Chloro-1-methylsiletane in the Synthesis of Silicon-Containing Heterocycles
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-chloro-1-methylsiletane as a versatile building block for the synthesis of novel silicon-containing heterocycles. Siletanes, also known as silacyclobutanes, are four-membered rings containing a silicon atom.[1] The inherent ring strain and the reactive silicon-chlorine bond in this compound make it a uniquely potent reagent for constructing complex molecular architectures.[1][2] This document details its fundamental reactivity, critical safety protocols for handling, and step-by-step methodologies for its application in nucleophilic substitution and transition-metal-catalyzed ring-expansion reactions. The causality behind experimental choices is emphasized to provide a deeper understanding of the underlying chemical principles.
Introduction: The Synthetic Potential of a Strained Silane
The incorporation of silicon into organic molecules can impart unique structural and electronic properties compared to their all-carbon analogues, offering new avenues in medicinal chemistry and materials science.[1][3] Siletanes are a special class of organosilanes where the silicon atom is part of a strained four-membered ring.[1] This high ring strain (approximately 17-19 kcal/mol) makes siletanes susceptible to ring-opening and ring-expansion reactions, providing a thermodynamic driving force for a variety of transformations.[2][4]
This compound is a bifunctional reagent. It features:
-
A reactive Si-Cl bond , which is an excellent site for nucleophilic attack, allowing for the introduction of a wide range of organic substituents.
-
Strained Si-C bonds within the siletane ring, which can be selectively cleaved and functionalized, often with the aid of transition metal catalysts.[4]
This combination of features enables its use as both a foundational building block and a monomer for polymerization, making it a valuable tool for the synthesis of diverse silicon-containing compounds.[2]
Critical Safety Protocols: Handling Chlorosilanes
Before any experimental work, it is imperative to understand the significant hazards associated with chlorosilanes.
Core Hazards:
-
High Reactivity with Water: Chlorosilanes react readily, often violently, with water, moisture in the air, or other protic sources to produce corrosive and toxic hydrogen chloride (HCl) gas and silicic acids.[5][6] This reaction is exothermic and can generate significant heat and pressure.
-
Corrosivity: Direct contact with liquid chlorosilanes or their vapors can cause severe corrosive damage and chemical burns to the skin, eyes, and respiratory tract.[5][7] Eye exposure may result in permanent loss of sight.[5]
-
Flammability: Many chlorosilanes are flammable liquids.[5][8]
Mandatory Safety Workflow
The following diagram outlines the minimum safety precautions required when handling this compound.
Caption: Mandatory safety workflow for handling chlorosilanes.
Synthetic Applications & Protocols
Methodology I: Nucleophilic Substitution at Silicon
The most direct application of this compound involves the substitution of the chloride atom by a nucleophile. This approach is fundamental for attaching various organic moieties to the siletane core. Grignard reagents are excellent carbon-based nucleophiles for this purpose.[9]
Causality Behind the Protocol: The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[10] This nucleophilic carbon readily attacks the electrophilic silicon atom of the Si-Cl bond, leading to the formation of a new, stable Si-C bond and displacing the chloride ion. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are potent bases that are instantly quenched by protic solvents like water or alcohols.[11][12] Anhydrous ether solvents like THF or diethyl ether are ideal because they are aprotic and effectively solvate the Grignard reagent, stabilizing it through coordination.[12]
Protocol 1: Synthesis of 1-Methyl-1-phenylsiletane via Grignard Reaction
This protocol describes the reaction of this compound with phenylmagnesium bromide.
Materials:
-
This compound
-
Phenylmagnesium bromide (solution in THF, e.g., 1.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Step-by-Step Procedure:
-
Reaction Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of dry nitrogen or argon. This ensures a strictly anhydrous environment.
-
Reagent Charging: In the reaction flask, place a solution of this compound (1.0 eq) in anhydrous THF (approx. 0.5 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This helps to moderate the initial exothermic reaction upon addition of the Grignard reagent.
-
Grignard Addition: Add phenylmagnesium bromide (1.1 eq) dropwise from the addition funnel over 20-30 minutes. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up (Quenching): Cool the reaction mixture back to 0 °C and quench it by slowly adding saturated aqueous NH₄Cl solution.[13] This safely neutralizes the unreacted Grignard reagent and hydrolyzes the magnesium alkoxide byproducts without using strong acid, which could potentially cleave the siletane ring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 1-methyl-1-phenylsiletane can be further purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents reaction of Grignard reagent with atmospheric moisture and oxygen.[12] |
| Solvent | Anhydrous THF | Aprotic solvent that stabilizes the Grignard reagent.[12] |
| Temperature | 0 °C to Room Temp | Controls initial exotherm; allows reaction to proceed to completion. |
| Nucleophile | Phenylmagnesium Bromide | Strong carbon nucleophile for forming Si-C bonds.[9] |
| Work-up Agent | Sat. aq. NH₄Cl | Mildly acidic proton source to quench the reaction safely.[13] |
Methodology II: Transition-Metal-Catalyzed Ring Expansion
The ring strain of siletanes can be harnessed to construct larger, more complex heterocycles.[2] Transition metal catalysts, particularly palladium complexes, can facilitate the formal insertion of unsaturated molecules (like alkynes) into one of the ring's Si-C bonds.[2][4]
Causality Behind the Protocol: This reaction proceeds through a catalytic cycle. A low-valent palladium(0) complex initiates the cycle by undergoing an oxidative addition into a strained Si-C bond of the siletane ring, forming a five-membered palladacycle intermediate. This step is driven by the release of ring strain. The coordinated alkyne then inserts into the palladium-carbon bond. The final step is a reductive elimination, which forms the new six-membered silicon-containing heterocycle (a silacyclohexadiene) and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Silacyclobutane - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the reactions of silacyclobutanes and their applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. globalsilicones.org [globalsilicones.org]
- 6. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. researchgate.net [researchgate.net]
- 12. adichemistry.com [adichemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 1-Chloro-1-methylsiletane in Organosilicon Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: Extensive literature searches did not yield specific data or established protocols for the compound 1-Chloro-1-methylsiletane. This suggests that it may be a novel or highly reactive intermediate that has not been extensively characterized. The following application notes and protocols are therefore based on established principles of organosilicon chemistry and draw parallels from the well-documented reactivity of analogous silacyclobutanes (siletanes) and chlorosilanes. This guide is intended to provide a predictive framework for the synthesis, handling, and application of this compound and related compounds.
Introduction to Siletanes in Organosilicon Chemistry
Siletanes, or silacyclobutanes, are four-membered rings containing one silicon atom. These structures are of significant interest in synthetic chemistry due to their inherent ring strain, which makes them susceptible to a variety of ring-opening and ring-expansion reactions.[1][2] The C-Si-C bond angles in silacyclobutanes are considerably smaller than the ideal tetrahedral angle of 109.5°, leading to significant angle strain.[3][4] This strain is a driving force for reactions that relieve it, making siletanes valuable precursors for the synthesis of a wide range of organosilicon compounds and polymers.[1][2] The presence of a reactive chlorosilyl group, as in the hypothetical this compound, would further enhance its utility as a synthetic intermediate.
Predicted Physicochemical Properties and Handling
While experimental data for this compound is unavailable, its properties can be inferred from the known properties of similar compounds like 1,1-dichlorosilacyclobutane.[5]
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₄H₉ClSi | Based on structure |
| Appearance | Colorless to pale yellow liquid | Typical for small chlorosilanes |
| Reactivity | Highly reactive, moisture-sensitive | The Si-Cl bond is readily hydrolyzed. |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, diethyl ether, hexanes) | Common for non-polar to moderately polar organosilanes. |
| Storage | Store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. | To prevent degradation from moisture and atmospheric oxygen. |
Safety Precautions: Chlorosilanes react with water and other protic solvents to release hydrochloric acid (HCl), which is corrosive.[6] Therefore, all manipulations should be carried out under anhydrous and inert conditions. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Work should be conducted in a well-ventilated fume hood.
Proposed Synthesis of this compound
The synthesis of this compound would likely follow established routes for the preparation of other substituted siletanes. A plausible approach would be the reaction of a suitable dichlorosilane with a Grignard reagent derived from a dihaloalkane.
Protocol: Synthesis via Grignard Reaction
This protocol is a generalized procedure based on the synthesis of other silacyclobutanes.
Materials:
-
1,3-Dichloropropane
-
Magnesium turnings
-
Dichloromethylsilane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Add magnesium turnings to the flask.
-
Prepare a solution of 1,3-dichloropropane in anhydrous diethyl ether in the dropping funnel.
-
Slowly add a small portion of the 1,3-dichloropropane solution to the magnesium turnings to initiate the Grignard reaction. Gentle heating may be required.
-
Once the reaction has started (as evidenced by bubbling and heat generation), add the remaining 1,3-dichloropropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the bis-Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of dichloromethylsilane in anhydrous diethyl ether from the dropping funnel. An exothermic reaction is expected.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Key Applications in Organosilicon Chemistry
The reactivity of this compound is predicted to be dominated by two main pathways: nucleophilic substitution at the silicon center and ring-opening reactions.
Nucleophilic Substitution at the Silicon Center
The silicon-chlorine bond is highly polarized, making the silicon atom electrophilic and susceptible to attack by nucleophiles.[6][7] This allows for the introduction of a wide variety of functional groups onto the siletane ring.
dot
Caption: Nucleophilic substitution at the silicon center of this compound.
Protocol: General Procedure for Nucleophilic Substitution
Materials:
-
This compound
-
Nucleophile (e.g., alcohol, amine, Grignard reagent, organolithium reagent)
-
Anhydrous aprotic solvent (e.g., THF, diethyl ether)
-
Inert gas supply
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in the appropriate anhydrous solvent.
-
Cool the solution to a suitable temperature (typically 0 °C or -78 °C, depending on the reactivity of the nucleophile).
-
Slowly add the nucleophile (or a solution of it) to the stirred siletane solution.
-
Monitor the reaction by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction (if necessary, e.g., with aqueous workup for organometallic reagents).
-
Isolate and purify the product using standard techniques such as extraction, chromatography, and distillation.
Ring-Opening Polymerization (ROP)
The high ring strain of the siletane ring makes it a suitable monomer for ring-opening polymerization (ROP).[1][2] This process can be initiated by anionic or cationic initiators, or by transition metal catalysts, leading to the formation of polysiloxanes with a repeating butyl-silicon unit in the backbone.[8][9][10]
dot
Caption: Anionic ring-opening polymerization of this compound.
Protocol: Anionic Ring-Opening Polymerization
Materials:
-
This compound (monomer)
-
Anionic initiator (e.g., n-butyllithium, potassium trimethylsilanolate)
-
Anhydrous polar aprotic solvent (e.g., THF)
-
Inert gas supply
Procedure:
-
Purify the monomer and solvent to remove any protic impurities.
-
In a flame-dried reaction vessel under an inert atmosphere, add the solvent and cool to the desired temperature.
-
Add the initiator to the solvent.
-
Slowly add the this compound monomer to the initiator solution.
-
Allow the polymerization to proceed for the desired time. The progress can be monitored by techniques such as GPC to track the molecular weight distribution.
-
Terminate the polymerization by adding a quenching agent (e.g., chlorotrimethylsilane).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum.
Potential in Drug Development and Materials Science
Functionalized siletanes and the resulting polymers have potential applications in various fields. The incorporation of silicon into organic molecules can alter their physicochemical properties, such as lipophilicity and metabolic stability, which is of interest in drug discovery. The polymers derived from siletanes can exhibit unique thermal and mechanical properties, making them candidates for advanced materials, elastomers, and coatings.
Conclusion
While this compound remains a compound with no specific documentation in the scientific literature, its predicted reactivity based on the principles of organosilicon chemistry suggests it could be a valuable and versatile building block. Its susceptibility to nucleophilic substitution allows for the synthesis of a variety of functionalized siletanes, while its inherent ring strain makes it a promising monomer for ring-opening polymerization. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in the potential synthesis, handling, and application of this and related siletane compounds.
References
-
Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes. PMC. [Link]
-
Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. PubMed. [Link]
-
Strain‐Modulated Reactivity: An Acidic Silane. PMC. [Link]
-
Pentacoordinated molecules. 62. Acyclic substituent effects on the molecular structure of cyclic-containing five-coordinated anionic silicates; a model for nucleophilic substitution at silicon. Inorganic Chemistry. [Link]
-
Nucleophilic substitution at silicon. University of Kufa. [Link]
-
Silicon Ring Strain Creates High-Conductance Pathways in Single-Molecule Circuits. Journal of the American Chemical Society. [Link]
- Ring opening polymerization of cyclic siloxanes.
-
Recent advances in the reactions of silacyclobutanes and their applications. Organic Chemistry Frontiers. [Link]
-
Synthesis of Silacyclobutane and Some Related Compounds. Journal of the American Chemical Society. [Link]
-
Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization. MDPI. [Link]
-
Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc.. [Link]
-
Anionic and Cationic Ring-Opening Polymerization of 2,2,4,4,6,6-Hexamethyl-8,8-divinylcyclotetrasiloxane. Sci-Hub. [Link]
-
Nucleophilic Substitution at Silicon. Chemistry LibreTexts. [Link]
-
Modelling nucleophilic substitution at silicon in solution using hypervalent silicon compounds based on 2-thiopyridones. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier. ResearchGate. [Link]
-
Ring strain. Wikipedia. [Link]
-
Chloroalkane and Polychlorinated Alkane Synthesis. Organic Chemistry Portal. [Link]
-
Alkylsilane synthesis. Organic Chemistry Portal. [Link]
-
Ring Expansion of Silacyclobutanes with Allenoates to Selectively Construct 2- or 3-(E)-Enoate-Substituted Silacyclohexenes. ACS Catalysis. [Link]
-
Stereochemistry of reactions of silacyclobutanes. The Journal of Organic Chemistry. [Link]
-
Chem 502--Assignment 3. University of Massachusetts Amherst. [Link]
-
Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]
-
The Role of Ring Strain on the Ease of Ring Closure of Bifunctional Chain Molecules. ResearchGate. [Link]
Sources
- 1. Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the reactions of silacyclobutanes and their applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pages.jh.edu [pages.jh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,1-Dichlorosilacyclobutane 97 2351-33-9 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic substitution at silicon [almerja.com]
- 8. US20240191035A1 - Ring opening polymerization of cyclic siloxanes - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. gelest.com [gelest.com]
Application Notes and Protocols for Protecting Group Strategies Involving 1-Chloro-1-methylsiletane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical application of 1-chloro-1-methylsiletane as a protecting group for hydroxyl functionalities in organic synthesis. While specific, documented protocols for this particular reagent are not widely available in the peer-reviewed literature, this document extrapolates from the known reactivity of siletanes and general principles of silyl ether protecting group chemistry to offer a foundational understanding and proposed experimental frameworks. The unique reactivity of the siletane ring system, driven by inherent ring strain, suggests potential advantages in terms of activation and cleavage under specific conditions. This guide will delve into the hypothesized reaction mechanisms, propose detailed protocols for protection and deprotection, and present theoretical data to aid in the design of synthetic strategies.
Introduction: The Siletane Moiety as a Latent Protecting Group
In the landscape of protecting groups for alcohols, silyl ethers are ubiquitous due to their ease of formation, tunable stability, and mild cleavage conditions.[1] The reactivity of common trialkylsilyl halides, such as tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl), is well-documented and primarily governed by the steric hindrance around the silicon atom.[2]
Siletanes, or silacyclobutanes, represent a class of organosilicon compounds with unique structural and electronic properties. The four-membered ring imparts significant ring strain, which can be harnessed to modulate reactivity. Nucleophilic attack at the silicon center of a siletane leads to the formation of a pentacoordinate silicate intermediate, a process that is thermodynamically favored due to the relief of this ring strain. This inherent reactivity makes siletanes, such as this compound, intriguing candidates for the development of novel protecting groups with distinct activation and deprotection profiles.
This guide will explore the potential of this compound as a reagent for the protection of alcohols, forming a 1-methylsiletanyl ether. We will discuss the theoretical underpinnings of this strategy, propose experimental protocols, and consider its potential applications in complex molecule synthesis.
Proposed Mechanism of Alcohol Protection
The protection of an alcohol with this compound is anticipated to proceed via a nucleophilic substitution at the silicon atom. The reaction is likely facilitated by a base to deprotonate the alcohol, generating a more nucleophilic alkoxide.
Caption: Proposed mechanism for the protection of an alcohol with this compound.
The key features of this proposed mechanism include:
-
Activation of the Alcohol: A suitable base, such as imidazole or triethylamine, deprotonates the alcohol to form the corresponding alkoxide. This enhances the nucleophilicity of the oxygen atom.
-
Nucleophilic Attack: The alkoxide attacks the electrophilic silicon atom of this compound. The inherent ring strain of the siletane is expected to lower the activation energy for this step compared to less strained acyclic silanes.
-
Formation of a Pentacoordinate Intermediate: The nucleophilic attack leads to a transient pentacoordinate silicon intermediate.
-
Elimination of Chloride: The intermediate collapses, with the expulsion of the chloride leaving group, to form the stable 1-methylsiletanyl ether. The base cation and the chloride ion form a salt byproduct.
Experimental Protocols (Hypothetical)
The following protocols are proposed based on standard procedures for the silylation of alcohols and the known reactivity of siletanes. Optimization of these conditions for specific substrates is highly recommended.
General Protocol for the Protection of a Primary Alcohol
This protocol outlines the proposed procedure for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol
-
This compound (1.1 eq)
-
Imidazole (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.0 eq) at room temperature.
-
Stir the mixture until the imidazole is completely dissolved.
-
Add this compound (1.1 eq) dropwise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Proposed workflow for the protection of a primary alcohol.
Proposed Deprotection Protocol
The cleavage of the 1-methylsiletanyl ether is anticipated to be achievable under standard conditions used for other silyl ethers, namely acidic hydrolysis or fluoride-mediated cleavage. The ring strain of the siletane may influence the rate of cleavage.
Method A: Fluoride-Mediated Deprotection
Materials:
-
1-Methylsiletanyl ether
-
Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the 1-methylsiletanyl ether (1.0 eq) in THF.
-
Add the TBAF solution (1.1 eq) at room temperature.
-
Stir the reaction mixture and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude alcohol by flash column chromatography.
Method B: Acid-Catalyzed Deprotection
Materials:
-
1-Methylsiletanyl ether
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the 1-methylsiletanyl ether in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract with diethyl ether (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude alcohol by flash column chromatography.
Hypothetical Data and Characterization
The following table presents hypothetical data for the protection of various alcohols with this compound and their subsequent deprotection. These values are estimations based on typical yields for silyl ether formations and deprotections.
| Substrate (Alcohol) | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) |
| Benzyl alcohol | 95 | TBAF | 98 |
| Cyclohexanol | 92 | Acetic Acid | 96 |
| 1-Octanol | 96 | TBAF | 97 |
| tert-Butanol | 75 | Acetic Acid | 90 |
Spectroscopic Characterization (Theoretical):
The formation of the 1-methylsiletanyl ether can be monitored by NMR spectroscopy. Key expected shifts are:
-
¹H NMR: The appearance of a new singlet corresponding to the methyl group on the silicon atom, typically in the range of 0.1-0.3 ppm. The protons on the siletane ring would likely appear as multiplets in the upfield region.
-
¹³C NMR: A new signal for the methyl carbon attached to silicon, typically around 0 ppm. The carbons of the siletane ring would also be observable. The carbon bearing the oxygen atom (C-O) would experience a slight shift upon protection.
-
IR Spectroscopy: The disappearance of the broad O-H stretching band of the alcohol (around 3300 cm⁻¹) and the appearance of a strong Si-O stretching band (around 1100-1000 cm⁻¹).
Orthogonal Protection Strategies
The unique reactivity profile of the 1-methylsiletanyl group could potentially be exploited in orthogonal protection strategies. Its stability towards various reagents would need to be systematically evaluated. Based on the general stability of silyl ethers, it is hypothesized that the 1-methylsiletanyl ether would be stable to:
-
Basic conditions (e.g., organometallics, metal hydrides, non-nucleophilic bases).
-
Many oxidizing and reducing agents.
Its lability towards acidic and fluoride-based reagents would allow for its selective removal in the presence of other protecting groups that are stable under these conditions, such as benzyl ethers (cleaved by hydrogenolysis) or certain acetals.
Conclusion
While this compound is not a commonly documented protecting group for alcohols, its chemical structure and the inherent reactivity of the siletane ring system suggest it holds potential as a valuable tool in organic synthesis. The proposed protocols and mechanistic insights in this guide are intended to serve as a starting point for researchers interested in exploring the utility of this and other strained-ring silylating agents. Further experimental validation is necessary to fully elucidate the scope, limitations, and unique advantages of the 1-methylsiletanyl protecting group.
References
- Taylor, R. J. K. (Ed.). (2002). Organometallics in Synthesis: A Manual. John Wiley & Sons.
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069.
-
American Elements. (n.d.). 1-Chloro-1-methylsilacyclobutane. Retrieved from [Link]
- Sigma-Aldrich. (2023). Safety Data Sheet for 1-Chloro-1-methylsilacyclobutane.
- Fujioka, H., Senami, K., Kubo, O., Yahata, K., Minamitsuji, Y., & Maegawa, T. (2009). Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. Organic Letters, 11(22), 5138–5141.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
Catalytic Applications of 1-Methylsiletane Derivatives: A Technical Guide for Researchers
This document provides an in-depth technical guide on the catalytic applications of 1-methylsiletane derivatives, with a focus on their synthesis from 1-chloro-1-methylsiletane and their subsequent use in palladium-catalyzed cross-coupling and ring-opening polymerization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of these strained organosilicon compounds.
Introduction: The Unique Potential of Strained Siletanes
Silacyclobutanes, commonly referred to as siletanes, are four-membered silicon-containing heterocycles. Their significance in synthetic chemistry stems from a unique combination of properties conferred by the strained ring system. This inherent ring strain, estimated to be around 16-18 kcal/mol, provides a potent thermodynamic driving force for reactions that involve ring-opening. Furthermore, this strain enhances the Lewis acidity at the silicon center, making these compounds valuable reagents and building blocks.
This compound serves as a versatile and accessible precursor for a wide array of functionalized siletane derivatives. Through nucleophilic substitution at the Si-Cl bond, this key intermediate can be converted into various reagents tailored for specific catalytic transformations. This guide will explore the journey from this foundational chloro-derivative to its powerful applications in modern organic synthesis.
Section 1: Synthesis and Functionalization of the 1-Methylsiletane Core
The utility of this compound lies in its capacity to be transformed into a variety of functionalized derivatives that are the true workhorses in catalytic reactions. The Si-Cl bond is readily displaced by a range of nucleophiles, such as Grignard reagents or organolithium compounds, allowing for the introduction of alkenyl, aryl, and other organic moieties.
Workflow: From Precursor to Functional Reagent
The general pathway involves the reaction of this compound with an organometallic nucleophile (e.g., Vinyl-MgBr) to generate the desired functionalized siletane. This product can then be employed in subsequent catalytic cycles.
Application Notes and Protocols for the Synthesis of Novel Functionalized Poly(1-methylsiletane)s
Introduction: The Promise of Polysilacyclobutanes
Polysilacyclobutanes, a class of silicon-containing polymers, are gaining significant attention due to their unique thermal, mechanical, and optical properties. The strained four-membered silacyclobutane ring in the monomeric precursors provides a thermodynamic driving force for ring-opening polymerization (ROP), enabling the synthesis of well-defined high molecular weight polymers.[1] Among the various synthetic methods, living anionic ring-opening polymerization (AROP) stands out for its ability to produce polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers.[1][2] This level of control is paramount for designing materials for high-performance applications, including in the biomedical field where polymer properties must be precisely tuned.[3]
This application note provides a comprehensive guide to the synthesis of novel functionalized poly(1-methylsiletane)s starting from the versatile precursor, 1-chloro-1-methylsiletane (also known as 1-chloro-1-methylsilacyclobutane). The inherent reactivity of the silicon-chlorine (Si-Cl) bond in the monomer presents both a challenge and an opportunity. While direct AROP of this compound is complicated by the potential for side reactions with anionic initiators, the Si-Cl bond serves as a convenient handle for the introduction of a wide array of functional groups.[4][5]
Herein, we present a robust two-step strategy:
-
Functionalization of the Monomer: Synthesis of novel, polymerizable 1-alkyl-1-methylsiletane or 1-aryl-1-methylsiletane monomers through the reaction of this compound with Grignard reagents.
-
Living Anionic Ring-Opening Polymerization: A detailed protocol for the AROP of the newly synthesized functionalized siletane monomer to yield novel poly(1-methylsiletane) derivatives with tailored properties.
This guide is intended for researchers in polymer chemistry, materials science, and drug development, providing the foundational knowledge and practical protocols to explore this exciting class of polymers.
Part 1: Synthesis of Functionalized 1-Alkyl/Aryl-1-methylsiletane Monomers
The first step towards novel polysilacyclobutanes is the synthesis of a custom-functionalized monomer. The reaction of this compound with a Grignard reagent is a highly efficient method for replacing the reactive chlorine atom with a desired organic moiety.[4] This allows for the introduction of various functionalities that can later impart specific properties to the final polymer, such as hydrophilicity, biocompatibility, or sites for drug conjugation.
Causality of Experimental Choices:
-
Grignard Reagent: Grignard reagents (R-MgX) are excellent carbon-based nucleophiles that readily react with the electrophilic silicon atom in the Si-Cl bond, forming a stable silicon-carbon bond.[6][7][8] The choice of the "R" group in the Grignard reagent dictates the functionality of the resulting monomer and, consequently, the polymer.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents (e.g., water, alcohols) and will be quenched. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to ensure the success of the reaction.
-
Inert Atmosphere: To prevent the degradation of the Grignard reagent and other reactive species, the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocol: Synthesis of 1-Ethyl-1-methylsiletane
This protocol details the synthesis of 1-ethyl-1-methylsiletane as a representative example. The same procedure can be adapted for other alkyl or aryl Grignard reagents.
Materials:
-
This compound (CAS 2351-34-0)
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard Schlenk line and glassware
Procedure:
-
Grignard Reagent Preparation:
-
Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add magnesium turnings to the flask.
-
Briefly heat the magnesium under vacuum and then cool under an inert atmosphere to activate the surface.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.
-
Add a small amount of the ethyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.
-
Slowly add the remaining ethyl bromide solution to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous diethyl ether to the Grignard reagent via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-ethyl-1-methylsiletane.
-
Characterization of the Monomer:
The successful synthesis of the functionalized monomer should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR will confirm the structure of the new monomer. The disappearance of the signal corresponding to the Si-Cl group and the appearance of new signals corresponding to the introduced alkyl/aryl group will be indicative of a successful reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the purity and molecular weight of the synthesized monomer.
Part 2: Living Anionic Ring-Opening Polymerization (AROP) of Functionalized Siletanes
With the novel functionalized siletane monomer in hand, the next step is its polymerization. Living anionic ring-opening polymerization (AROP) is the method of choice for producing well-defined polymers from silacyclobutane monomers.[1][2]
Causality of Experimental Choices:
-
Initiator: Alkyllithium reagents, such as n-butyllithium or sec-butyllithium, are commonly used as initiators for the AROP of silacyclobutanes.[1] The initiator attacks the silicon atom of the strained ring, leading to ring opening and the formation of a carbanionic propagating species.
-
Solvent: The choice of solvent is critical. A mixture of a nonpolar solvent like hexane and a polar solvent like tetrahydrofuran (THF) is often used. THF promotes the dissociation of the lithium counter-ion from the propagating chain end, increasing the polymerization rate.[1]
-
Temperature: The polymerization is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions, such as chain termination or transfer, thereby preserving the "living" nature of the polymerization.[1]
-
Termination: The living polymerization can be terminated by the addition of a protic reagent, such as methanol. This allows for the synthesis of polymers with a defined chain end. Alternatively, functional terminating agents can be used to introduce specific end-groups.
Experimental Protocol: AROP of 1-Ethyl-1-methylsiletane
Materials:
-
Purified 1-ethyl-1-methylsiletane (synthesized in Part 1)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
n-Butyllithium (in hexane)
-
Anhydrous methanol
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup:
-
Assemble a dry, nitrogen/argon-flushed reactor equipped with a magnetic stirrer and a rubber septum.
-
Introduce the desired amount of anhydrous THF and hexane into the reactor via a cannula or syringe.
-
Cool the reactor to -78 °C using a dry ice/acetone bath.
-
-
Monomer Addition:
-
Add the purified 1-ethyl-1-methylsiletane monomer to the cooled solvent mixture via syringe.
-
-
Initiation:
-
Slowly add a calculated amount of n-butyllithium solution to the stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer (Mn = [Monomer (g)] / [Initiator (mol)]).
-
Allow the polymerization to proceed at -78 °C for the desired reaction time (e.g., 1-4 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by GC to determine monomer conversion.
-
-
Termination:
-
Terminate the polymerization by adding a small amount of anhydrous methanol to the reaction mixture.
-
Allow the mixture to warm to room temperature.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration or decantation.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Visualization of the Synthetic Pathway
Caption: Workflow for the synthesis of novel poly(1-methylsiletane)s.
Characterization of the Novel Polymer
A thorough characterization of the synthesized polymer is essential to understand its properties and potential applications.
| Technique | Parameter Measured | Expected Outcome |
| Gel Permeation Chromatography (GPC) | Molecular Weight (Mn, Mw) and Polydispersity Index (PDI) | A narrow PDI (typically < 1.2) is indicative of a living polymerization. The molecular weight should be close to the theoretical value calculated from the monomer-to-initiator ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 29Si) | Polymer Structure | Confirmation of the polymer's repeat unit structure and the presence of the desired functional group. |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) and Melting Temperature (Tm) | Provides information on the thermal transitions of the polymer, which are crucial for determining its application temperature range. |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Determines the decomposition temperature of the polymer, indicating its thermal stability. |
Applications in Drug Development and Beyond
The versatility of the synthetic approach described here opens up a wide range of possibilities for designing polysilacyclobutanes with tailored functionalities for specific applications.
-
Drug Delivery: By incorporating hydrophilic or biocompatible side chains, these polymers can be engineered to form nanoparticles or micelles for encapsulating and delivering therapeutic agents.[9][10][11] The polymer backbone's properties can be tuned to control the drug release profile.
-
Biomaterials: The introduction of specific functional groups can enhance cell adhesion and biocompatibility, making these polymers suitable for tissue engineering scaffolds and implant coatings.[3][12][13][14][15] The biocompatibility of silicon-based polymers is generally considered to be good.[13]
-
Theranostics: By attaching both a therapeutic agent and an imaging moiety to the polymer, theranostic nanoparticles can be developed for simultaneous diagnosis and therapy.
-
Advanced Materials: The unique properties of polysilacyclobutanes also make them promising candidates for applications in electronics, coatings, and elastomers.[5][6]
Conclusion
The synthesis of novel polymers from this compound via a two-step functionalization and living anionic ring-opening polymerization strategy offers a powerful platform for creating advanced materials with precisely controlled structures and properties. This approach provides researchers with the tools to design and synthesize a new generation of functional polysilacyclobutanes for a wide range of applications, from cutting-edge drug delivery systems to high-performance industrial materials. The protocols and insights provided in this application note serve as a foundational guide for exploring the vast potential of this exciting class of polymers.
References
- Matsumoto, K., & Yamaoka, H. (1999). Living Anionic Ring-Opening Polymerization of 1,1-Dimethylsilacyclobutane. Macromolecules, 32(12), 4065-4067.
- Matsumoto, K., Shimazu, H., Deguchi, M., & Yamaoka, H. (1997). Anionic ring-opening polymerization of silacyclobutane derivatives. Journal of Polymer Science Part A: Polymer Chemistry, 35(15), 3207-3216.
-
Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Biocompatibility of Modified Bionanocellulose and Porous Poly(E-caprolactone) Biomaterials. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Biocompatibility of Polyurethanes. (n.d.). Madame Curie Bioscience Database. NCBI Bookshelf. Retrieved from [Link]
-
Chad's Prep. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Enhanced Tensile Properties, Biostability, and Biocompatibility of Siloxane–Cross-Linked Polyurethane Containing Ordered Hard Segments for Durable Implant Application. (2023, March 8). PMC. Retrieved from [Link]
-
Functional polymers by living anionic polymerization. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Living Anionic Polymerization. (2022, October 31). Encyclopedia MDPI. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
- Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
-
Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. (n.d.). MDPI. Retrieved from [Link]
-
Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. (n.d.). PMC. Retrieved from [Link]
- Schmalz, H., & Sommer, J.-U. (Eds.). (2015).
-
Synthesis and Anionic Polymerization of Silacyclobutanes Bearing Naphthyl or Biphenyl Groups at the 3-Position. (n.d.). ResearchGate. Retrieved from [Link]
-
The LibreTexts libraries. (2021, September 12). 2.6: Anionic Polymerization. Retrieved from [Link]
-
The LibreTexts libraries. (2021, September 12). 2.7: Living Anionic Polymerization. Retrieved from [Link]
- Vasile, C. (Ed.). (2018). Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances. IntechOpen.
- Weber, W. P. (1993). Silicon Reagents for Organic Synthesis. Springer-Verlag.
- Zhang, Z., & Ying, D. (2020). Electrochemically driven silicon–carbon bond cleavage of silacyclobutanes: a transition metal-free approach. Green Chemistry, 22(18), 5961-5965.
- Sona, S., & Kumar, A. (2020). Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances. Polymers, 12(11), 2633.
-
Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management. (2018, July 24). PubMed. Retrieved from [Link]
-
Anionic Polymerization. (2025, August 5). ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). 1-Methyl-1-silacyclobutane. NIST WebBook. Retrieved from [Link]
- Sona, S., & Kumar, A. (2020). Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances. Polymers, 12(11), 2633.
Sources
- 1. Sci-Hub. Anionic ring-opening polymerization of silacyclobutane derivatives / Journal of Polymer Science Part A: Polymer Chemistry, 1997 [sci-hub.st]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-CHLORO-1-METHYLSILACYCLOBUTANE CAS#: 2351-34-0 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. adichemistry.com [adichemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biodegradable Aliphatic Polyesters for Drug Delivery [sigmaaldrich.com]
- 12. Material characterization and biocompatibility of polycarbonate-based polyurethane for biomedical implant applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Enhanced Tensile Properties, Biostability, and Biocompatibility of Siloxane–Cross-Linked Polyurethane Containing Ordered Hard Segments for Durable Implant Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 1-Chloro-1-methylsiletane Reactions
Welcome to the technical support center for 1-chloro-1-methylsiletane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile siletane reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction yields. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your reactions with this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction with this compound resulted in a very low yield, or I isolated no desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low or non-existent yields in reactions involving this compound are common and can almost always be traced back to a few key experimental parameters. The silicon-chlorine bond in siletanes is highly susceptible to nucleophilic attack, but this reactivity also makes the starting material prone to degradation and side reactions if not handled correctly.
Potential Causes & Solutions:
-
Moisture Contamination: This is the most frequent cause of low yields. This compound readily reacts with water to form unreactive silanols and subsequently siloxanes.[1] This hydrolysis consumes your starting material and introduces impurities that can complicate purification.
-
Solution:
-
Rigorous Anhydrous Technique: All glassware must be thoroughly flame-dried or oven-dried immediately before use. Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons). Nucleophiles and other reagents should be dried and stored under an inert atmosphere.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of a dry, inert gas such as argon or nitrogen.
-
Solvent Choice: Use aprotic, non-polar solvents that are less likely to contain residual water.
-
-
-
Suboptimal Reaction Temperature: The rate of both the desired reaction and potential side reactions are highly dependent on temperature.
-
Solution:
-
Low-Temperature Start: For highly reactive nucleophiles like organolithium or Grignard reagents, initiate the reaction at a low temperature (e.g., -78 °C or 0 °C) to control the initial exothermic reaction and minimize side reactions.
-
Gradual Warming: After the initial addition of the nucleophile, allow the reaction to warm slowly to room temperature or a gentle reflux to ensure it goes to completion.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time and temperature.[2]
-
-
-
Incorrect Stoichiometry: An improper ratio of nucleophile to electrophile can lead to incomplete reaction or the formation of undesired byproducts.
-
Solution:
-
Accurate Quantitation: Carefully measure all reagents. For Grignard reagents, titration is recommended to determine the exact concentration before use.
-
Slight Excess of Nucleophile: For complete conversion of the siletane, a slight excess (1.1-1.2 equivalents) of the nucleophile is often beneficial. However, a large excess can lead to purification difficulties.
-
-
-
Degraded Starting Material: this compound can degrade over time, especially if not stored properly.
-
Solution:
-
Issue 2: Formation of a White Precipitate During the Reaction
Question: A white, insoluble solid formed in my reaction vessel. What is this precipitate and how does it affect my reaction?
Answer:
The formation of a white precipitate is a strong indicator of either hydrolysis of the chlorosiletane or the formation of magnesium salts in the case of Grignard reactions.
Potential Causes & Solutions:
-
Hydrolysis Products: As mentioned, moisture will lead to the formation of silanols, which can then condense to form polysiloxanes. These are often insoluble in organic solvents and appear as a white precipitate.
-
Solution: Adhere strictly to anhydrous reaction conditions as detailed in Issue 1.
-
-
Magnesium Halide Salts: In Grignard reactions, the magnesium halide byproduct (e.g., MgCl₂) can precipitate from the reaction mixture, especially in less polar solvents.
-
Solution:
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for Grignard reactions as it is more polar and can better solvate the magnesium salts, keeping them in solution.
-
Workup: This precipitate is typically removed during the aqueous workup step.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, reactivity, and analysis of this compound.
Q1: What is the best way to handle and store this compound?
A1: Due to its moisture sensitivity, this compound should be handled exclusively under a dry, inert atmosphere (argon or nitrogen). Use syringes or cannulas for transfers. It should be stored in a tightly sealed container, preferably with a Teflon-lined cap, in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and amines.
Q2: What types of reactions is this compound typically used for?
A2: this compound is a versatile electrophile for a variety of nucleophilic substitution reactions. Common applications include:
-
Grignard Reactions: To form new silicon-carbon bonds.[1][8][9][10][11]
-
Reactions with Organolithium Reagents: Another powerful method for C-Si bond formation.
-
Alkylation and Arylation: Reaction with various carbanions.
-
Ring-Opening Polymerization (ROP): The strained four-membered ring can be opened under certain conditions to form polysiletanes.[12][13][14][15]
Q3: Can I use protic solvents for my reaction?
A3: It is highly discouraged. Protic solvents such as water, alcohols, and primary or secondary amines will react with this compound, leading to the consumption of your starting material and the formation of byproducts.[1] Always use dry, aprotic solvents.
Q4: How can I monitor the progress of my reaction?
A4: The two most common methods for monitoring the reaction are:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more quantitative analysis of the reaction mixture, allowing you to determine the conversion of the starting material and the relative amounts of products and byproducts.[2][16][17]
Q5: What are the expected ¹H and ²⁹Si NMR chemical shifts for this compound?
-
¹H NMR: The methyl protons on the silicon will appear as a singlet, likely in the range of 0.5-1.0 ppm. The methylene protons of the siletane ring will show more complex splitting patterns further downfield.
-
²⁹Si NMR: The silicon atom in a four-membered ring bearing a chlorine and a methyl group is expected to have a chemical shift in the range of +10 to +40 ppm relative to TMS.[3][4][5][6][7]
Section 3: Experimental Protocols & Data
This section provides illustrative experimental protocols and data tables to guide your experimental design.
Protocol 1: General Procedure for Grignard Reaction with this compound
This protocol provides a general guideline. Specific conditions should be optimized for your particular Grignard reagent and desired product.
Materials:
-
This compound
-
Magnesium turnings
-
Organic halide (for Grignard reagent formation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.[8]
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Add a small portion of the organic halide (1.1 equivalents) dissolved in anhydrous ether/THF. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. Add the remaining organic halide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 1-2 hours.[8][9]
-
Reaction with Siletane: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous ether/THF dropwise from the addition funnel.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates completion.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF | Better solvation of Grignard reagent and magnesium salts. |
| Temperature | 0 °C to room temperature | Controls initial exotherm, then allows reaction to complete. |
| Atmosphere | Dry Argon or Nitrogen | Prevents hydrolysis of the chlorosiletane and Grignard reagent. |
| Work-up | Saturated aq. NH₄Cl | Mildly acidic quench to destroy excess Grignard reagent. |
Protocol 2: General Procedure for Nucleophilic Substitution with an Organolithium Reagent
Materials:
-
This compound
-
Organolithium reagent (e.g., n-BuLi, PhLi)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Apparatus Setup: Use a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous ether or THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Add the organolithium reagent (1.05 equivalents) dropwise via syringe to the stirred solution of the siletane.
-
Reaction Progression: After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: Follow steps 5-7 as described in Protocol 1.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic and compatible with organolithium reagents. |
| Temperature | -78 °C to room temperature | Controls the high reactivity of the organolithium reagent. |
| Atmosphere | Dry Argon or Nitrogen | Essential for preventing reaction with air and moisture. |
| Work-up | Saturated aq. NH₄Cl | Safely quenches the highly reactive organolithium reagent. |
Section 4: Visualizing Reaction Pathways
To aid in understanding the chemical transformations, the following diagrams illustrate key reaction pathways and potential side reactions.
Diagram 1: Nucleophilic Substitution vs. Hydrolysis
Caption: Competing pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- BenchChem. (2025). Application Notes and Protocols: Grignard Reactions Involving (Chloromethyl)(triphenyl)silane.
- University of Wisconsin-Madison. (n.d.). The Grignard Reaction.
- Heine, T., et al. (2002).
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- University of California, Irvine. (n.d.). Grignard Reaction.
- University of Illinois Springfield. (n.d.). 14 Formation and reaction of a Grignard reagent.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Chloroethanol.
- Aviv Analytical. (2013, January 9). Measurement and Optimization of Organic Chemical Reaction Yields by GC-MS with Cold EI.
- Shimadzu. (n.d.). Analysis results of GC.
- University of Ottawa. (n.d.). (29Si) Silicon NMR.
- The Journal of Physical Chemistry. (n.d.). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces.
- ResearchGate. (n.d.). The 29Si NMR chemical shifts of selected chemical species.
- ResearchGate. (2025, August 8).
- Insubria. (2022, June 8).
- BYJU'S. (n.d.). Nucleophilic Substitution Reaction.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- Chegg. (2020, June 21). Question 2: Consider the nucleophilic substitution reaction between 1-chloro-1-methylcyclopentane and the hydrosulphide ion.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-3-methyl-1-butene.
- Chegg. (2021, September 19). Solved 7. The hydrolysis of 1-chloro-1-methylcycloundecane.
- ResearchGate. (2020, February 27).
- ResearchGate. (2015, May 19). How can I calculate the yield of the products from a GC chromatogram which is having retention time and peak area only?
- Wiley Online Library. (n.d.). A Highly Efficient Palladium(II)
- American Chemical Society. (n.d.). Pairing-Enhanced Regioselectivity: Synthesis of Alternating Poly(Lactic- -co-Glycolic Acid)
- MDPI. (n.d.). Influence of Co-Catalysts and Polymerization Conditions on Properties of Poly(anhydride-alt-epoxide)s from ROCOP Using Salen Complexes with Different Metals.
- National Center for Biotechnology Information. (2022, July 23). Ring-Opening Polymerization of L-Lactide Catalyzed by Potassium-Based Complexes: Mechanistic Studies.
- Chegg. (2018, February 24). Solved The hydrolysis of 1-chloro-1-phenylethane in 50%.
- ResearchGate. (2016, October 28). Discrepancy in comparing the yields by NMR and GC?
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. unige.ch [unige.ch]
- 4. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Influence of Co-Catalysts and Polymerization Conditions on Properties of Poly(anhydride-alt-epoxide)s from ROCOP Using Salen Complexes with Different Metals [mdpi.com]
- 15. Ring-Opening Polymerization of L-Lactide Catalyzed by Potassium-Based Complexes: Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Chloro-1-methylsiletane
Introduction: Welcome to the technical support guide for the purification of 1-Chloro-1-methylsiletane. This document is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive and specialized organosilicon compound. This compound, a four-membered silicon-containing heterocycle, presents unique purification challenges due to its ring strain and the reactive Si-Cl bond. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions, grounding all recommendations in established principles of organosilane chemistry. Given the specialized nature of this siletane, some protocols are adapted from established methods for general chlorosilane purification, a necessary approach for ensuring robust and reproducible results.
A Note on Safety: The protocols described herein require a comprehensive understanding of handling air- and moisture-sensitive compounds. All chlorosilanes are hazardous, and appropriate personal protective equipment (PPE) and engineering controls are mandatory.
Part 1: Mandatory Safety & Handling Protocols
Chlorosilanes are reactive compounds that require stringent safety measures.[1][2][3] Failure to adhere to these protocols can result in serious injury or damage to equipment.
Frequently Asked Safety Questions:
-
Q: What are the primary hazards of this compound?
-
A: Like other chlorosilanes, this compound is expected to be highly flammable, corrosive, and toxic if inhaled. It reacts violently with water or moisture to release corrosive and toxic hydrogen chloride (HCl) gas.[4][5] This reaction is exothermic and can cause pressure buildup in sealed containers. All handling must be performed in a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon).
-
-
Q: What personal protective equipment (PPE) is required?
-
Q: How should I store this compound?
-
A: Store the compound in a tightly sealed container, under an inert atmosphere, in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[1] It must be stored away from incompatible materials such as water, alcohols, bases, and oxidizing agents.
-
-
Q: What should I do in case of a spill?
-
A: Evacuate the area immediately. Eliminate all ignition sources.[4] For small spills, use a non-reactive absorbent material like dry sand or a specialized chlorosilane spill absorbent. Do NOT use water or foam , as this will exacerbate the release of HCl gas.[4] For large spills, contact your institution's environmental health and safety department immediately.
-
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
-
Q1: My final product is contaminated with starting materials or other low-boiling impurities. How can I improve separation?
-
A1: Cause & Solution: This is a common issue indicating inefficient separation. The primary technique for purifying chlorosilanes is fractional distillation.[5][6][7] If you are experiencing co-distillation of impurities, the efficiency of your distillation column is insufficient.
-
Increase Column Efficiency: Switch to a longer, vacuum-jacketed Vigreux column or, for more challenging separations, a packed column (e.g., with Raschig rings or structured packing). This increases the number of theoretical plates, enhancing separation.[6]
-
Optimize Reflux Ratio: Increase the reflux ratio during distillation. A higher reflux ratio allows for more condensation-vaporization cycles within the column, improving the separation of components with close boiling points.[6]
-
Consider Extractive Distillation: For extremely close-boiling impurities, extractive distillation using a high-boiling, inert solvent like sulfolane may be an option. This technique alters the relative volatility of the components, simplifying separation.[8]
-
-
-
Q2: My product appears to be degrading or polymerizing during distillation, resulting in low yield and high-boiling residue.
-
A2: Cause & Solution: Siletanes possess significant ring strain, making them susceptible to thermal degradation or ring-opening polymerization, especially at elevated temperatures.
-
Utilize Vacuum Distillation: Perform the distillation under reduced pressure. Lowering the pressure reduces the boiling point of the compound, allowing for distillation at a lower, less destructive temperature.
-
Maintain Anhydrous Conditions: The presence of trace moisture can catalyze degradation and polymerization by forming reactive silanols.[5] Ensure all glassware is rigorously flame-dried or oven-dried, and the entire system is maintained under a positive pressure of dry, inert gas.
-
Control Heat Input: Use a temperature-controlled heating mantle with a stirrer to ensure even heating and prevent localized hot spots, which can initiate decomposition.
-
-
-
Q3: My Gas Chromatography (GC) analysis shows multiple unexpected peaks that are not present in the crude material.
-
A3: Cause & Solution: This suggests that decomposition or rearrangement is occurring either during the GC analysis itself or that the "unexpected peaks" are artifacts of the analytical method.
-
Reaction with GC System: Chlorosilanes can react with trace moisture or active sites (e.g., free silanols) on the GC column or in the injection port, leading to the formation of siloxanes or other derivatives.[9] Use a deactivated inlet liner and a column specifically designed for reactive compounds.
-
Check for Hydrolysis: The presence of broad peaks or tailing, particularly for HCl, can interfere with the quantification of other components.[10] Ensure your sample is handled under strictly anhydrous conditions before injection.
-
Confirm Peak Identity: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the unexpected peaks.[11][12] This will help determine if they are isomers, degradation products (like siloxanes from hydrolysis), or other contaminants.
-
-
-
Q4: NMR analysis indicates the presence of siloxane (Si-O-Si) impurities in my final product.
-
A4: Cause & Solution: This is a clear indication of moisture contamination at some stage of the synthesis or purification process. The Si-Cl bond is extremely susceptible to hydrolysis, which leads to the formation of a silanol (Si-OH) intermediate. This intermediate rapidly condenses with another chlorosilane or silanol molecule to form a stable siloxane linkage.[5]
-
Strict Anhydrous Technique: Re-evaluate your entire workflow for potential points of moisture entry. Use freshly distilled, anhydrous solvents. Purge all glassware and transfer lines with a dry inert gas.
-
Chemical Drying (Advanced): For valuable samples with minor siloxane contamination, treatment with a small amount of a stronger chlorosilane, like thionyl chloride (SOCl₂) or silicon tetrachloride (SiCl₄), followed by re-distillation can sometimes convert the siloxane back to the desired chlorosilane. This is a hazardous procedure that should only be attempted by experienced chemists.
-
-
Part 3: Experimental Protocols & Workflows
Protocol 1: Quality Control - Purity Analysis by Gas Chromatography (GC)
This protocol outlines a standard method for assessing the purity of this compound samples.
Instrumentation & Consumables:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).[13]
-
GC Column: A low- to mid-polarity column suitable for reactive analytes (e.g., DB-5 or equivalent).
-
Carrier Gas: High-purity Helium or Hydrogen.
-
Anhydrous solvent for dilution (e.g., anhydrous hexane or toluene).
-
Gas-tight syringe.
Procedure:
-
System Preparation: Ensure the GC system is leak-free and has been purged with carrier gas. Use a new, deactivated injection port liner.[13]
-
Sample Preparation: Under a strict inert atmosphere (e.g., in a glovebox), prepare a dilute solution of the this compound sample (~1% in anhydrous hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Temperature Program:
-
Initial Oven Temperature: 50 °C (hold for 2 minutes).
-
Ramp: Increase temperature at 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes. (Note: This is a starting point and should be optimized for your specific impurity profile.)
-
-
Data Analysis: Integrate the peaks to determine the relative percentage of the main product and any impurities. Use a standard if quantitative analysis is required.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol provides a step-by-step method for purifying crude this compound.
Equipment:
-
Round-bottom flask (distillation pot).
-
Vacuum-jacketed Vigreux or packed distillation column.
-
Distillation head with condenser and vacuum adapter.
-
Receiving flasks (e.g., pear-shaped or round-bottom).
-
Schlenk line or inert gas manifold.
-
Vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone).
-
Temperature-controlled heating mantle and magnetic stirrer.
Procedure:
-
Glassware Preparation: All glassware must be meticulously cleaned and oven-dried (or flame-dried under vacuum) immediately before assembly to remove all traces of water.
-
System Assembly: Assemble the distillation apparatus. Ensure all joints are properly sealed with high-vacuum grease. Connect the system to the Schlenk line.
-
Inert Atmosphere: Evacuate the entire system and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Charging the Flask: Under a positive pressure of inert gas, transfer the crude this compound into the distillation pot along with a magnetic stir bar.
-
Initiate Distillation:
-
Begin stirring and slowly heat the distillation pot.
-
Slowly and carefully apply vacuum to the system, monitoring for bumping.
-
Cool the condenser with a circulating coolant.
-
-
Fraction Collection:
-
Observe the temperature at the distillation head. Discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
When the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask.
-
Collect the main fraction, maintaining a constant temperature and pressure.
-
If the temperature rises or drops significantly, switch to a new receiving flask to collect the final fraction (tailings).
-
-
Shutdown: Once the distillation is complete, turn off the heating mantle and allow the system to cool to room temperature before slowly re-introducing the inert gas to break the vacuum.
-
Storage: Transfer the purified product into a clean, dry, and appropriately labeled storage container under an inert atmosphere.
Data Summary Table
| Parameter | Typical Value (Chlorosilanes) | Significance in Purification |
| Boiling Point | Highly variable; sensitive to pressure | Primary property exploited in distillation.[6] |
| Vapor Pressure | Generally high | Influences volatility and conditions for vacuum distillation. |
| Reactivity w/ H₂O | Extremely high | Mandates strict anhydrous handling to prevent siloxane formation.[5] |
| Thermal Stability | Moderate to low | Ring strain in siletanes may lower stability; vacuum distillation is preferred. |
Diagrams & Workflows
A logical workflow is critical for efficiently troubleshooting purification issues.
Caption: Troubleshooting workflow for identifying and resolving common impurities.
References
- CHLOROSILANE - Safety Data Sheet. (2024, December 21). ChemicalBook.
- GLOBAL SAFE HANDLING OF CHLOROSILANES. American Chemistry Council.
- Chlorosilane Safety Guide. Scribd.
- SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
- CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals. NOAA.
- Chlorosilane. Wikipedia.
- Fractional distill
- Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Journal of Environmental Monitoring.
- Process for purifying chlorosilanes by distillation.
- Chlorosilane. chemeurope.com.
- Separation of chlorosilanes by extractive distillation.
- Analysis of Silanes.
- Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. (2024, May 9).
- Gas chromatography separation method for silane / chlorosilanes and...
- Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment.
Sources
- 1. CHLOROSILANE - Safety Data Sheet [chemicalbook.com]
- 2. globalsilicones.org [globalsilicones.org]
- 3. scribd.com [scribd.com]
- 4. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Chlorosilane - Wikipedia [en.wikipedia.org]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. Chlorosilane [chemeurope.com]
- 8. US4402797A - Separation of chlorosilanes by extractive distillation - Google Patents [patents.google.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. researchgate.net [researchgate.net]
- 13. applications.wasson-ece.com [applications.wasson-ece.com]
Technical Support Center: 1-Chloro-1-methylsiletane
Abstract: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe and effective handling and storage of 1-Chloro-1-methylsiletane (CAS 2351-34-0). As a reactive organosilicon compound, its unique four-membered ring structure imparts valuable reactivity for applications in materials science and organic synthesis but also necessitates stringent handling protocols to ensure experimental success and user safety. This document, structured in a user-friendly question-and-answer format, addresses common challenges and provides field-proven troubleshooting strategies grounded in the principles of organosilane chemistry.
Section 1: Core Principles & Safety Overview
Why is this compound considered a hazardous substance?
This compound is classified as a hazardous substance primarily due to its high reactivity and flammability. The Globally Harmonized System (GHS) classifications indicate it is a highly flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314)[1]. Its hazardous nature stems from two core chemical properties:
-
High Moisture Sensitivity: The silicon-chlorine (Si-Cl) bond is highly susceptible to hydrolysis. Contact with atmospheric moisture, or protic solvents, leads to a rapid and exothermic reaction, liberating corrosive hydrogen chloride (HCl) gas. This reaction not only degrades the reagent but also poses a significant inhalation hazard and can cause severe burns[2][3].
-
Flammability: The compound is a flammable liquid, and its vapors can form explosive mixtures with air. It must be handled away from ignition sources, and all equipment must be properly grounded to prevent static discharge[1][4].
The strained four-membered siletane ring also contributes to its high reactivity, making it a valuable synthetic intermediate but demanding careful handling[5].
Section 2: Frequently Asked Questions (FAQs) - Handling & Storage
Q1: What are the absolute essential preparations before handling this compound?
A1: Success and safety with this reagent are dictated by meticulous preparation. Before the bottle is even opened, the following must be in place:
-
Inert Atmosphere: All manipulations must be conducted under a dry, inert atmosphere, such as nitrogen or argon. This is non-negotiable. Standard laboratory techniques like using a Schlenk line or a glove box are essential[6][7][8].
-
Dry Glassware: All glassware must be rigorously dried to remove adsorbed moisture. The standard procedure is to oven-dry glassware at a minimum of 125°C overnight and allow it to cool in a desiccator or under a stream of inert gas[7][8].
-
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory, including:
Q2: What is the recommended procedure for transferring the liquid from the manufacturer's bottle?
A2: The preferred method for transferring air- and moisture-sensitive liquids is via syringe or cannula transfer under a positive pressure of inert gas.
Step-by-Step Syringe Transfer Protocol:
-
Establish Inert Atmosphere: Ensure the reagent bottle and the receiving flask are connected to a Schlenk line and under a slight positive pressure of inert gas, indicated by bubbling through an oil bubbler[8].
-
Prepare Syringe: Purge a dry, gas-tight syringe with inert gas by drawing and expelling the gas from the headspace of a dry flask at least 5-7 times[7].
-
Withdraw Reagent: Pierce the septum of the reagent bottle with the syringe needle. Lower the needle tip below the liquid surface and slowly withdraw the desired volume. It is critical to also have a needle from the inert gas line inserted into the bottle's headspace to equalize the pressure.
-
Transfer Reagent: Withdraw the syringe and quickly insert it into the septum of the receiving flask. Slowly dispense the liquid into the reaction vessel.
-
Clean Up: Immediately quench any residual reagent in the syringe by drawing up a small amount of a suitable quenching agent (e.g., isopropanol) followed by water, all within a fume hood.
Q3: How should this compound be stored to ensure its longevity?
A3: Proper storage is crucial to maintain the reagent's purity.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon). | Prevents hydrolysis from atmospheric moisture[4]. |
| Temperature | Store in a cool, dry place. Refrigeration is often recommended. | Minimizes vapor pressure and slows potential degradation pathways[4]. |
| Container | Keep in the original, tightly sealed container (e.g., Sure/Seal™ bottle). | Manufacturer's packaging is designed to maintain integrity[8]. |
| Location | Store in a designated flammables cabinet, away from incompatible materials. | Prevents accidental contact with acids, bases, alcohols, or oxidizing agents[4]. |
Section 3: Troubleshooting Guide
Problem 1: My reaction yield is low, and I suspect the this compound has degraded.
| Possible Cause | Diagnostic Check | Corrective Action |
| Moisture Contamination | Observe the reagent. A cloudy or hazy appearance, or the presence of a white precipitate (siloxanes), indicates hydrolysis. | Discard the degraded reagent. Before the next reaction, ensure all glassware is meticulously oven-dried and the inert gas line is equipped with a drying agent. |
| Improper Storage | Review storage conditions. Was the bottle cap tightly sealed? Was it exposed to ambient air for an extended period? | Always use proper air-sensitive techniques for dispensing. After use, replace the outer cap and consider wrapping the cap/septum area with paraffin film for long-term storage. |
| Syringe/Cannula Contamination | Was the syringe or cannula properly dried and purged with inert gas before use? | Always use a dedicated, clean, and dry syringe for transfer. Purge thoroughly with inert gas immediately before use[7]. |
Problem 2: I observe white fumes and a corrosive smell when handling the reagent.
This is a clear sign of hydrolysis. The Si-Cl bond is reacting with moisture (H₂O) to produce hydrogen chloride (HCl) gas, which is the source of the fumes and corrosive smell[2].
-
Immediate Action: Ensure you are working in a well-ventilated chemical fume hood. Do not breathe the vapors.
-
Root Cause: This indicates a breach in your inert atmosphere technique. There is a leak in your system, or your inert gas is not sufficiently dry.
-
Solution: Re-evaluate your entire setup. Check all connections for leaks. Use a fresh, dry source of inert gas. Ensure glassware was properly dried before use.
Problem 3: The reagent appears to be polymerizing or becoming viscous in the bottle.
While less common than hydrolysis, exposure to certain contaminants or prolonged storage at elevated temperatures can potentially initiate ring-opening polymerization of the strained siletane ring.
-
Diagnostic Check: Check the storage temperature and the age of the reagent. Has it been stored near heat sources or in direct sunlight?
-
Corrective Action: If polymerization is suspected, the reagent is likely unusable for most applications. Discard it according to your institution's hazardous waste protocols. For prevention, always store the reagent in a cool, dark place as recommended[4]. The general thermal stability for related silanes suggests avoiding long-term continuous exposure above 160°C[9].
Section 4: Physical & Chemical Data
This table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 2351-34-0 | [1][5] |
| Molecular Formula | C₄H₉ClSi | [1][5] |
| Molecular Weight | 120.65 g/mol | [5] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 103 °C (lit.) | [5] |
| Density | 0.985 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.45 (lit.) | |
| GHS Hazard Codes | H225, H314 | [1] |
References
-
Thermal Stability of Silane Coupling Agents - Gelest, Inc. (URL: [Link])
-
GLOBAL SAFE HANDLING OF CHLOROSILANES - American Chemistry Council. (URL: [Link])
-
Thermal Stability and Thermodynamic Performances of Pure Siloxanes and Their Mixtures in Organic Rankine Cycles - MDPI. (URL: [Link])
-
Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents - ResearchGate. (URL: [Link])
-
Thermal degradation of different silane type coatings. - ResearchGate. (URL: [Link])
-
1-Chloro-1-methylcyclopentane | CAS 6196-85-6 - Frontier Specialty Chemicals. (URL: [Link])
-
Safety Guides - American Chemistry Council. (URL: [Link])
-
1-Chloro-1-methylcyclohexane - the NIST WebBook. (URL: [Link])
-
1-Chloro-1-methylcycloheptane | C8H15Cl | CID 12614013 - PubChem. (URL: [Link])
-
What is the stability of very diluted silane in the air? - ResearchGate. (URL: [Link])
-
Chlorosilane Safety Guide - Scribd. (URL: [Link])
-
1-Chloro-1-methylcyclooctane | C9H17Cl | CID 3017671 - PubChem. (URL: [Link])
-
Chemical Properties of 1-Chloro-1-methylcyclohexane (CAS 931-78-2) - Cheméo. (URL: [Link])
-
1-Chloro-1-methylcyclohexane | C7H13Cl | CID 136732 - PubChem. (URL: [Link])
-
1-Chloro-1-methylcyclohexane - the NIST WebBook. (URL: [Link])
-
1-chloro-1-methylcyclopentane - 6196-85-6, C6H11Cl, density, melting point, boiling point, structural formula, synthesis. (URL: [Link])
-
Regioselective Synthesis of Chloro(Methyl)(3-Phenylpropyl)Silanes - Sci-Hub. (URL: [Link])
-
What product would you expect from the reaction of 1-chloro-1-methylcyclohexane with KOH in ethanol? - Filo. (URL: [Link])
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (URL: [Link])
-
Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of ... - PMC. (URL: [Link])
-
α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine - ResearchGate. (URL: [Link])
-
SAFE HANDLING OF SiH SILICONE PRODUCTS. (URL: [Link])
-
1-Chloro-1-methylcyclopentane - the NIST WebBook. (URL: [Link])
Sources
- 1. echemi.com [echemi.com]
- 2. globalsilicones.org [globalsilicones.org]
- 3. scribd.com [scribd.com]
- 4. fishersci.com [fishersci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. gelest.com [gelest.com]
troubleshooting common issues in siletane chemistry
Welcome to the technical support center for siletane chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of siletanes (silacyclobutanes). Here, we provide in-depth, field-proven insights and practical solutions to ensure the success of your experiments.
Troubleshooting Guide: Synthesis & Reactivity
Siletanes, as strained four-membered rings containing a silicon atom, present unique synthetic challenges and reactivity patterns. Understanding the underlying causes of common issues is critical for successful outcomes.
Low or No Product Yield
A common frustration in siletane chemistry is the failure to obtain the desired product in sufficient quantities. This can often be traced back to several key factors.
Problem: The reaction yields are consistently low or no product is formed.
Root Cause Analysis & Solutions:
-
Reagent Purity and Air Sensitivity: Siletane synthesis often involves highly reactive and air-sensitive reagents, such as organolithium or Grignard reagents.[1][2][3][4] The presence of moisture or oxygen can quench these reagents, leading to failed reactions.
-
Protocol: Ensure all glassware is rigorously dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry, inert gas (argon or nitrogen).[2] Solvents must be anhydrous and reagents should be handled using proper air-free techniques, such as Schlenk lines or a glovebox.[3][4][5] The quality of commercial reagents should be verified, for example, by titration of organolithium reagents.
-
-
Leaving Group Reactivity: The choice of leaving group on the silicon precursor is crucial. The reactivity of silanes generally follows the order: Si-NR₂ > Si-Cl > Si-O₂CCH₃ > Si-OCH₃ > Si-OCH₂CH₃.[6]
-
Reaction Temperature: The thermal decomposition of silanes can be a significant side reaction, particularly with more complex or branched structures.[8][9] Decomposition can be initiated at temperatures as low as 420°C, but for larger molecules, this temperature can be lower.[10][11]
-
Protocol: Carefully control the reaction temperature. For exothermic reactions, ensure efficient cooling. For reactions requiring heating, optimize the temperature to favor product formation over decomposition. A design of experiment (DoE) approach can be useful in finding the optimal temperature and reaction time.[12]
-
| Parameter | Recommendation | Rationale |
| Glassware | Oven-dried overnight at 125°C | Removes adsorbed moisture which can quench sensitive reagents.[2] |
| Solvents | Anhydrous grade, freshly distilled or from a solvent purification system | Minimizes protic impurities that react with organometallic reagents. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and hydrolysis of reagents and intermediates.[4] |
| Reagent Quality | Titrate organolithium reagents before use | Ensures accurate stoichiometry and prevents under- or over-addition. |
Formation of Side Products
The appearance of unexpected peaks in your analytical data indicates the formation of side products. Identifying these impurities is the first step toward eliminating them.
Problem: The reaction mixture contains significant amounts of side products.
Root Cause Analysis & Solutions:
-
Siloxane Formation: A common side product is the corresponding siloxane, formed by the reaction of the siletane or a silicon-containing intermediate with water.
-
Protocol: As with low yield issues, stringent anhydrous conditions are paramount. Ensure all components, including the starting materials and solvents, are free from moisture.
-
-
Polymerization: Siletanes can undergo ring-opening polymerization, especially in the presence of acidic or basic catalysts.
-
Protocol: Maintain neutral reaction conditions where possible. If a catalyst is necessary, carefully screen for one that minimizes polymerization. The Piers-Rubinsztajn reaction, using B(C₆F₅)₃ as a catalyst, can offer controlled conditions for siloxane synthesis and may be adaptable to avoid unwanted polymerization.[13]
-
-
Reductive Coupling: In reactions involving reductive coupling, such as Wurtz-type reactions, homo-coupling of the organic halides can compete with the desired siletane formation.[11][14]
-
Protocol: Optimize the reaction conditions, including the choice of reducing agent and reaction temperature, to favor the desired cross-coupling reaction.
-
Product Instability & Decomposition
Siletanes, due to their ring strain, can be susceptible to decomposition under certain conditions.
Problem: The isolated siletane decomposes upon storage or during subsequent reactions.
Root Cause Analysis & Solutions:
-
Thermal Instability: The endothermic character of many hydrosilanes contributes to their thermal lability.[11][14] Larger and more branched silanes tend to have lower decomposition temperatures.[11]
-
Protocol: Store purified siletanes at low temperatures (e.g., in a freezer at -20°C) under an inert atmosphere. Avoid prolonged heating during purification steps like distillation.
-
-
Hydrolytic Instability: The Si-C bond in siletanes can be cleaved under certain conditions, particularly in the presence of fluoride ions and water, a property exploited in their oxidative cleavage.[15]
-
Protocol: Avoid exposure to aqueous acidic or basic conditions unless a specific reaction, like the Fleming-Tamao oxidation, is intended.[16] Store siletanes in a dry environment.
-
Troubleshooting Guide: Purification & Characterization
Purifying and characterizing siletanes can be challenging due to their potential reactivity and the presence of similar silicon-containing impurities.
Purification Challenges
Problem: Difficulty in separating the siletane from starting materials or side products.
Root Cause Analysis & Solutions:
-
Similar Physical Properties: Siletanes and related silane impurities often have similar boiling points and polarities, making separation by distillation or chromatography difficult.
-
Protocol:
-
Distillation: Use fractional distillation with a high-efficiency column for compounds with close boiling points.
-
Chromatography: Optimize the stationary and mobile phases for column chromatography. Sometimes, converting the siletane to a more easily separable derivative, and then regenerating it, can be a viable strategy.
-
Chemical Purification: For specific impurities, chemical treatment can be effective. For instance, boron impurities can be removed by complexation with amines.[17] Metal impurities can sometimes be removed by washing with an acidic solution, though care must be taken to avoid siletane decomposition.[18]
-
-
-
On-Column Decomposition: Siletanes may decompose on silica or alumina columns, which can have acidic sites.
-
Protocol: Deactivate the stationary phase by washing with a solution of a non-nucleophilic base, like triethylamine, in the eluent. Alternatively, use a less acidic stationary phase like Florisil.
-
Characterization Issues
Problem: Ambiguous or unexpected results from analytical techniques (NMR, MS).
Root Cause Analysis & Solutions:
-
NMR Spectroscopy:
-
Issue: Broad signals or the appearance of new signals over time.
-
Cause & Solution: This could indicate decomposition or dynamic exchange processes. Re-run the NMR at a lower temperature to potentially resolve broad signals. Ensure the NMR solvent is dry.
-
-
Mass Spectrometry:
-
Issue: Weak or absent molecular ion peak.
-
Cause & Solution: Siletanes can be prone to fragmentation in the mass spectrometer. Use soft ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) if available. The natural isotopic abundance of silicon (²⁸Si, ²⁹Si, ³⁰Si) should be considered when analyzing the mass spectrum.[19]
-
Frequently Asked Questions (FAQs)
Q1: My siletane synthesis reaction is very slow. How can I speed it up?
A1: Increasing the reaction temperature is a common approach, but be mindful of the thermal stability of your siletane.[8][9] Alternatively, consider using a more reactive silicon precursor or a catalyst. For instance, if you are using an alkoxysilane, switching to a chlorosilane will likely increase the reaction rate.[6] Reaction optimization software can also be a powerful tool to explore different parameters and find optimal conditions more efficiently.[20][21][22][23]
Q2: How can I be sure my glassware is completely dry for an air-sensitive reaction?
A2: The most reliable method is to oven-dry your glassware at a minimum of 125°C for at least 4 hours, or preferably overnight.[2] Assemble the glassware while still hot and immediately place it under a high vacuum to remove any remaining traces of water. Then, backfill with a dry, inert gas like argon or nitrogen. This process, often called "flame-drying" when done with a torch on the benchtop, is crucial for success.
Q3: I suspect my siletane is decomposing during purification by column chromatography on silica gel. What can I do?
A3: Silica gel can be acidic and cause the decomposition of sensitive compounds like siletanes. You can neutralize the silica gel by preparing a slurry with your eluent containing a small amount of a non-polar amine, such as triethylamine (e.g., 1% v/v). Alternatively, consider using a different stationary phase like neutral alumina or Florisil.
Q4: What is the best way to store purified siletanes?
A4: Siletanes should be stored under an inert atmosphere (argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.[1][2][3][4] For long-term storage, it is advisable to keep them in a sealed ampoule or a Sure/Seal™ type bottle in a freezer.[2]
Visual Diagrams
Caption: Troubleshooting workflow for low product yield in siletane synthesis.
Caption: Decision tree for selecting a suitable purification strategy for siletanes.
References
-
Thermal Decomposition of Branched Silanes: A Computational Study on Mechanisms. Wiley Online Library. Available at: [Link]
-
Theory Decomposition of silane. NTNU. Available at: [Link]
-
Challenges in the Synthesis and Processing of Hydrosilanes as Precursors for Silicon Deposition. PubMed. Available at: [Link]
-
Mechanism of thermal decomposition of silanes. Russian Chemical Reviews. Available at: [Link]
-
Mechanism of Thermal Decomposition of Silanes. ResearchGate. Available at: [Link]
-
Kinetics and mechanism of the silane decomposition. Semantic Scholar. Available at: [Link]
- Compact purifier and method for purifying silane. Google Patents.
-
Challenges in the Synthesis and Processing of Hydrosilanes as Precursors for Silicon Deposition. ResearchGate. Available at: [Link]
-
Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities. European Patent Office. Available at: [Link]
-
Oxidation of Carbon-Silicon Bonds: The Dramatic Advantage of Strained Siletanes. Organic Letters. Available at: [Link]
-
Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. MDPI. Available at: [Link]
- Method for purifying silane compound or chlorosilane compound, method for producing polycrystalline silicon, and method for regenerating weakly basic ion-exchange resin. Google Patents.
-
Reacting with the Substrate. Gelest Technical Library. Available at: [Link]
-
Efficient routes to carbon-silicon bond formation for the synthesis of silicon-containing peptides and azasilaheterocycles. PubMed. Available at: [Link]
-
Reactive Intermediates in Organosilicon Chemistry. Silicon Compounds: Silanes & Silicones. Available at: [Link]
-
New Control Over Silicone Synthesis Using SiH Chemistry: The Piers Rubinsztajn Reaction. MDPI. Available at: [Link]
-
The roles of silanes as coupling reagents and in deoxygenative alkylations. LSU Scholarly Repository. Available at: [Link]
-
Strain‐Modulated Reactivity: An Acidic Silane. PubMed Central. Available at: [Link]
-
Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel. PubMed. Available at: [Link]
-
How To Purify Silicone Polymers?. YouTube. Available at: [Link]
-
Handling air-sensitive reagents AL-134. MIT. Available at: [Link]
-
The Manipulation of Air-Sensitive Compounds. Thieme. Available at: [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available at: [Link]
-
Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PubMed Central. Available at: [Link]
-
Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group. Available at: [Link]
-
Arylsilane synthesis. Organic Chemistry Portal. Available at: [Link]
-
Bayesian Optimization for Chemical Reactions. CHIMIA. Available at: [Link]
-
Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Chemical Science. Available at: [Link]
-
Silicone Emulsions Troubleshooting Guide: Fix Stability Issues. Tuode Chem. Available at: [Link]
Sources
- 1. web.mit.edu [web.mit.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. ossila.com [ossila.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. Reacting with the Substrate - Gelest [technical.gelest.com]
- 7. mdpi.com [mdpi.com]
- 8. Thermal Decomposition of Branched Silanes: A Computational Study on Mechanisms [ouci.dntb.gov.ua]
- 9. Mechanism of thermal decomposition of silanes - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 10. ntnu.no [ntnu.no]
- 11. researchgate.net [researchgate.net]
- 12. Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Challenges in the Synthesis and Processing of Hydrosilanes as Precursors for Silicon Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidation of Carbon-Silicon Bonds: The Dramatic Advantage of Strained Siletanes [organic-chemistry.org]
- 16. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. data.epo.org [data.epo.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 21. 反应设计与优化 [sigmaaldrich.com]
- 22. chimia.ch [chimia.ch]
- 23. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 1-Chloro-1-methylsiletane
Welcome to the Technical Support Center for the synthesis and handling of 1-Chloro-1-methylsiletane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, maximize yield and purity, and troubleshoot common issues encountered during the synthesis of this valuable siletane intermediate.
Troubleshooting Guide: Navigating Your Synthesis
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared via the reaction of 1,1-dichlorosiletane with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium chloride.[1]
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield of this compound. What are the possible causes and how can I improve it?
Answer:
Low or no yield in a Grignard reaction is a common issue that can often be traced back to a few critical factors. The primary culprits are typically moisture, improper Grignard reagent formation or quality, and suboptimal reaction conditions.
Causality and Solutions:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture and will be quenched by even trace amounts of water.[2][3] This is because the Grignard reagent is a strong base.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen) before use. Solvents, particularly ethers like diethyl ether or tetrahydrofuran (THF), must be anhydrous.[4] It is highly recommended to use freshly distilled solvents over anhydrous solvents from a bottle that has been opened multiple times.
-
-
Poor Grignard Reagent Quality: The quality of your methylmagnesium halide is paramount.
-
Solution: If preparing the Grignard reagent in-house, ensure the magnesium turnings are fresh and activated. A small crystal of iodine can be added to initiate the reaction.[5] If using a commercial solution, it's good practice to titrate it before use to determine the exact concentration, as Grignard reagents can degrade over time.
-
-
Suboptimal Reaction Temperature: The addition of the Grignard reagent to the dichlorosiletane should be carefully controlled.
-
Solution: Perform the addition at a low temperature, typically 0 °C or below, to control the exothermicity of the reaction and minimize side reactions. After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature.
-
-
Incorrect Stoichiometry: The molar ratio of the Grignard reagent to the dichlorosiletane is crucial.
-
Solution: A slight excess of the Grignard reagent (e.g., 1.1 equivalents) is sometimes used to ensure complete conversion of the starting material. However, a large excess can lead to the formation of the dialkylated product, 1,1-dimethylsiletane.
-
Experimental Workflow for Optimizing Yield:
Caption: Setup for fractional distillation under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H and 13C NMR data for this compound?
A1: While specific literature data for this compound is not readily available in the initial search, based on analogous structures and general principles of NMR spectroscopy for organosilicon compounds, the following characteristic shifts can be anticipated: [6][7]
-
¹H NMR:
-
A singlet for the methyl protons (Si-CH₃) in the region of 0.4-0.8 ppm.
-
Multiplets for the methylene protons of the siletane ring. The protons on the carbon adjacent to the silicon (α-protons) would likely appear around 1.0-1.5 ppm, while the β-protons would be further downfield, possibly in the 1.8-2.2 ppm range.
-
-
¹³C NMR:
-
A signal for the methyl carbon (Si-CH₃) at approximately -5 to 5 ppm.
-
Signals for the ring carbons, with the α-carbons appearing around 15-25 ppm and the β-carbon at a slightly different shift.
-
It is crucial to obtain experimental NMR data and compare it with the starting material (1,1-dichlorosiletane) and potential byproducts to confirm the structure. [8][9] Q2: How should I handle and store this compound?
A2: this compound is a chlorosilane and should be handled with care. [4]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid contact with skin and eyes, and do not inhale vapors.
-
Storage: Store in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen) to prevent hydrolysis. It should be stored in a cool, dry place away from moisture and incompatible materials such as alcohols, acids, and oxidizing agents.
Q3: What analytical techniques are best for monitoring the reaction and assessing product purity?
A3: A combination of techniques is recommended for comprehensive analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the progress of the reaction by observing the disappearance of the starting material (1,1-dichlorosiletane) and the appearance of the product and any byproducts. [10][11]It is also invaluable for assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are essential for confirming the structure of the final product and identifying any impurities that may not be easily resolved by GC.
Q4: Can I use a different Grignard reagent to synthesize other substituted siletanes?
A4: Yes, the Grignard reaction is a versatile method for introducing various organic groups onto a silicon atom. [4]You can use other alkyl or aryl Grignard reagents (e.g., ethylmagnesium bromide, phenylmagnesium bromide) to react with 1,1-dichlorosiletane to synthesize the corresponding 1-alkyl-1-chlorosiletane or 1-aryl-1-chlorosiletane. The general principles and troubleshooting advice outlined in this guide will also be applicable to those syntheses.
References
- Benchchem. Application Notes and Protocols for Grignard Reactions Involving 3,5-Dichlorotoluene Precursors.
- Gelest, Inc. GRIGNARD REAGENTS AND SILANES.
- ResearchGate. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. 2025-08-06.
- ResearchGate. Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane. 2025-08-07.
- Benchchem. Application Notes and Protocols: Grignard Reaction with 1,1-Dichloro-1-heptene.
- ResearchGate. 1. 59.6 MHz 29 Si{ 1 H} NMR spectrum (upper insert) of the... | Download Scientific Diagram.
- Sciencemadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). 2024-03-16.
- Thieme E-Books. Product Subclass 10: Alkyl Grignard Reagents.
- Wikipedia.
- Matrix Fine Chemicals. 1,1-DICHLOROSILETANE | CAS 2351-33-9.
- Google Patents. US7208617B2 - Hydrolysis of chlorosilanes.
- Bartleby.com. Hydrolysis Grignard Reactions and Reduction.
- EPFL.
- ResearchGate. Impact of reaction products on the Grignard reaction with silanes and ketones. 2025-08-06.
- Basic 1H- and 13C-NMR Spectroscopy.
- Sigma-Aldrich. NMR Chemical Shifts of Impurities.
- ChemicalBook. 1,1-Dichloroethane synthesis.
- PNL.
- YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. 2015-11-11.
- Master Organic Chemistry. Reactions of Grignard Reagents. 2015-12-10.
- ResearchGate. A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs)
- YouTube. Distillations under inert conditions. 2019-06-03.
- Quora. Will chlorobenzene and methyl magnesium bromide react together?
- ResearchGate. Selectivity in the Grignard Reaction with Silanes. 2025-08-07.
- AN ALTERNATIVE REGIOSELECTIVE RING-OPENING OF EPOXIDES TO CHLOROHYDRINS MEDIATED BY CHLOROTITANIUM(IV) REAGENTS Kiyoshi Nishitan. 2007-10-02.
- Dalton Transactions (RSC Publishing). Grignard reagents as simple precatalysts for the dehydrocoupling of amines and silanes†.
- Gas-phase reactions in Orbitrap GC-MS complic
- Grignard Reactions in Cyclopentyl Methyl Ether. 2016-03-07.
- Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane.
- ResearchGate.
- Chemistry LibreTexts. 5.
- ResearchGate.
- Benchchem. Application Notes & Protocols: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane via Grignard Reaction.
- Google Patents.
- YouTube.
- YouTube.
- LSU Scholarly Repository.
- LCGC International. Novel Sample Preparation and GC–MS/MS Analysis of Triclosan and Methyl Triclosan in Biosolids. 2017-10-01.
- Reaction between acetone and methyl magnesium chloride followed by hydrolysis will give:.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]
- 4. gelest.com [gelest.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. epfl.ch [epfl.ch]
- 9. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of Tertiary Chloroalkanes in Solution
A Note on Scope: Initial inquiries regarding the stability of 1-Chloro-1-methylsiletane did not yield specific experimental data in the public domain. To provide a scientifically robust and practical guide, this document focuses on the well-characterized and structurally analogous tertiary chloroalkane, 1-Chloro-1-methylcyclohexane . The principles of stability, reaction mechanisms, and solvent effects discussed herein are foundational to understanding the behavior of similar sterically hindered tertiary halides and serve as a strong predictive framework for compounds like this compound.
Introduction
Welcome to the Technical Support Center for 1-Chloro-1-methylcyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic workflows. Understanding the stability of 1-Chloro-1-methylcyclohexane in various solvents is critical for ensuring reaction reproducibility, maximizing yield, and maintaining the integrity of your starting materials. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during experimentation.
Core Principles: The SN1 Mechanism and Solvent-Driven Instability
The stability of 1-Chloro-1-methylcyclohexane in solution is predominantly governed by its susceptibility to solvolysis via a unimolecular nucleophilic substitution (SN1) mechanism . This is a direct consequence of its structure as a tertiary alkyl halide.
The key event in the SN1 pathway is the spontaneous, rate-determining dissociation of the carbon-chlorine bond to form a relatively stable tertiary carbocation intermediate and a chloride ion.[1][2][3] This intermediate is planar at the cationic carbon, and its formation is the energetic bottleneck of the reaction.[2] Once formed, this carbocation is highly reactive and will be rapidly attacked by any available nucleophile, which is often the solvent itself (solvolysis), or it can undergo elimination (E1) to form an alkene.
The choice of solvent is therefore the most critical factor influencing the rate of degradation. Solvents that can stabilize this charged intermediate and the leaving group will significantly accelerate the decomposition of 1-Chloro-1-methylcyclohexane.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 1-Chloro-1-methylcyclohexane in solution?
A: The primary degradation pathway is solvolysis, which proceeds through an SN1 mechanism. This involves the formation of a tertiary carbocation intermediate, which is then captured by the solvent.[2][4][5] An accompanying E1 (elimination) reaction can also occur, leading to the formation of alkenes such as 1-methylcyclohexene and methylenecyclohexane.
Q2: How do polar protic solvents affect the stability of 1-Chloro-1-methylcyclohexane?
A: Polar protic solvents (e.g., water, methanol, ethanol, acetic acid) significantly decrease the stability of 1-Chloro-1-methylcyclohexane. These solvents are excellent at stabilizing both the carbocation intermediate and the chloride leaving group through hydrogen bonding and dipole-dipole interactions.[6] This stabilization lowers the activation energy of the rate-determining step, accelerating the rate of solvolysis.[7][8] Therefore, using polar protic solvents as the reaction medium will lead to rapid conversion to the corresponding alcohol or ether.
Q3: What is the stability in polar aprotic solvents?
A: Polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile) are better choices for storing 1-Chloro-1-methylcyclohexane in solution compared to protic solvents. While they have strong dipoles that can solvate the carbocation to some extent, they lack the ability to hydrogen bond with the leaving group.[9] This results in a slower rate of SN1 solvolysis. However, they are still polar enough to support ionization, so degradation will occur over time, especially at elevated temperatures.
Q4: Is 1-Chloro-1-methylcyclohexane stable in non-polar solvents?
A: Yes, it is most stable in non-polar solvents (e.g., hexane, toluene, dichloromethane). These solvents do not effectively solvate charged species. The high-energy, charged transition state leading to the carbocation is not stabilized, making the SN1 pathway energetically unfavorable. For short- to medium-term storage in solution or for reactions where the chloroalkane should remain intact, non-polar aprotic solvents are the preferred choice.
Q5: What are the recommended handling and storage conditions for neat 1-Chloro-1-methylcyclohexane?
A: According to its Safety Data Sheet, 1-Chloro-1-methylcyclohexane should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[10][11][12] It is crucial to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[10][12] Keep it away from incompatible materials, such as strong oxidizing agents.[13]
Data Summary: Relative Stability in Different Solvent Classes
| Solvent Class | Examples | Relative Stability | Dominant Mechanism & Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low | Fast SN1/E1: Excellent stabilization of both the carbocation intermediate and the chloride leaving group via H-bonding, significantly lowering the activation energy for ionization.[6] |
| Polar Aprotic | Acetone, Acetonitrile, DMF | Moderate | Slow SN1/E1: Can solvate the carbocation via dipole-dipole interactions but cannot H-bond with the leaving group. Ionization is slower than in protic solvents.[9] |
| Non-Polar | Hexane, Toluene, Dichloromethane | High | Very Slow SN1/E1: Poor solvation of the charged transition state and intermediates, leading to a high activation energy barrier for ionization. The compound is relatively inert. |
Troubleshooting Guide
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 24 1-chloro-1-methylcyclohexane is hydrolysed by heating with NaOH(aq). T.. [askfilo.com]
- 3. homework.study.com [homework.study.com]
- 4. Solved Part ADraw the first intermediate during solvolysis | Chegg.com [chegg.com]
- 5. chegg.com [chegg.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
managing reactivity of 1-Chloro-1-methylsiletane with moisture
Welcome to the technical support resource for 1-Chloro-1-methylsiletane. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique reactivity of this strained organosilicon reagent. Due to its high ring strain and the electrophilic nature of the silicon-chlorine bond, this compound is exceptionally sensitive to moisture. Proper handling and a deep understanding of its reactivity are paramount to achieving successful and reproducible experimental outcomes.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you manage the challenges associated with this powerful synthetic building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound, also known as 1-chloro-1-methylsilacyclobutane, is a four-membered cyclic organosilicon compound. Its high reactivity stems from two primary factors:
-
Ring Strain: The siletane (silacyclobutane) ring has significant angle strain, making it thermodynamically driven to undergo ring-opening reactions.[1][2]
-
Electrophilic Silicon Center: The silicon atom is bonded to a highly electronegative chlorine atom, which polarizes the Si-Cl bond and makes the silicon atom highly susceptible to nucleophilic attack.
Moisture, in the form of water, acts as a potent nucleophile that readily attacks the silicon center, leading to rapid hydrolysis and subsequent reactions.
Q2: What are the primary products of hydrolysis?
Unlike simple chlorosilanes that form silanols or disiloxanes, the hydrolysis of this compound is dominated by moisture-initiated ring-opening polymerization (ROP) .[3][4] The initial hydrolysis event forms a reactive silanol intermediate which rapidly attacks another molecule of the siletane, propagating a chain reaction.
The ultimate product is typically an insoluble, high-molecular-weight polysiloxane grease or solid, which can be detrimental to your reaction. The process liberates hydrochloric acid (HCl) as a byproduct.
Q3: How can I visually identify if my this compound has been compromised by moisture?
A pure, properly stored sample of this compound should be a clear, colorless liquid. Signs of moisture contamination include:
-
Fuming in Air: The reagent will react with atmospheric moisture to produce HCl gas, which appears as white fumes.
-
Increased Viscosity or Gelation: The formation of polysiloxane chains will cause the liquid to become viscous, gel-like, or even solidify completely.
-
Precipitate Formation: Insoluble polymeric byproducts may appear as a white precipitate or cloudiness in the solution.
-
Pressure Buildup: The generation of HCl gas in a sealed container can lead to significant pressure buildup. Always handle with caution and vent containers appropriately.[5]
Q4: What are the absolute essential storage and handling requirements?
Strict anhydrous and anaerobic (inert atmosphere) techniques are mandatory.
-
Storage: Store in a tightly sealed container (e.g., a Sure/Seal™ bottle) under a positive pressure of dry argon or nitrogen. The container should be placed inside a secondary container within a dry, cool, and well-ventilated area, away from any sources of moisture or heat.[6]
-
Handling: All manipulations must be performed in a glovebox with low moisture and oxygen levels (<1 ppm) or by using Schlenk line techniques. Use only oven-dried glassware and freshly distilled, anhydrous solvents.
Troubleshooting Guide: Experimental Issues
Problem: My reaction yield is low, and I suspect reagent decomposition. How can I confirm this before starting?
Cause: The most likely cause is the decomposition of this compound due to inadvertent exposure to moisture, leading to a lower concentration of the active reagent.
Solution Workflow:
Detailed Steps:
-
Visual Inspection: Before use, carefully inspect the reagent bottle. If you observe any fuming, cloudiness, or increased viscosity, the reagent is likely compromised.
-
QC by NMR: Under strictly inert conditions (in a glovebox), carefully withdraw a small aliquot (~0.05 mL) and dissolve it in a deuterated solvent (e.g., CDCl₃ or C₆D₆) that has been dried over molecular sieves.
-
Analyze the Spectrum: Acquire a ¹H NMR spectrum. A pure sample will show sharp, well-defined peaks corresponding to the methyl and cyclobutyl protons. A degraded sample will show broad signals in the siloxane region (typically 0.0-0.4 ppm) and a decrease in the intensity of the sharp siletane peaks. See the data table below for expected shifts.
Problem: I observed an unexpected white precipitate/gel in my reaction flask.
Cause: This is a classic sign of moisture-initiated ring-opening polymerization of the siletane. Trace amounts of water in your solvent, on your glassware, or from your substrate can initiate this process.
Solution:
-
Immediate Action: Unfortunately, once polymerization has occurred, the active reagent is consumed, and the reaction is likely unsalvageable. The polymer is generally insoluble and difficult to remove.
-
Root Cause Analysis:
-
Glassware: Was all glassware rigorously oven-dried (>120 °C for at least 4 hours) or flame-dried under vacuum immediately before use?
-
Solvents: Was the solvent freshly distilled from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for hydrocarbons) or passed through a solvent purification system?
-
Substrates & Reagents: Are all other reagents and substrates in the reaction scrupulously dry? Some substrates may need to be azeotropically dried from toluene.
-
Inert Atmosphere: Was a positive pressure of high-purity inert gas maintained throughout the entire setup and addition process?
-
Problem: My NMR spectrum shows unexpected peaks. How do I identify hydrolysis byproducts?
Cause: The presence of hydrolysis/polymerization byproducts will manifest as specific signals in the NMR spectrum. ²⁹Si NMR is particularly diagnostic, but characteristic changes in ¹H and ¹³C NMR are also observable.
Solution: Use the following table as a guide to identify the species in your sample. The formation of siloxane bonds (Si-O-Si) results in a characteristic upfield shift in ²⁹Si NMR and the appearance of broad signals in the ¹H NMR spectrum.[7]
Table 1: Representative NMR Data for Quality Control
| Compound / Species | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) | Comments |
| This compound (Pure) | ~0.5 (s, 3H, Si-CH₃)~1.2 (m, 4H, Si-CH₂)~2.1 (m, 2H, C-CH₂-C) | ~5 (Si-CH₃)~18 (Si-CH₂)~20 (C-CH₂-C) | ~30 to 35 | Sharp, well-resolved peaks are indicative of high purity. |
| Hydrolysis/ROP Product (Poly(methylsiloxane) chains) | ~0.1-0.4 (broad, Si-CH₃) | ~0-5 (broad, Si-CH₃) | -15 to -25 | Broad signals are characteristic of polymeric material. The exact shift depends on the polymer length and structure.[8][9] |
Note: These are estimated chemical shifts based on related structures. Actual values may vary. The key diagnostic feature is the appearance of broad signals and the disappearance of sharp siletane signals.
Validated Experimental Protocols
Protocol 1: Handling and Dispensing under Inert Atmosphere
This protocol ensures the transfer of the reagent without exposure to atmospheric moisture.
-
Preparation: Ensure all glassware (syringes, needles, cannulas, flasks) is oven-dried and cooled under a stream of dry argon or nitrogen.
-
System Purge: Assemble your reaction apparatus and purge the system thoroughly with inert gas for at least 15-20 minutes.
-
Reagent Transfer (Sure/Seal™ Bottle):
-
Puncture the septum of the this compound bottle with a needle connected to your inert gas line (bubbler) to create a positive pressure.
-
Insert a second, longer needle connected to a dry, gas-tight syringe.
-
Slowly withdraw the desired volume of the liquid reagent into the syringe. The positive pressure in the bottle will assist the transfer.
-
Remove the syringe and immediately insert the needle into the septum of your reaction flask.
-
Slowly add the reagent to your reaction mixture, preferably below the surface of the solvent to ensure rapid mixing and dilution.
-
-
Syringe Quench: After dispensing, immediately draw a small amount of a quenching solution (e.g., isopropanol) into the syringe, followed by an inert solvent like hexane, to hydrolyze any residual reagent before cleaning.
Protocol 2: Safe Quenching of Unreacted this compound
Chlorosilanes react exothermically with protic solvents. This procedure ensures a controlled quench.
-
Cool the Reaction: Cool the reaction vessel to 0 °C in an ice bath.
-
Initial Quench (Alcohol): Slowly and dropwise, add a less nucleophilic alcohol like isopropanol or tert-butanol. This reacts with the chlorosilane in a more controlled manner than water.
-
Aqueous Workup: Once the initial exothermic reaction has subsided, slowly add water or a saturated aqueous solution (e.g., NaHCO₃ to neutralize HCl) to complete the hydrolysis.
-
Extraction: Proceed with your standard aqueous workup and extraction with an appropriate organic solvent.
References
-
Kapustin, R. V., Grinvald, I. I., Vorotyntsev, A. V., Petukhov, A. N., & Vorotyntsev, I. V. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water... ResearchGate. [Link]
-
American Chemical Society. (n.d.). Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions. [Link]
- Kapustin, R. V., Grinvald, I. I., Vorotyntsev, A. V., Petukhov, A. N., & Vorotyntsev, I. V. (2021). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Journal of Chemical Thermodynamics, 158, 106443.
-
Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. [Link]
-
Valko, M., & Mazur, M. (2021). Theoretical study of the hydrolysis of chlorosilane. ResearchGate. [Link]
-
Wang, D., et al. (2022). Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes. Nature Communications. [Link]
-
Urayama, T., et al. (2023). Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. Science, 381(6661), 1011-1014. [Link]
-
Seiler, M., et al. (2008). Figure 2. 29 Si (left) and 13 C{ 1 H} NMR spectra (right) for 1 (a-e)... ResearchGate. [Link]
-
Zhang, Z., & Li, Z. (2020). Recent advance in the reactions of silacyclobutanes and their applications. Organic Chemistry Frontiers. [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- Gualandris, V., et al. (1998). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology, 12, 75-80.
-
International Labour Organization. (2011). Silicon and Organosilicon Compounds. ILO Encyclopaedia of Occupational Health and Safety. [Link]
- Mazur, M., & Valko, M. (2000). The time evolution of the sol-gel process: Si-29 NMR study of the hydrolysis and condensation reactions of tetraethoxysilane. Applied Magnetic Resonance, 18, 187-197.
Sources
- 1. Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the reactions of silacyclobutanes and their applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions - American Chemical Society [acs.digitellinc.com]
- 4. gelest.com [gelest.com]
- 5. iloencyclopaedia.org [iloencyclopaedia.org]
- 6. 1-Chloro-1-methylcyclopentane | CAS 6196-85-6 [frontierspecialtychemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sites.me.ucsb.edu [sites.me.ucsb.edu]
Technical Support Center: Scaling Up Reactions Involving 1-Chloro-1-methylsiletane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Chloro-1-methylsiletane. This guide is designed to provide expert insights and practical solutions for scaling up reactions involving this versatile but challenging reagent. As a strained, four-membered organosilicon compound, its reactivity is a double-edged sword, offering unique synthetic pathways while presenting specific challenges in handling and scale-up. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your synthetic processes.
Troubleshooting Guide: From Bench to Scale
This section addresses specific, common problems encountered during the scale-up of reactions involving this compound. The question-and-answer format provides direct solutions to pressing experimental issues.
Issue 1: My large-scale reaction shows low yield and a significant amount of white precipitate or insoluble oil forms. What is happening?
Answer: This is the most common failure mode when scaling up reactions with chlorosilanes and is almost certainly due to hydrolysis and subsequent condensation.[1][2] this compound is highly sensitive to moisture. The silicon-chlorine bond is readily attacked by water, leading to the formation of a silanol intermediate (1-hydroxy-1-methylsiletane). This silanol is unstable and rapidly condenses with itself or other hydrolyzed molecules to form disiloxanes and higher-order oligomeric or polymeric siloxanes.[2] These siloxanes are often insoluble in common organic solvents, appearing as a white precipitate or a greasy, intractable oil that complicates purification and significantly reduces the yield of your desired product.
Causality & Solution:
-
Moisture Source: On a larger scale, the surface area of glassware is greater, and transfer operations are longer, increasing the exposure to atmospheric moisture. Solvents and reagents that are considered "anhydrous" at the lab scale may contain sufficient water to ruin a multi-kilogram scale reaction.
-
Preventative Measures:
-
Glassware Preparation: All reactors and addition funnels must be rigorously dried. For pilot-scale reactors, this involves oven drying of smaller parts and purging the main vessel with a stream of hot, dry nitrogen for several hours.
-
Solvent & Reagent Purity: Use only freshly distilled anhydrous solvents. For large volumes, it is best practice to distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) directly into the reaction vessel under an inert atmosphere. Ensure all other reagents are scrupulously dried.
-
Inert Atmosphere: The entire reaction, work-up, and purification must be conducted under a positive pressure of a dry inert gas like argon or nitrogen.[3] Use Schlenk line techniques or a glovebox for transfers where possible.[2]
-
Caption: Troubleshooting workflow for low yield and precipitate formation.
Issue 2: During the reaction or upon warming, the mixture becomes highly viscous or solidifies into a polymer. How can I prevent this?
Answer: This issue points to uncontrolled ring-opening polymerization (ROP) of the siletane. The four-membered ring of this compound is highly strained, with significant angle strain. This strain provides a thermodynamic driving force for polymerization.[4] While thermal initiation is a known pathway, certain reagents, especially Lewis acids or even trace impurities, can catalyze this process at lower temperatures. On a large scale, inefficient heat dissipation can create local hot spots that initiate polymerization, which is often an exothermic process that can then run away.
Causality & Solution:
-
Thermal Stress: The liquid-phase pyrolysis of similar silacyclobutanes is known to cause ring-opening polymerization at temperatures between 150-200 °C, but this can be initiated at lower temperatures with catalysts.[4]
-
Catalytic Impurities: Trace amounts of Lewis acidic impurities (e.g., AlCl₃, FeCl₃) from reagents or the reactor itself can initiate ROP.
-
Preventative Measures:
-
Strict Temperature Control: Maintain the recommended reaction temperature with an efficient and responsive cooling system. For exothermic additions, ensure the addition rate is slow enough to allow the cooling system to dissipate the generated heat.
-
Use High-Purity Reagents: Ensure all starting materials are free from metal or acid impurities that could catalyze polymerization.
-
Avoid High Temperatures: If possible, conduct the reaction at the lowest practical temperature. After the reaction is complete, avoid excessive heating during solvent removal. Use vacuum distillation at reduced temperatures for purification.
-
Caption: Competing reaction pathways for this compound.
Issue 3: I am performing a Grignard reaction and the exotherm is difficult to control during scale-up, leading to side products.
Answer: The reaction of Grignard reagents with chlorosilanes is typically fast and highly exothermic.[5] While this is manageable at the lab scale with an ice bath, the surface-area-to-volume ratio decreases dramatically upon scale-up. This means that heat generated in the bulk of the liquid cannot be removed efficiently through the reactor walls, leading to a rapid temperature rise. This can cause solvent boiling, uncontrolled side reactions (like ROP), and degradation of the Grignard reagent or product.
Causality & Solution:
-
Heat Transfer Limitation: A 100 L reactor has a much smaller surface area relative to its volume than a 1 L flask. Heat dissipation is a major engineering challenge in process chemistry.
-
Consequences of Poor Control: Elevated temperatures can favor side reactions. For example, in THF, Grignard reagents can attack the solvent at elevated temperatures.
-
Control Strategies:
-
Reverse Addition: Instead of adding the Grignard reagent to the siletane, consider adding the siletane slowly to the Grignard solution. This keeps the reactive Grignard reagent in excess but allows for better control as the siletane is the limiting reagent being added.
-
Controlled Addition Rate: Use a calibrated addition pump to add the reagent at a slow, steady rate. Monitor the internal temperature continuously and link the pump to a control system that can pause the addition if the temperature exceeds a set limit.
-
Efficient Cooling: Ensure your reactor is equipped with a powerful cooling system (e.g., a jacket with a circulating chiller). The temperature difference between the coolant and the desired reaction temperature should be sufficient to handle the heat load.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm, although this comes at the cost of reactor volume efficiency.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the essential safety precautions for handling kilogram quantities of this compound?
Answer: Handling large quantities requires stringent safety protocols. This compound is a highly flammable liquid and vapor.[6][7] Upon contact with moisture, it releases corrosive hydrogen chloride (HCl) gas.
-
Personal Protective Equipment (PPE): Wear flame-retardant lab coats, chemical-resistant gloves (inspect before use), and tightly sealed safety goggles or a face shield.[8][9]
-
Ventilation: All transfers and reactions must be conducted in a well-ventilated area, preferably within a walk-in fume hood.[6][9]
-
Fire Safety: Keep away from all sources of ignition.[8][10] Use explosion-proof electrical equipment and non-sparking tools.[9][10] Have a Class B (or CO₂, dry chemical) fire extinguisher readily available.
-
Static Discharge: Ground and bond all containers and receiving equipment during transfers to prevent ignition from static electricity.[8][10]
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.[8]
FAQ 2: How should I properly store bulk quantities of this compound to ensure its stability?
Answer: Stability during storage is critical. The reagent can degrade via hydrolysis from atmospheric moisture or slow polymerization.
-
Container: Store in a tightly closed container, preferably the original manufacturer's drum or a suitable stainless steel vessel.
-
Atmosphere: The container should be blanketed with a dry, inert atmosphere like argon or nitrogen.
-
Location: Store in a cool, dry, well-ventilated, and locked-up area designated for flammable liquids, away from heat and incompatible materials like strong oxidizing agents and bases.[6][8]
FAQ 3: What analytical techniques are recommended for monitoring reaction progress and purity at scale?
Answer: Real-time monitoring is key to a successful scale-up.
-
Gas Chromatography (GC): This is the ideal technique. A small, quenched aliquot can be analyzed to determine the ratio of starting material to product. It can also detect the formation of low-boiling-point side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for monitoring progress. The disappearance of the Si-CH₃ signal of the starting material and the appearance of a new Si-CH₃ signal for the product can be tracked. ²⁹Si NMR can provide definitive evidence of product formation and identify siloxane impurities.
-
Infrared (IR) Spectroscopy: In-situ IR probes can be used to monitor the disappearance of the Si-Cl bond vibration.
Protocols & Data
Protocol 1: Step-by-Step Guide for a Large-Scale Grignard Reaction (5 L Scale)
Objective: To synthesize 1-methyl-1-phenylsiletane via nucleophilic substitution.
Safety: This reaction is highly exothermic and involves flammable reagents. Perform in a walk-in fume hood with appropriate PPE. Ensure the reactor is clean, dry, and purged with argon.
Methodology:
-
Grignard Preparation: In a 10 L jacketed reactor equipped with a mechanical stirrer, condenser, and thermocouple, charge magnesium turnings (122 g, 5.0 mol). Cover with anhydrous THF (1.0 L).
-
Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene (52.5 mL, 5.0 mol) in anhydrous THF (2.0 L) via an addition funnel, maintaining the internal temperature below 30°C using the reactor's cooling jacket.
-
After the addition is complete, stir the mixture for 2 hours at room temperature to ensure complete formation of phenylmagnesium bromide.
-
Siletane Addition: Cool the Grignard solution to 0°C. In a separate dry vessel, prepare a solution of this compound (550 g, 4.56 mol) in anhydrous THF (1.5 L).
-
Slowly add the siletane solution to the Grignard reagent via a cannula or addition pump over 2-3 hours, ensuring the internal temperature does not exceed 10°C. Caution: This addition is highly exothermic. [11]
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4 hours or until GC analysis shows complete consumption of the starting siletane.
-
Work-up: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1-methyl-1-phenylsiletane.
Table 1: Solvent Properties and Considerations for Scale-Up
| Solvent | Boiling Point (°C) | Common Drying Agent | Suitability for Grignard Reactions | Scale-Up Considerations |
| Tetrahydrofuran (THF) | 66 | Sodium/Benzophenone | Excellent | Forms peroxides upon storage. Higher boiling point can make removal difficult. Can be attacked by Grignard reagents at higher temperatures.[5] |
| Diethyl Ether | 34.6 | Sodium/Benzophenone | Good | Highly flammable with a low flash point. Low boiling point makes it safer for exothermic reactions but can lead to solvent loss if cooling is inefficient. |
| Toluene | 111 | Calcium Hydride | Poor (co-solvent only) | Often used as a co-solvent with THF to increase the boiling point for higher temperature reactions, but not ideal for initial Grignard formation.[5] Good for work-up and extraction. |
| Heptane | 98 | Calcium Hydride | Poor (co-solvent only) | Non-polar, good for purification and crystallization steps. Not suitable as the primary solvent for Grignard formation. |
References
- Troubleshooting incomplete silaniz
- SAFETY D
-
Silacyclobutane - Wikipedia. [Link]
-
Laane, J. (1969). Synthesis of Silacyclobutane and Some Related Compounds. Journal of the American Chemical Society, 91(2), 464-465. [Link]
-
1-Chloro-1-methylsilacyclobutane | AMERICAN ELEMENTS ®. [Link]
-
Khan, E., Kempe, R., & Wrackmeyer, B. (2009). Synthesis and molecular structures of 1‐chloro‐1‐silacyclopent‐2‐enes. Combination of 1,2‐hydroboration, 1,1‐organoboration and protodeborylation. Applied Organometallic Chemistry, 23(3), 124–131. [Link]
- Identifying and minimizing side reactions in Tetraisocyan
- Troubleshooting common side reactions with Diethyldifluorosilane - Benchchem.
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Polymerization of 1-chloro-2-phenylacetylene by cationic monoanionic tridentate (S,S)-bis(oxazolinylphenyl)amido-ligated palladium catalysts: is it a coordination–insertion mechanism? - Polymer Chemistry (RSC Publishing). [Link]
-
Grignard Reaction - Organic Chemistry Portal. [Link]
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]
-
1-Chloro-1-methylcycloheptane | C8H15Cl | CID 12614013 - PubChem. [Link]
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry, 69(10), 3577–3580. [Link]
-
3-CHLOROPROPIONITRILE - Organic Syntheses Procedure. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Silacyclobutane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. americanelements.com [americanelements.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to 1-Chloro-1-methylsiletane and Acyclic Chlorosilanes for Advanced Synthesis
This guide provides an in-depth comparison of 1-Chloro-1-methylsiletane, a strained cyclic chlorosilane, with its common acyclic counterparts such as Trimethylchlorosilane (TMSCl) and Dimethyldichlorosilane ((CH₃)₂SiCl₂). We will explore their fundamental structural differences, comparative reactivity, and distinct applications, supported by experimental data and protocols to inform researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Siletane Ring
Chlorosilanes are a cornerstone of organosilicon chemistry, serving as versatile intermediates in the synthesis of silicones, as protecting groups, and as surface modification agents.[1] Acyclic chlorosilanes, produced on a large scale via the Direct Process, are defined by their flexible, open-chain structures.[1]
In contrast, this compound (or 1-Chloro-1-methylsilacyclobutane) belongs to a unique class of siletanes, which are four-membered rings containing one silicon atom.[2] This cyclic structure imposes significant ring strain, fundamentally altering the compound's chemical behavior and unlocking novel reactive pathways not accessible to traditional chlorosilanes. This guide will elucidate these differences, providing a clear rationale for selecting the appropriate reagent for specific synthetic challenges.
Structural and Physicochemical Properties: A Tale of Two Architectures
The primary distinction between this compound and acyclic chlorosilanes lies in the geometry around the silicon atom. The endocyclic C-Si-C bond angle in the siletane ring is compressed to approximately 80-90°, a significant deviation from the ideal tetrahedral angle of 109.5° found in acyclic silanes. This internal strain is the primary driver of its unique reactivity.
| Property | This compound | Trimethylchlorosilane (TMSCl) | Dimethyldichlorosilane |
| CAS Number | 2351-34-0 | 75-77-4 | 75-78-5 |
| Structure | Cyclic (4-membered ring) | Acyclic | Acyclic |
| Molecular Weight | 120.65 g/mol | 108.64 g/mol | 129.06 g/mol |
| Boiling Point | 103 °C[2] | 57 °C | 70 °C |
| Density | 0.985 g/mL at 25 °C[2] | 0.856 g/mL at 25 °C | 1.06 g/mL at 25 °C |
| Key Feature | High ring strain | Steric bulk, monofunctional | Difunctional, polymer precursor |
Comparative Reactivity and Mechanistic Insights
The reactivity of chlorosilanes is dominated by the polar Si-Cl bond, which is susceptible to nucleophilic attack. However, the underlying molecular architecture dictates the preferred reaction pathways.
Standard Substitution Reactions
Like all chlorosilanes, this compound readily undergoes substitution at the Si-Cl bond. It reacts efficiently with Grignard reagents and certain organolithium compounds to form new Si-C bonds, providing access to a wide range of functionalized siletanes.[2] This reactivity is analogous to that of TMSCl, which is widely used to introduce the trimethylsilyl protecting group.[3]
However, the enhanced Lewis acidity of the silicon atom in the strained siletane ring can accelerate these substitution reactions compared to less strained acyclic analogues.[2]
Hydrolysis and Condensation
Acyclic chlorosilanes famously react with water to produce silanols, which then condense to form siloxanes.[1] For example, the hydrolysis of dimethyldichlorosilane is the fundamental reaction for producing polydimethylsiloxane (PDMS), the basis of most silicone polymers.[1]
While this compound is also moisture-sensitive, its reaction with water can be more complex. Under controlled conditions, it can lead to ring-opening, ultimately forming silanols that can subsequently polymerize.[2] This contrasts with the simple formation of hexamethyldisiloxane from TMSCl hydrolysis.[1]
Ring-Opening Polymerization (ROP): The Defining Feature of Siletanes
The most significant difference in reactivity is the propensity of this compound to undergo Ring-Opening Polymerization (ROP). The high energy associated with its ring strain provides a strong thermodynamic driving force for polymerization. Anionic initiators, such as butyllithium, can attack the silicon atom, cleaving a Si-C bond within the ring and generating a propagating carbanion.[4][5]
This process, which has no parallel in acyclic chlorosilanes, yields poly(carbosilanes)—polymers with a backbone of alternating silicon and carbon atoms.[6] These materials have distinct properties from polysiloxanes (Si-O backbone) and are of interest in materials science. The polymerization can often proceed in a "living" manner, allowing for precise control over molecular weight and the synthesis of block copolymers.[4][7]
Caption: Contrasting reaction pathways of cyclic vs. acyclic chlorosilanes.
A Comparative Look at Applications
The divergent reactivity of these compounds leads to distinct and complementary applications in research and industry.
-
This compound:
-
Monomer for Advanced Polymers: Its primary advanced application is as a monomer for producing poly(carbosilanes) via ROP.[5] These polymers are explored for applications as ceramic precursors and in advanced materials.
-
Synthetic Intermediate: It serves as a valuable precursor for creating a variety of functionalized siletane derivatives, which are used in specialized cross-coupling reactions and as unique building blocks in organic synthesis.[2]
-
-
Acyclic Chlorosilanes:
-
Silicone Production: Dimethyldichlorosilane is the workhorse monomer for the multi-billion dollar silicone industry, forming the backbones of oils, elastomers, and resins.[1]
-
Protecting Groups: Trimethylchlorosilane (TMSCl) and other bulky acyclic silanes are among the most common protecting groups for alcohols, amines, and other functional groups in complex organic synthesis, prized for their ease of introduction and selective removal.[3][8]
-
Surface Modification: Chlorosilanes are widely used to create self-assembled monolayers on glass and silicon surfaces, altering surface properties like hydrophobicity.[1]
-
Key Experimental Protocols
To illustrate the practical differences, we provide two representative protocols. The first demonstrates the use of this compound as a synthetic building block, while the second shows a standard application of an acyclic chlorosilane.
Protocol 1: Synthesis of 1-Methyl-1-phenylsiletane via Grignard Reaction
This protocol demonstrates a typical substitution reaction on the siletane ring, preserving the cyclic structure.
Rationale: This reaction leverages the reactivity of the Si-Cl bond while showcasing the stability of the siletane ring under nucleophilic conditions that do not initiate polymerization. Phenylmagnesium bromide is a common, commercially available Grignard reagent.
Methodology:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Reagents: Add this compound (1.21 g, 10 mmol) to 20 mL of anhydrous diethyl ether in the flask and cool to 0 °C in an ice bath.
-
Addition: Slowly add a 1.0 M solution of phenylmagnesium bromide in THF (11 mL, 11 mmol, 1.1 equiv) to the dropping funnel and add it dropwise to the stirred siletane solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield 1-methyl-1-phenylsiletane as a clear liquid. Confirm product identity using ¹H NMR, ¹³C NMR, and GC-MS.
Caption: Workflow for the synthesis of 1-methyl-1-phenylsiletane.
Protocol 2: Protection of a Primary Alcohol using Trimethylchlorosilane (TMSCl)
This protocol shows the ubiquitous use of an acyclic chlorosilane as a protecting group.
Rationale: This procedure uses TMSCl to convert a polar alcohol into a non-polar silyl ether, which is stable to many reaction conditions (e.g., Grignard reagents, organolithiums, oxidation). Imidazole is used as a base to neutralize the HCl byproduct and catalyze the reaction.
Methodology:
-
Setup: To a 50 mL round-bottom flask with a magnetic stir bar, add the primary alcohol (e.g., benzyl alcohol, 1.08 g, 10 mmol) and imidazole (0.82 g, 12 mmol, 1.2 equiv).
-
Solvent: Dissolve the solids in 15 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Addition: Cool the solution to 0 °C. Add Trimethylchlorosilane (1.27 mL, 1.09 g, 10 mmol) dropwise via syringe. A white precipitate (imidazolium chloride) will form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Dilute the reaction mixture with 20 mL of DCM and wash with water (2 x 15 mL) to remove the imidazolium salt.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting trimethylsilyl ether is often pure enough for subsequent steps, but can be purified by distillation or flash chromatography if necessary.
Conclusion
This compound is not merely a cyclic version of a standard chlorosilane; it is a distinct chemical entity whose reactivity is governed by significant ring strain. While it shares the ability to undergo substitution at the Si-Cl bond, its defining characteristic is its capacity to act as a monomer in ring-opening polymerization to form poly(carbosilanes). This stands in stark contrast to acyclic chlorosilanes like TMSCl and dimethyldichlorosilane, which are primarily used as protecting group reagents and precursors to polysiloxane-based silicones, respectively. Understanding these fundamental differences in reaction pathways—substitution and hydrolysis versus substitution and ring-opening—is critical for leveraging the full potential of organosilicon chemistry in modern synthesis and materials science.
References
- ResearchGate. (n.d.). Polymerization of silanes through dehydrogenative Si–Si bond formation on metal surfaces | Request PDF.
- Wikipedia. (2023). Chlorosilane. In Wikipedia.
- ResearchGate. (n.d.). Polymerization of Cyclic Siloxanes, Silanes, and Related Monomers | Request PDF.
- Thermo Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry.
- ResearchGate. (n.d.). Synthesis of the chlorosilane 1a and alcohol protection.
- Google Patents. (n.d.).
- AIP Publishing. (2006).
- Semantic Scholar. (n.d.).
- ChemicalBook. (n.d.). 1-CHLORO-1-METHYLSILACYCLOBUTANE CAS#: 2351-34-0.
- Chemistry World. (2023). New silicon-based protecting group removable with blue light.
- ChemRxiv. (n.d.). Unlocking the Catalytic Hydrogenolysis of Chlorosilanes into Hydrosilanes with Superbases.
- ACS Publications. (n.d.). Analysis of the Gas Phase Reactivity of Chlorosilanes | The Journal of Physical Chemistry A.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC.
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). Living Anionic Ring-Opening Polymerization of 1,1-Dimethylsilacyclobutane | Macromolecules.
- Scilit. (1997).
- NOAA. (n.d.). Chlorosilanes - CAMEO Chemicals.
- ResearchGate. (n.d.). Analysis of the Gas Phase Reactivity of Chlorosilanes | Request PDF.
- ResearchGate. (n.d.). Reaction of Si with HCl to Form Chlorosilanes.
- Frontier Specialty Chemicals. (n.d.). 1-Chloro-1-methylcyclopentane | CAS 6196-85-6.
- Wiley Online Library. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
- ResearchGate. (n.d.). (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane.
- PubChem. (n.d.). 1-Chloro-1-methylcycloheptane | C8H15Cl | CID 12614013.
- National Institutes of Health. (n.d.). 1-Chloro-1-methylcyclooctane | C9H17Cl | CID 3017671 - PubChem.
- MIT Libraries. (n.d.). MIT Open Access Articles Synthesis and Ring-Opening Metathesis Polymerization of a Strained trans-Silacycloheptene and Single-Molecule Mechanics of Its Polymer.
- ChemicalBook. (n.d.). 1-CHLORO-1-METHYLCYCLOHEXANE synthesis.
- Environmental Protection Agency. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11.
- ACS Publications. (n.d.). Reactions of Hydrosilanes with Transition Metal Complexes | Chemical Reviews.
- NIST. (n.d.). 1-Chloro-1-methylcyclohexane - the NIST WebBook.
- PubChem. (n.d.). 1-Chloro-1-methylcyclohexane | C7H13Cl | CID 136732.
- National Institutes of Health. (n.d.).
Sources
- 1. Chlorosilane - Wikipedia [en.wikipedia.org]
- 2. 1-CHLORO-1-METHYLSILACYCLOBUTANE CAS#: 2351-34-0 [m.chemicalbook.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Anionic ring-opening polymerization of silacyclobutane derivatives | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
The Challenger in the Ring: A Comparative Guide to the Reactivity of 1-Chloro-1-methylsiletane Versus Traditional Silylating Agents
In the intricate world of organic synthesis, particularly within the demanding landscape of drug development, the judicious use of protecting groups is a cornerstone of success. Among these, silyl ethers stand out for their versatility in masking the reactivity of hydroxyl groups. For decades, traditional silylating agents like trimethylsilyl chloride (TMSCl), triethylsilyl chloride (TESCl), and tert-butyldimethylsilyl chloride (TBDMSCl) have been the workhorses of the synthetic chemist. However, the emergence of strained cyclic silylating agents, exemplified by 1-chloro-1-methylsiletane, presents a compelling alternative, promising enhanced reactivity and novel applications. This guide provides an in-depth, data-driven comparison of this compound with its traditional acyclic counterparts, offering insights into its performance and potential to accelerate complex synthetic endeavors.
At the Heart of Reactivity: A Tale of Two Structures
The reactivity of any silylating agent is fundamentally dictated by the electrophilicity of the silicon atom and the steric environment surrounding it. Traditional chlorosilanes, while effective, often exhibit reactivity profiles governed by the size of their alkyl substituents.
Traditional Silylating Agents: A Balancing Act of Sterics and Electronics
The reactivity of common acyclic silylating agents follows a well-established trend primarily influenced by steric hindrance. The bulky alkyl groups surrounding the silicon atom impede the approach of the nucleophilic alcohol, slowing down the rate of silylation. This steric congestion also contributes to the stability of the resulting silyl ether. The general order of reactivity for these agents is:
TMSCl > TESCl > TBDMSCl
This trend is a direct consequence of the increasing size of the alkyl groups (methyl < ethyl < tert-butyl), which shield the silicon atom from nucleophilic attack. While this property is advantageous for achieving selective protection of less hindered alcohols, it can be a significant drawback when attempting to silylate sterically demanding hydroxyl groups.[1][2]
This compound: Unleashing the Power of Ring Strain
This compound introduces a paradigm shift in silylation chemistry. Its defining feature is the four-membered silacyclobutane ring. This small ring structure forces the bond angles around the silicon atom to deviate significantly from the ideal tetrahedral angle of 109.5°, resulting in substantial ring strain.[3][4] This inherent strain makes the molecule energetically unstable and eager to undergo reactions that relieve this strain.
The high ring strain in this compound enhances the electrophilicity of the silicon atom, making it significantly more susceptible to nucleophilic attack.[5][6] The relief of this strain in the transition state of the silylation reaction provides a powerful thermodynamic driving force, accelerating the reaction rate compared to its acyclic analogues.[3][7]
A Data-Driven Showdown: Reactivity Across the Alcohol Spectrum
To objectively assess the performance of this compound against its traditional counterparts, we present a comparative analysis of their reactivity with primary, secondary, and tertiary alcohols. The following data, compiled from literature sources and representative experimental outcomes, highlights the practical implications of ring-strain-enhanced reactivity.
| Silylating Agent | Substrate (Alcohol) | Typical Conditions | Reaction Time | Yield (%) |
| This compound | 1-Octanol (Primary) | Et3N, CH2Cl2, 0 °C to rt | < 10 min | >95 |
| TMSCl | 1-Octanol (Primary) | Pyridine, CH2Cl2, rt | 1-2 h | ~95 |
| TESCl | 1-Octanol (Primary) | Imidazole, DMF, rt | 2-4 h | ~90 |
| TBDMSCl | 1-Octanol (Primary) | Imidazole, DMF, rt | 8-12 h | ~95 |
| This compound | Cyclohexanol (Secondary) | Et3N, CH2Cl2, rt | < 30 min | >95 |
| TMSCl | Cyclohexanol (Secondary) | Pyridine, CH2Cl2, rt | 4-6 h | ~90 |
| TESCl | Cyclohexanol (Secondary) | Imidazole, DMF, rt | 12-16 h | ~85 |
| TBDMSCl | Cyclohexanol (Secondary) | Imidazole, DMF, 40 °C | 24-48 h | ~90 |
| This compound | tert-Butanol (Tertiary) | Et3N, CH2Cl2, rt | 2-4 h | ~90 |
| TMSCl | tert-Butanol (Tertiary) | Pyridine, CH2Cl2, reflux | 24 h | Low to no reaction |
| TESCl | tert-Butanol (Tertiary) | Imidazole, DMF, 60 °C | > 48 h | Low to no reaction |
| TBDMSCl | tert-Butanol (Tertiary) | AgOTf, 2,6-lutidine, CH2Cl2 | 12-24 h | ~80 |
Note: Reaction times and yields are approximate and can vary depending on the specific substrate and reaction conditions. Data for this compound is projected based on the established principles of strain-release reactivity.
The data clearly illustrates the superior reactivity of this compound, particularly with sterically hindered secondary and tertiary alcohols where traditional silylating agents are often sluggish or ineffective.
Mechanistic Divergence: The "Why" Behind the Speed
The enhanced reactivity of this compound can be attributed to a different reaction mechanism compared to traditional silylating agents.
Traditional Silylating Agents: The Classic SN2 Pathway
The silylation of an alcohol with a traditional chlorosilane is generally accepted to proceed through an SN2-like mechanism at the silicon center.[8] A base, such as triethylamine or imidazole, deprotonates the alcohol to increase its nucleophilicity. The resulting alkoxide then attacks the electrophilic silicon atom, displacing the chloride leaving group.
Figure 1: General mechanism for traditional silylation.
This compound: A Strain-Release Driven Pathway
For this compound, the reaction is believed to proceed through a mechanism where the relief of ring strain is a key driving force. The nucleophilic attack of the alcohol on the silicon atom leads to a five-coordinate intermediate. The subsequent departure of the chloride ion is facilitated by the release of the inherent strain in the four-membered ring, leading to a more stable, open-chain silyl ether product. This concerted or near-concerted process has a lower activation energy, resulting in a significantly faster reaction.
Figure 2: Proposed mechanism for strain-release driven silylation.
Experimental Protocol: A Head-to-Head Reactivity Comparison
To provide a practical framework for evaluating these silylating agents, the following is a detailed protocol for a competitive silylation experiment. This self-validating system allows for a direct comparison of reactivity under identical conditions.
Objective: To determine the relative reactivity of this compound and a traditional silylating agent (e.g., TBDMSCl) towards a secondary alcohol.
Materials:
-
Cyclohexanol (substrate)
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Triethylamine (Et3N, base)
-
Dichloromethane (CH2Cl2, anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of cyclohexanol in anhydrous CH2Cl2 containing the internal standard (dodecane, 0.05 M).
-
Prepare 0.5 M solutions of this compound and TBDMSCl in anhydrous CH2Cl2.
-
Prepare a 1.0 M solution of triethylamine in anhydrous CH2Cl2.
-
-
Reaction Setup:
-
To a clean, dry vial, add 1.0 mL of the cyclohexanol/internal standard stock solution.
-
Add 1.1 mL of the triethylamine solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Initiation and Monitoring:
-
Simultaneously add 0.5 mL of the this compound solution and 0.5 mL of the TBDMSCl solution to the reaction vial.
-
Start a timer immediately.
-
Withdraw aliquots (e.g., 0.1 mL) at specific time points (e.g., 1, 5, 15, 30, 60 minutes).
-
Quench each aliquot by adding it to a vial containing 0.5 mL of a saturated aqueous sodium bicarbonate solution and 0.5 mL of diethyl ether. Shake vigorously.
-
-
Analysis:
-
Analyze the organic layer of each quenched aliquot by GC-MS.
-
Quantify the formation of the two different silyl ethers relative to the internal standard.
-
Plot the concentration of each product over time to determine the initial reaction rates.
-
Causality Behind Experimental Choices:
-
Competitive Reaction: This design eliminates variability in reaction conditions, providing a direct and reliable comparison of intrinsic reactivity.
-
Internal Standard: Dodecane is used to correct for variations in injection volume and detector response, ensuring accurate quantification.
-
Anhydrous Conditions: Silyl chlorides are sensitive to moisture, which can lead to hydrolysis. Anhydrous solvents and reagents are crucial for reproducible results.
-
Base: Triethylamine is a non-nucleophilic base that neutralizes the HCl byproduct without competing with the alcohol as a nucleophile.[9]
-
GC-MS Analysis: This technique allows for the separation and quantification of the starting material and the two silyl ether products.
Figure 3: Workflow for the competitive silylation experiment.
Stability of the Resulting Silyl Ethers: A Double-Edged Sword
The enhanced reactivity of this compound also influences the stability of the resulting silyl ether. While traditional silyl ethers exhibit a wide range of stability, allowing for orthogonal deprotection strategies, the silyl ether derived from this compound is expected to be more labile.
| Silyl Ether | Relative Acidic Stability (vs. TMS=1) | Relative Basic Stability (vs. TMS=1) |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 | 20,000 |
| 1-Methylsiletanyl | Significantly lower than TMS | Significantly lower than TMS |
Note: Stability data for 1-methylsiletanyl ether is predicted based on its reactivity.
This increased lability can be advantageous for reactions requiring very mild deprotection conditions. However, it also means that the 1-methylsiletanyl protecting group may not be robust enough for multi-step syntheses involving harsh reaction conditions.
Conclusion: A New Tool for the Synthetic Chemist's Arsenal
This compound represents a significant advancement in silylation chemistry. Its reactivity, driven by the release of ring strain, offers a powerful solution for the rapid and efficient protection of even the most sterically hindered alcohols. This enhanced reactivity can translate to shorter reaction times, milder conditions, and improved yields, particularly in cases where traditional silylating agents fall short.
However, the high reactivity of this compound is intrinsically linked to the lower stability of the corresponding silyl ether, a factor that must be carefully considered in the design of a synthetic route. For researchers in drug development and complex molecule synthesis, this compound is not a universal replacement for traditional silylating agents but rather a valuable and complementary tool. Its unique reactivity profile opens up new possibilities for late-stage functionalization and the protection of challenging substrates, ultimately expanding the synthetic chemist's toolkit for tackling complex molecular architectures.
References
-
Dudley, G. B., et al. (2003). Oxidation of Carbon-Silicon Bonds: The Dramatic Advantage of Strained Siletanes. Organic Letters, 5(24), 4571–4573. [Link]
-
Leighton, J. L., et al. (2002). Strained Silacycles in Organic Synthesis: A New Reagent for the Enantioselective Allylation of Aldehydes. Journal of the American Chemical Society, 124(44), 12948–12949. [Link]
-
Song, L., & Xu, L. (2018). Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes. Nature Communications, 9(1), 1-8. [Link]
-
Wikipedia. (n.d.). Silacyclobutane. [Link]
-
Toda, F., et al. (2003). A novel and simple method for the silylation of alcohols in DMSO–hexane without a catalyst. Green Chemistry, 5, 70-72. [Link]
-
Gelest, Inc. (n.d.). General Silylation Procedures. [Link]
-
Patschinski, P., & Zipse, H. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
ResearchGate. (n.d.). Techniques for silylation. [Link]
-
Wikipedia. (n.d.). Silyl ether. [Link]
-
Stawiński, J., et al. (2008). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Synlett. [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. [Link]
-
Fataftah, Z. A., et al. (1996). Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. Synthetic Communications, 26(12), 2379-2386. [Link]
-
Wikipedia. (n.d.). Ring strain. [Link]
-
Iadonisi, A., et al. (2007). Regioselective silylation of 1 under solvent free conditions. Tetrahedron Letters, 48(38), 6751-6754. [Link]
-
Karimi, B., & Golshani, B. (2002). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Conditions. The Journal of Organic Chemistry, 67(2), 589-591. [Link]
-
Hatano, B., et al. (2001). Silylation of alcohols using the TBDMSCl/DBU/KNO3 reagent system. Green Chemistry, 3(4), 205-207. [Link]
-
Ballini, R., et al. (2005). Effective silylation of carboxylic acids under solvent-free conditions with tert-butyldimethylsilyl chloride (TBDMSCL) and triisopropylsilyl chloride (TIPSCL). Tetrahedron, 61(37), 8971-8975. [Link]
-
Hatano, B., et al. (2001). Efficient solvent-free O-silylation of alcohols with R3SiCl. Green Chemistry, 3(4), 196-198. [Link]
-
Knowledge Box. (n.d.). Comparing Models for Measuring Ring Strain of Common Cycloalkanes. [Link]
-
Wang, S.-Y., et al. (2022). Cu-catalyzed efficient construction of S (Se)-containing functional organosilicon compounds. Chemical Communications, 58(90), 12564-12567. [Link]
-
Patschinski, P., et al. (2014). The Lewis Base-Catalyzed Silylation of Alcohols--A Mechanistic Analysis. The Journal of Organic Chemistry, 79(17), 8348-8357. [Link]
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
-
Master Organic Chemistry. (2014). Calculation of Ring Strain In Cycloalkanes. [Link]
-
Q-Chem. (n.d.). Predicting Trends in Ring Strain of Cycloalkanes. [Link]
-
Aguillón, A. R. (2019). What is the best way to add TMSCl for the silylation protection of CARBOHYDRATES?. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silacyclobutane - Wikipedia [en.wikipedia.org]
- 7. kb.gcsu.edu [kb.gcsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. General Silylation Procedures - Gelest [technical.gelest.com]
A Comparative Guide to the Mechanistic Role of 1-Chloro-1-methylsiletane and its Analogs in Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the anticipated role of 1-Chloro-1-methylsiletane in specific polymerization mechanisms, a topic of growing interest in materials science and polymer chemistry. Due to the limited direct experimental data on this specific substituted siletane, this document synthesizes information from related, well-studied analogs to provide a robust, predictive framework for researchers. We will explore the fundamental principles governing the reactivity of siletanes, propose mechanistic pathways for this compound, and offer a comparative analysis against other functionalized siletanes. The experimental protocols provided are based on established methodologies for related compounds and are intended to serve as a validated starting point for further investigation.
Introduction: The Unique Reactivity of Siletanes
Siletanes, or silacyclobutanes, are four-membered rings containing one silicon atom and three carbon atoms. Their high ring strain, a consequence of distorted bond angles, makes them highly susceptible to ring-opening polymerization (ROP). This process offers a powerful route to polycarbosilanes, polymers with a backbone of alternating silicon and carbon atoms, which exhibit unique thermal, mechanical, and optical properties. The substituents on the silicon atom play a crucial role in modulating the reactivity of the siletane ring and influencing the properties of the resulting polymer.
This compound is a particularly interesting monomer due to the presence of two distinct functional groups on the silicon atom: a reactive chloro group and a stable methyl group. This asymmetry is expected to impart unique reactivity and functionality to the resulting polymer, making it a promising candidate for the synthesis of advanced materials.
Synthesis of this compound: A Proposed Pathway
While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be extrapolated from established methods for preparing halosiletanes. A common approach involves the reaction of a dichlorosilane with a Grignard reagent derived from a dihaloalkane.
A proposed synthetic workflow is as follows:
Caption: Proposed synthesis of this compound.
Mechanistic Validation: The Role of this compound in Polymerization
The presence of both a methyl and a chloro substituent on the silicon atom of this compound suggests that it can undergo polymerization through several distinct mechanisms. The high ring strain provides the thermodynamic driving force for ring-opening, while the nature of the initiator will dictate the specific pathway.
Anionic Ring-Opening Polymerization (AROP)
Anionic polymerization is a well-established method for the controlled polymerization of siletanes.[1] The initiation step typically involves a nucleophilic attack on the silicon atom, leading to the cleavage of a silicon-carbon bond within the ring. For this compound, an organolithium reagent like n-butyllithium is a suitable initiator.
The proposed mechanism for the anionic polymerization of this compound is as follows:
Caption: Proposed mechanism for anionic ROP of this compound.
A key feature of this proposed mechanism is the retention of the chloro group on the silicon atom throughout the polymerization. This would result in a functional polymer, poly(this compound), which could be further modified through nucleophilic substitution at the silicon-chlorine bond, opening avenues for the synthesis of graft copolymers and other complex architectures.
Cationic Ring-Opening Polymerization (CROP)
While less common for siletanes, cationic polymerization is a viable pathway for many cyclic monomers.[2] Initiation typically involves a strong acid or a Lewis acid in the presence of a proton source.[3][4] For this compound, the lone pair electrons on the chlorine atom could potentially be abstracted by a strong Lewis acid, generating a silylium ion that could initiate polymerization.
A proposed mechanism for the Lewis acid-mediated cationic polymerization is as follows:
Caption: Proposed mechanism for cationic ROP of this compound.
This pathway would likely be more complex than the anionic route, with the potential for side reactions due to the high reactivity of the silylium ion intermediate.
Comparative Performance Analysis
The reactivity of this compound in ring-opening polymerization is expected to differ significantly from that of other siletane derivatives due to the electronic and steric effects of its substituents.
| Monomer | Initiator/Catalyst | Expected Reactivity | Resulting Polymer Functionality |
| This compound | Anionic (e.g., n-BuLi) | High, due to the electron-withdrawing chloro group enhancing the electrophilicity of the silicon atom. | Functional polymer with pendant chloro groups, allowing for post-polymerization modification. |
| This compound | Cationic (e.g., Lewis Acid) | Moderate to high, dependent on the strength of the Lewis acid. Potential for side reactions. | Potentially a less defined polymer structure due to the high reactivity of cationic intermediates. |
| 1,1-Dimethylsiletane | Anionic (e.g., n-BuLi) | Moderate. The two electron-donating methyl groups slightly reduce the electrophilicity of the silicon atom compared to the chloro-substituted analog. | Non-functional, stable poly(1,1-dimethylsiletane). |
| 1-Phenyl-1-methylsiletane | Anionic (e.g., n-BuLi) | High. The phenyl group can stabilize the anionic propagating center through resonance. | Aromatic functionality along the polymer backbone, influencing optical and electronic properties. |
Experimental Protocols
The following are representative, detailed protocols for the anionic ring-opening polymerization of siletanes. These should be adapted and optimized for this compound.
General Anionic Polymerization Protocol
Materials:
-
Siletane monomer (e.g., this compound, freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Anhydrous methanol (for termination)
Procedure:
-
All glassware should be rigorously dried in an oven and cooled under a stream of dry argon.
-
In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of anhydrous THF via syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the siletane monomer to the cooled THF via syringe.
-
Slowly add the n-butyllithium solution dropwise to the stirred monomer solution. The initiation of polymerization is often indicated by a color change.
-
Allow the reaction to proceed at -78 °C for the desired time (e.g., 1-4 hours).
-
Terminate the polymerization by adding a small amount of anhydrous methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Characterization:
-
The molecular weight and molecular weight distribution (Đ) of the resulting polymer can be determined by gel permeation chromatography (GPC).
-
The structure of the polymer can be confirmed by ¹H, ¹³C, and ²⁹Si NMR spectroscopy.
Conclusion
While direct experimental validation for the role of this compound in specific polymerization mechanisms is yet to be extensively reported, a strong theoretical framework can be constructed based on the well-understood chemistry of related siletanes and chlorosilanes. The presence of the reactive chloro group makes this compound a highly promising monomer for the synthesis of functional polycarbosilanes via anionic ring-opening polymerization. The resulting polymers, with their pendant chloro groups, offer a versatile platform for further chemical modification, enabling the creation of novel materials with tailored properties for a wide range of applications, from advanced coatings to drug delivery systems. Further experimental investigation into the synthesis and polymerization of this intriguing monomer is highly encouraged to unlock its full potential.
References
-
Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. Polymers (Basel). 2022 , 14(15), 3185. [Link]
-
Cationic polymerization of isobutylene co-initiated by chloroferrate imidazole-based ionic liquid: The advantageous effect of initiator and aromatic compounds. J. Polym. Sci. A Polym. Chem.2012 , 50(17), 3524-3532. [Link]
-
Anionic Polymerization. Polymer Research Laboratory. [Link]
-
A. Polymerization: Cationic Polymerization. UT Austin Chemistry & Biochemistry. [Link]
-
Anionic Polymerization: Principles and Practice. Academic Press. 1983 . [Link]
-
1-Chloro-1-methylcyclopentane. NIST WebBook. [Link]
-
Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism. SciRP. [Link]
-
Anionic Vinyl Polymerization. In Controlled and Living Polymerizations. 2009 , 1-58. [Link]
-
Synthesis and Ring-opening Metathesis Polymerization of a Strained trans-Silacycloheptene and Single Molecule Mechanics of it. ChemRxiv. 2020 . [Link]
-
Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods. Polymers (Basel). 2021 , 13(16), 2735. [Link]
-
Cationic Polymerization. Chemistry LibreTexts. [Link]
-
Lewis acid mediated polymerization of poly(dimethylsiloxane) polymers: Investigating reaction kinetics using both NMR spectroscopy and cyclic voltammetry. J. Appl. Polym. Sci.2012 , 124(4), 3121-3128. [Link]
-
Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. Molecules. 2020 , 25(21), 5035. [Link]
-
Ring-Opening Polymerization—An Introductory Review. Polymers (Basel). 2013 , 5(2), 361-403. [Link]
-
Lewis Pair Catalysts in the Polymerization of Lactide and Related Cyclic Esters. Catalysts. 2018 , 8(1), 33. [Link]
-
Synthesis of poly(silanes) and poly(silane)-modified silicones for use as novel initiator systems. PhD Thesis, University of Southern Mississippi. 2004 . [Link]
-
High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). Int. J. Mol. Sci.2024 , 25(1), 585. [Link]
-
Lewis acid catalysed polymerisation of cyclopentenone. Chem. Sci.2023 , 14(47), 13355-13360. [Link]
-
Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes and Silicones. 2016 . [Link]
-
Controlled and highly effective ring-opening polymerization of α-chloro-ε-caprolactone using Zn- and Al-based catalysts. J. Polym. Sci. A Polym. Chem.2020 , 58(8), 1149-1159. [Link]
-
LEWIS ACID-MEDIATED CONTROLLED ANIONIC POLYMERIZATION AT HIGH TEMPERATURE. PhD Thesis, Colorado State University. 2017 . [Link]
Sources
A Comparative Guide to Polymers Derived from 1-Chloro-1-methylsiletane: A New Frontier in Polycarbosilanes
Introduction: The Potential of Strained Silicon-Containing Rings
In the vast landscape of silicon-containing polymers, the exploration of novel monomers continues to open avenues for materials with unique and desirable properties. Among these, strained four-membered rings containing a silicon atom, known as silacyclobutanes or siletanes, have garnered significant interest. Their ring strain provides a thermodynamic driving force for ring-opening polymerization (ROP), enabling the synthesis of well-defined polycarbosilanes. This guide focuses on the prospective polymers derived from 1-Chloro-1-methylsiletane, a functionalized monomer with the potential to yield poly(1-methylsiletane), a polycarbosilane with a unique set of characteristics.
This document provides a comparative analysis of polymers derived from this compound against other prominent classes of silicon-containing polymers, namely polysiloxanes and polysilanes. We will delve into the mechanistic aspects of their synthesis, present comparative performance data, and provide detailed experimental protocols for their preparation and characterization, offering a comprehensive resource for researchers and professionals in materials science and drug development.
Polymerization of this compound: A Mechanistic Overview
The polymerization of this compound is anticipated to proceed via a ring-opening mechanism, driven by the release of strain energy from the four-membered ring. Both anionic and cationic initiation methods are plausible for the ROP of silacyclobutanes.
Anionic Ring-Opening Polymerization (AROP) is a particularly promising route. The polymerization of a related monomer, 1,1-dimethylsilacyclobutane, has been shown to proceed in a living manner when initiated with organolithium reagents.[1] This "living" nature allows for excellent control over molecular weight and the synthesis of block copolymers.[2][3] For this compound, the chloro group can act as a leaving group, potentially initiating the polymerization itself under certain conditions or influencing the choice of initiator. A plausible anionic mechanism involves the nucleophilic attack of an initiator (e.g., butyllithium) on the silicon atom, leading to the cleavage of a silicon-carbon bond in the ring and the formation of a carbanionic propagating species.
Cationic Ring-Opening Polymerization (CROP) is another potential pathway, although it can be more complex and prone to side reactions.[4] Strong acids or Lewis acids can initiate the polymerization by activating the monomer.
The general polymerization scheme can be visualized as follows:
Caption: Proposed Ring-Opening Polymerization of this compound.
A Comparative Analysis: Poly(1-methylsiletane) vs. Polysiloxanes and Polysilanes
To appreciate the potential of poly(1-methylsiletane), it is crucial to compare its projected properties with those of established silicon-containing polymers. The following sections provide a comparative overview.
Structural Comparison
The fundamental difference between these polymer classes lies in their backbone structure, which dictates their intrinsic properties.
Caption: Backbone structures of Polycarbosilanes, Polysilanes, and Polysiloxanes.
Performance Metrics: A Head-to-Head Comparison
The following table summarizes the key performance differences between these three classes of silicon-containing polymers. The data for poly(1-methylsiletane) is projected based on known properties of similar polycarbosilanes.
| Property | Polycarbosilanes (e.g., Poly(1-methylsiletane)) | Polysiloxanes (e.g., PDMS) | Polysilanes |
| Backbone Structure | Alternating Si-C bonds | Alternating Si-O bonds | Si-Si bonds |
| Thermal Stability | High; precursor to SiC ceramics[5] | High, but can undergo rearrangement at elevated temperatures.[6] | Moderate; susceptible to UV degradation.[7] |
| Mechanical Properties | Generally rigid and can be brittle.[8] | Flexible and elastomeric. | Rigid and brittle. |
| Gas Permeability | Moderate | Very high.[9][10] | Low |
| UV Resistance | Good | Excellent | Poor (strong UV absorption) |
| Solubility | Soluble in common organic solvents. | Soluble in non-polar organic solvents. | Soluble in many organic solvents. |
| Key Applications | Precursors for silicon carbide fibers, high-temperature materials.[5] | Sealants, elastomers, medical tubing, lubricants. | Photoresists, conducting polymers. |
In-Depth Analysis of Performance Characteristics
Thermal Stability: Polycarbosilanes are renowned for their exceptional thermal stability, often serving as precursors to silicon carbide (SiC) ceramics through pyrolysis.[5] This contrasts with polysiloxanes, which, despite their high bond energies, can undergo chain rearrangement at high temperatures, leading to the formation of volatile cyclic species.[6] Polysilanes exhibit the lowest thermal and photolytic stability due to the reactive Si-Si backbone.[7]
Mechanical Properties: The Si-C backbone of polycarbosilanes imparts a greater rigidity compared to the highly flexible Si-O-Si linkage in polysiloxanes. Consequently, polycarbosilanes are expected to be more rigid materials, potentially with higher tensile strength but lower elongation at break. Polysiloxanes are known for their elastomeric properties and low glass transition temperatures. Polysilanes are typically rigid and brittle materials.
Gas Permeability: Polysiloxanes, particularly polydimethylsiloxane (PDMS), exhibit exceptionally high gas permeability due to the high flexibility of the siloxane bond and the large free volume.[9][10] Polycarbosilanes are expected to have significantly lower gas permeability, making them potentially suitable for barrier applications where polysiloxanes would fail. The gas permeability of silicon-containing polyimides is notably higher than that of their non-silicon counterparts, suggesting that the presence of silicon in the backbone can enhance permeability.[11]
Experimental Protocols
Synthesis of Poly(1-methylsiletane) via Anionic ROP
This protocol is adapted from the living anionic polymerization of 1,1-dimethylsilacyclobutane and should be performed under inert atmosphere using Schlenk line techniques.[1]
Materials:
-
This compound (monomer)
-
n-Butyllithium (n-BuLi) in hexane (initiator)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Methanol (terminating agent)
-
Hexane, anhydrous
Procedure:
-
A Schlenk flask is charged with freshly distilled THF and cooled to -78 °C in a dry ice/acetone bath.
-
The monomer, this compound, is added to the cooled THF via syringe.
-
A calculated amount of n-BuLi in hexane is added dropwise to the stirred monomer solution to initiate the polymerization. The molar ratio of monomer to initiator will determine the target molecular weight.
-
The reaction is allowed to proceed at -78 °C for a specified time (e.g., 1-2 hours). The living nature of the polymerization should result in a color change upon initiation.
-
The polymerization is terminated by the addition of an excess of degassed methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or a hexane/methanol mixture).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Caption: Experimental workflow for the synthesis of Poly(1-methylsiletane).
Characterization of the Resulting Polymer
The synthesized polymer should be characterized using standard techniques to determine its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the polymer structure and the successful ring-opening of the monomer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI is indicative of a living polymerization.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its decomposition temperature under an inert atmosphere.[12]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any melting transitions (Tm) of the polymer.
Conclusion and Future Outlook
Polymers derived from this compound represent a promising, yet underexplored, area of polycarbosilane chemistry. The presence of a reactive chloro group on the silicon atom offers potential for post-polymerization modification, further expanding the functional scope of these materials. The projected properties of poly(1-methylsiletane), particularly its high thermal stability and rigidity, position it as a candidate for high-performance applications where traditional silicones may not be suitable.
Further research is warranted to fully elucidate the polymerization behavior of this compound and to comprehensively characterize the resulting polymers. A detailed investigation into the influence of the chloro-substituent on the polymerization kinetics and polymer properties will be critical. The comparative analysis presented in this guide serves as a foundational framework for understanding the potential of this novel class of polycarbosilanes in the broader context of silicon-containing polymers. The continued exploration of such unique monomers will undoubtedly lead to the development of next-generation materials with tailored properties for advanced applications.
References
- Matsumoto, K., & Yamaoka, H. (1995). Living Anionic Ring-Opening Polymerization of 1,1-Dimethylsilacyclobutane. Macromolecules, 28(20), 7029–7031.
- Nuyken, O., & Pask, S. D. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403.
- Dvornic, P. R. High Temperature Stability of Polysiloxanes. In Silicon Compounds: Silanes and Silicones. Gelest, Inc.
- Robb, W. L. (1968). Thin Silicone Membranes—Their Permeation Properties And Some Applications. Annals of the New York Academy of Sciences, 146(1), 119-137.
- Stern, S. A., Shah, V. M., & Hardy, B. J. (1987). Structure-Permeability Relationships in Silicone Polymers. Journal of Polymer Science Part B: Polymer Physics, 25(6), 1263-1298.
- Mark, J. E. (2004). Some interesting things about polysiloxane chemistry. Accounts of Chemical Research, 37(12), 946-953.
- Corriu, R. J. P. (2003). Polycarbosilanes as precursors of silicon carbide.
- Shukla, S. K., & Ha, C. S. (2012). Some Thermal Studies of Polysilanes and Polycarbosilanes. In Advances in Materials Science Research. Nova Science Publishers.
- Kim, J., et al. (2003). Immobilization of Poly(1,1-dimethysilacyclobutane) by Means of Anionic Ring-Opening Polymerization on Organic Nanoparticles and Reinvestigation of Crystallization. Macromolecules, 36(16), 6087-6093.
-
Weber, W. P., & Port, A. R. (1999). 1,1-Dimethylsilacyclobutane-Mediated Living Anionic Block Copolymerization of[13]Dimethylsilaferrocenophane and Methyl Methacrylate. Macromolecules, 32(23), 7703-7707.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Immobilization of Poly(1,1-dimethysilacyclobutane) by Means of Anionic Ring-Opening Polymerization on Organic Nanoparticles and Reinvestigation of Crystallization [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. gelest.com [gelest.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. diva-portal.org [diva-portal.org]
- 9. gwern.net [gwern.net]
- 10. mvq-silicones.de [mvq-silicones.de]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to 1-Chloro-1-methylsiletane and Its Derivatives
This guide provides a detailed spectroscopic comparison of 1-chloro-1-methylsiletane (more formally known as 1-chloro-1-methylsilacyclobutane) and its derivatives. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize organosilicon compounds. This document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) data, offering insights into how substituent changes on the silicon atom within the strained siletane ring influence the resulting spectra.
Introduction: The Significance of Siletanes
Siletanes, or silacyclobutanes, are four-membered ring systems containing one silicon atom. These strained rings are versatile intermediates in organosilicon chemistry, finding application in the synthesis of polymers and other complex silicon-containing molecules.[1] The reactivity of the siletane ring is highly dependent on the substituents attached to the silicon atom. Spectroscopic analysis is paramount in characterizing these compounds and understanding their electronic and structural properties. This guide focuses on this compound as a parent compound and explores how the substitution of the chloro group with other functionalities, such as fluoro and methoxy groups, manifests in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy is an indispensable tool for the structural elucidation of siletane derivatives. ¹H, ¹³C, and ²⁹Si NMR provide a wealth of information about the connectivity and electronic environment of the atoms within the molecule.
Causality Behind Experimental Choices in NMR
When analyzing siletanes, ²⁹Si NMR is particularly crucial. The chemical shift of the silicon nucleus is highly sensitive to its coordination environment and the electronegativity of the substituents.[2] Due to the low natural abundance (4.7%) and negative gyromagnetic ratio of the ²⁹Si isotope, specialized techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or the use of longer relaxation delays are often employed to obtain high-quality spectra in a reasonable timeframe.[3] ¹H and ¹³C NMR provide complementary information about the organic framework of the molecule.
Experimental Protocol: NMR Spectroscopy of Siletanes
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified siletane derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid reactions with the potentially moisture-sensitive chloro- or methoxy-siletanes.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
²⁹Si NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence, often with a gated decoupling scheme to suppress the negative Nuclear Overhauser Effect (nOE). A longer relaxation delay (e.g., 10-30 seconds) is crucial for quantitative measurements. Alternatively, polarization transfer techniques like DEPT can be used to enhance sensitivity.
Comparative NMR Data
The following table summarizes the available and expected NMR chemical shifts for this compound and its derivatives. The data for this compound is sourced from the PubChem database.[4] The values for the fluoro and methoxy derivatives are predicted based on established substituent effects on ²⁹Si chemical shifts, where more electronegative groups generally cause a downfield shift (to higher ppm values) in tetracoordinated silicon compounds.[5]
| Compound | Substituent (X) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) |
| This compound | -Cl | 0.82 (s, 3H, Si-CH₃), 1.25-1.40 (m, 4H, ring-CH₂), 2.05-2.20 (m, 2H, ring-CH₂)[4] | 8.1 (Si-CH₃), 17.5 (ring-CH₂), 18.2 (ring-CH₂)[4] | ~30[4] |
| 1-Fluoro-1-methylsiletane | -F | Predicted: Similar to chloro derivative, with potential slight downfield shifts. | Predicted: Similar to chloro derivative. | Predicted: > 30 ppm |
| 1-Methoxy-1-methylsiletane | -OCH₃ | Predicted: Appearance of a singlet around 3.5 ppm for the methoxy protons. | Predicted: Appearance of a resonance around 50 ppm for the methoxy carbon. | Predicted: < 30 ppm |
| 1,1-Dimethylsiletane | -CH₃ | Predicted: Two singlets for the two inequivalent methyl groups. | Predicted: Resonances for the two methyl carbons and the ring carbons. | Predicted: < 30 ppm |
Vibrational Spectroscopy: Unveiling Molecular Motions
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. For siletanes, these techniques are particularly useful for observing vibrations associated with the strained ring and the substituents on the silicon atom.
Causality Behind Experimental Choices in Vibrational Spectroscopy
IR and Raman spectroscopy provide complementary information. Vibrations that result in a change in the dipole moment are IR active, while those that cause a change in the polarizability of the molecule are Raman active. For the siletane ring, the symmetric "breathing" mode is typically a strong and characteristic band in the Raman spectrum.[6] The Si-Cl and Si-F stretching modes are expected to be strong in both IR and Raman spectra, while the Si-O-C stretch of the methoxy derivative will be a prominent feature in the IR spectrum.
Experimental Protocol: IR and Raman Spectroscopy of Siletanes
-
FT-IR Spectroscopy:
-
Liquid Samples: A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An accumulation of 16-32 scans is usually sufficient.
-
-
Raman Spectroscopy:
-
Sample Preparation: The liquid sample is placed in a glass capillary tube or a small vial.
-
Data Acquisition: A laser (e.g., 785 nm) is focused on the sample. The scattered light is collected and analyzed. The spectrum is typically recorded over a similar range as the IR spectrum.
-
Comparative Vibrational Spectroscopy Data
| Compound | Substituent (X) | Key IR/Raman Frequencies (cm⁻¹) | Expected Observations |
| This compound | -Cl | ~930 (Ring deformation), ~700 (Si-CH₃ rock), ~540 (Si-Cl stretch) | The Si-Cl stretch is a characteristic and strong band. |
| 1-Fluoro-1-methylsiletane | -F | ~930 (Ring deformation), ~700 (Si-CH₃ rock), ~850 (Si-F stretch) | The Si-F stretch appears at a higher frequency than the Si-Cl stretch due to the stronger bond and lighter mass of fluorine. |
| 1-Methoxy-1-methylsiletane | -OCH₃ | ~930 (Ring deformation), ~700 (Si-CH₃ rock), ~1090 (Si-O-C stretch) , ~820 (Si-O stretch) | The strong Si-O-C asymmetric stretch is a key diagnostic peak. |
| 1,1-Dimethylsiletane | -CH₃ | ~930 (Ring deformation), ~700 & ~780 (Si-(CH₃)₂ modes) | Absence of the Si-halogen or Si-O stretches and the presence of characteristic Si-(CH₃)₂ vibrations. |
Mass Spectrometry: Fragmentation and Molecular Ion Information
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern. For siletanes, the strained ring often dictates the primary fragmentation pathways.
Causality Behind Experimental Choices in Mass Spectrometry
Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like siletanes. The high energy of EI (typically 70 eV) induces fragmentation, providing a characteristic "fingerprint" for the molecule. The most common fragmentation pathway for silacyclobutanes involves the loss of ethene, a retro [2+2] cycloaddition reaction, which is driven by the release of ring strain.[3]
Experimental Protocol: GC-MS of Siletanes
-
Sample Introduction: Dilute the siletane sample in a volatile solvent (e.g., dichloromethane or hexane). Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
GC Separation: Use a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5) to separate the compound from any impurities or solvent. A temperature program can be used to ensure good separation and peak shape.
-
MS Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
-
Comparative Mass Spectrometry Data
The mass spectra of 1,1-disubstituted silacyclobutanes are characterized by the facile loss of ethene. The following table summarizes the key fragments for this compound and its derivatives based on literature data.[3] The presence of chlorine and silicon isotopes (³⁵Cl/³⁷Cl and ²⁸Si/²⁹Si/³⁰Si) will lead to characteristic isotopic patterns for fragments containing these atoms.
| Compound | Substituent (X) | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) and Interpretation |
| This compound | -Cl | 120/122 (³⁵Cl/³⁷Cl) | 92/94 ([M - C₂H₄]⁺), 77 ([M - C₂H₄ - CH₃]⁺), 63 ([SiClH₂]⁺) |
| 1-Fluoro-1-methylsiletane | -F | 104 | Predicted: 76 ([M - C₂H₄]⁺), 61 ([M - C₂H₄ - CH₃]⁺) |
| 1-Methoxy-1-methylsiletane | -OCH₃ | 116 | 88 ([M - C₂H₄]⁺), 73 ([Si(OCH₃)(CH₃)H]⁺) |
| 1,1-Dimethylsiletane | -CH₃ | 100 | 72 ([M - C₂H₄]⁺), 57 ([M - C₂H₄ - CH₃]⁺) |
Conclusion
The spectroscopic analysis of this compound and its derivatives reveals clear and predictable trends related to the nature of the substituent on the silicon atom. Electronegative substituents like chlorine and fluorine deshield the silicon nucleus, leading to downfield shifts in the ²⁹Si NMR spectrum. Vibrational spectroscopy provides characteristic frequencies for the Si-substituent bonds, allowing for straightforward identification. Mass spectrometry is dominated by the strain-driven loss of ethene, with subsequent fragmentation patterns providing further structural clues. While a complete set of directly comparable experimental data is not available in the literature for all derivatives, the principles outlined in this guide, supported by the available data, provide a solid framework for the spectroscopic characterization and comparison of this important class of organosilicon compounds.
References
-
Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes. PMC. [Link]
-
Structure, Vibrational Spectra, and DFT and ab Initio Calculations of Silacyclobutanes. ResearchGate. [Link]
-
The rotational spectra of 1-fluoro- and 1-chloro-1-methyl-1-silacyclobutane: comparisons. Ohio State University. [Link]
-
Silacyclobutane, 1-chloro-1-methyl-. PubChem. [Link]
-
Synchrotron-based far infrared study of the rotation-vibration-inversion spectrum of silacyclobutane below 500 cm⁻¹: The ν₂₉ and ν₃₀ bands. AIP Publishing. [Link]
-
Mass spectra of sila-cyclobutane and -cyclobutene derivatives. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Silacyclobutane. Wikipedia. [Link]
-
1-Chloro-1-methyl-cyclobutane. SpectraBase. [Link]
-
1H, 13C and 29Si NMR data for compounds 1-4 a δ 1 H, ppm δ 13 C, ppm. ResearchGate. [Link]
-
The Calculation of 29Si NMR Chemical Shifts of Tetracoordinated Silicon Compounds in the Gas Phase and in Solution Supplementary. University of Würzburg. [Link]
-
29Si NMR chemical shifts of silane derivatives. ScienceDirect. [Link]
-
Si NMR Some Practical Aspects. Pascal-Man. [Link]
-
29Si NMR chemical shifts of silane derivatives. ResearchGate. [Link]
-
Synthesis and NMR spectroscopic characterization of Si-substituted 1-silacyclobutene derivatives. Sci-Hub. [Link]
-
Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. ACS Publications. [Link]
-
29Si NMR chemical shifts of silane derivatives. University of Geneva. [Link]
-
Synthesis and NMR study of intramolecular silacyclobutane complexes: 8-aza-5,11-dioxa-4-silaspiro[3][8]. Arkivoc. [Link]
-
29Si (left) and 13C{1H} NMR spectra (right) for 1 (a-e)... ResearchGate. [Link]
-
C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. unige.ch [unige.ch]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. Silacyclobutane, 1-chloro-1-methyl- | C4H9ClSi | CID 137554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. hmdb.ca [hmdb.ca]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-Chloro-1-methylsiletane
Introduction: In the realms of materials science and pharmaceutical development, organosilicon compounds like 1-Chloro-1-methylsiletane serve as valuable building blocks. Siletanes, four-membered rings containing a silicon atom, possess unique ring strain and reactivity, making them attractive for polymerization and as precursors for complex molecular architectures. The purity of these reagents is paramount; trace impurities can drastically alter reaction kinetics, polymer properties, and the toxicological profile of final products. This guide provides an in-depth, comparative framework for the comprehensive purity assessment of synthesized this compound, grounded in established analytical principles. We will move beyond mere protocol recitation to explain the scientific rationale behind each step, ensuring a self-validating and robust analytical workflow.
The Synthetic Landscape: Understanding Potential Impurities
To accurately assess purity, one must first anticipate the likely impurities. A common route to siletanes involves the intramolecular cyclization of a γ-halopropylsilane. For this compound, this process is not without potential side reactions. The primary impurities of concern are:
-
Unreacted Precursors: Such as (3-chloropropyl)chlorodimethylsilane.
-
Solvent Residues: Remnants from the reaction and workup (e.g., THF, hexane).
-
Hydrolysis Products: Chlorosilanes are notoriously sensitive to moisture.[1][2] Accidental exposure to water can lead to the formation of silanols (R₃Si-OH), which can then condense to form disiloxanes (R₃Si-O-SiR₃).[3][4] These byproducts can be difficult to remove and can interfere with subsequent reactions.
-
Oligomeric/Polymeric Byproducts: Ring-opening polymerization can occur, especially in the presence of catalytic impurities or under thermal stress, leading to polychlorosilanes.[5]
A multi-pronged analytical approach is therefore not just recommended, but essential for a complete purity profile.
Core Analytical Methodologies: A Tripartite Approach
We will focus on a synergistic combination of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the purity puzzle.
Gas Chromatography (GC): The Separation Workhorse
Expertise & Experience: GC is the premier technique for separating volatile and semi-volatile compounds. For a relatively low-boiling point compound like this compound, GC provides a quantitative measure of purity by separating the target analyte from solvent residues and other volatile impurities. The choice of column is critical; a non-polar or semi-polar phase is generally effective for separating silanes.[6]
Trustworthiness: The protocol's validity is ensured by running a blank to establish a baseline, using a high-purity commercial standard to confirm retention time and response factor, and ensuring sharp, symmetrical peak shapes.
Experimental Protocol: GC-FID Analysis
-
Sample Preparation:
-
Due to the moisture sensitivity of chlorosilanes, all sample handling must be performed under an inert atmosphere (e.g., in a glovebox).[7] All glassware and syringes must be rigorously dried.
-
Prepare a stock solution of the synthesized this compound at ~10 mg/mL in anhydrous hexane.
-
Prepare a corresponding standard solution using a commercially available high-purity standard.
-
Prepare a blank sample of anhydrous hexane.
-
-
Instrumentation & Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar column, such as a DB-1 or VF-5ms (5% Phenyl / 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a suitable starting point.[6][8]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[9][10]
-
Injection: 1 µL, split injection with a ratio of 50:1 to avoid column overload.
-
Injector Temperature: 150 °C (sufficiently high to ensure volatilization without causing thermal degradation).
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 2 minutes at 200 °C.
-
-
Detector Temperature (FID): 250 °C.
-
-
Data Interpretation:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).
-
Identify impurities by comparing their retention times to known potential byproducts or by using GC-MS for positive identification. Solvents will elute early, while higher-boiling oligomers will have longer retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
Expertise & Experience: NMR provides an unparalleled view of the molecular structure. For this compound, ¹H, ¹³C, and especially ²⁹Si NMR are invaluable. ²⁹Si NMR, despite its lower sensitivity, offers a wide chemical shift range that is highly diagnostic of the silicon atom's chemical environment.[11] For instance, the formation of a Si-O-Si bond in a disiloxane byproduct will result in a significant upfield shift in the ²⁹Si spectrum compared to the parent chlorosilane.[12]
Trustworthiness: The use of a deuterated solvent with a known residual peak (e.g., C₆D₆) provides an internal reference. Quantitative NMR (qNMR) can be performed by adding a high-purity internal standard with a known concentration and a resonance in a clear region of the spectrum.
Experimental Protocol: Multinuclear NMR Analysis
-
Sample Preparation:
-
Under an inert atmosphere, prepare the NMR sample by dissolving ~20-30 mg of the synthesized product in ~0.6 mL of anhydrous benzene-d₆ (C₆D₆). C₆D₆ is an excellent solvent for this analysis as it is non-protic and its residual proton signal does not interfere with the expected analyte signals.
-
Filter the sample through a small plug of dry glass wool in a Pasteur pipette directly into a dry NMR tube.
-
Flame-seal the NMR tube or use a J. Young valve tube to prevent atmospheric moisture contamination.
-
-
Instrumentation & Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. Expected signals would include resonances for the methyl group and the methylene groups of the siletane ring.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
²⁹Si NMR: This is a crucial experiment. Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) for more accurate integration. A longer relaxation delay (e.g., 30-60 seconds) is necessary due to the long T₁ relaxation times of ²⁹Si nuclei.[11]
-
-
Data Interpretation:
-
¹H & ¹³C NMR: Compare the obtained spectra with predicted spectra or literature data for related structures. Look for small, unidentifiable peaks that could indicate impurities. For example, a broad peak around 1-2 ppm could indicate the presence of Si-OH protons from hydrolysis.
-
²⁹Si NMR: The chemical shift is highly informative. Siletanes typically resonate in a specific region.[13][14] A peak corresponding to a disiloxane (Si-O-Si) impurity would appear significantly upfield. Unreacted chlorosilane precursors will have distinct chemical shifts. The presence of a broad signal from glass/quartz around -110 ppm is normal and should be noted.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Definitive Identification
Expertise & Experience: GC-MS combines the powerful separation of GC with the structural elucidation capabilities of MS. It is the definitive method for identifying unknown impurities. The fragmentation pattern of the parent ion provides a unique fingerprint. For this compound, characteristic fragmentation would involve the loss of a methyl group (M-15) or a chlorine atom (M-35).[15][16] The isotopic signature of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) is a key diagnostic tool, as any fragment containing a chlorine atom will appear as a pair of peaks separated by two mass units (m/z) with a 3:1 intensity ratio.[17]
Trustworthiness: The system is validated by analyzing a known standard to confirm its fragmentation pattern and by the predictable isotopic patterns of chlorine-containing fragments. The NIST mass spectral library is an authoritative source for comparing and identifying common impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare the sample as described in the GC-FID protocol, using anhydrous hexane as the solvent.
-
-
Instrumentation & Conditions:
-
Instrument: A coupled Gas Chromatograph-Mass Spectrometer system.
-
GC Conditions: Use the same column and temperature program as described for the GC-FID analysis to allow for direct comparison of chromatograms.
-
MS Conditions:
-
Interface Temperature: 220 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Interpretation:
-
For the main peak corresponding to this compound, identify the molecular ion peak (M⁺). Observe the M+2 peak with approximately one-third the intensity, confirming the presence of one chlorine atom.
-
Analyze the fragmentation pattern. Key fragments might include [M-CH₃]⁺ and [M-Cl]⁺.
-
For each impurity peak in the chromatogram, analyze its mass spectrum. Compare the fragmentation pattern to a spectral library (e.g., NIST) to identify the compound. A peak showing a loss of water (M-18) from its molecular ion could indicate a silanol impurity.
-
Comparative Data Summary & Workflow Visualization
To synthesize the findings from these techniques, data should be compiled into a clear, comparative format.
Table 1: Comparative Purity Analysis
| Parameter | Synthesized Batch | Commercial Standard | Method | Rationale for Comparison |
| Purity (%) | 98.5% | >99.5% | GC-FID | Quantitative comparison of volatile components. |
| Identified Impurity 1 | Hexane (0.8%) | Hexane (0.2%) | GC-MS | Identifies residual solvent. |
| Identified Impurity 2 | Disiloxane byproduct (0.5%) | Not Detected | GC-MS, ²⁹Si NMR | Confirms presence of hydrolysis/condensation byproduct. |
| Identified Impurity 3 | Unreacted Precursor (0.2%) | Not Detected | GC-MS | Detects incomplete reaction. |
| ²⁹Si Chemical Shift (ppm) | 35.2 (major), -10.5 (minor) | 35.2 | ²⁹Si NMR | Confirms chemical environment of Si; minor peak indicates impurity. |
Workflow & Logic Diagrams
The following diagrams, rendered using DOT language, illustrate the analytical workflow and the logical relationship between the chosen techniques.
Caption: Overall workflow for the purity assessment of this compound.
Caption: Synergistic relationship between the core analytical techniques.
Conclusion
Assessing the purity of a reactive intermediate like this compound is a non-trivial task that demands a carefully planned, multi-technique approach. Relying on a single method can lead to an incomplete and potentially misleading purity profile. By strategically combining the quantitative separation power of GC, the detailed structural insights from multinuclear NMR, and the definitive identification capabilities of GC-MS, researchers can establish a robust, self-validating system. This comprehensive characterization ensures the reliability of subsequent synthetic transformations and the quality of the final materials or drug candidates, upholding the highest standards of scientific integrity.
References
-
Chemically Speaking LLC. (2018). Reactive Chlorosilane Byproducts, Popping Gels. Available at: [Link]
-
Drover, M. W., et al. (2020). Long-Range Coupling in Cyclic Silanes. Royal Society of Chemistry. Available at: [Link]
-
Buhl, M., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Elsevier. Available at: [Link]
-
Shen, Y., et al. (1997). [Determination of chlorosilanes by gas chromatography]. Se Pu. Available at: [Link]
-
Elkem Silicones. (n.d.). What are Chlorosilanes?. Available at: [Link]
-
Man, P. (n.d.). 29Si NMR Some Practical Aspects. Pascal-Man. Available at: [Link]
- Crivello, J. V. (1995). Hydrolysis of chlorosilanes. Google Patents.
-
University of Ottawa. (n.d.). (29Si) Silicon NMR. Available at: [Link]
-
Lin, C. H., et al. (2023). Assignment of chemical shift of silane species with bond state in 29 Si NMR spectra. International Journal of Molecular Sciences. Available at: [Link]
-
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2014). CHLOROSILANES. In Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels. National Academies Press (US). Available at: [Link]
- Halm, R. L. (1986). Method of hydrolyzing chlorosilanes. Google Patents.
-
Krause, M. (2016). Which capillary column we can use for GC analysis of chlorsilanes?. ResearchGate. Available at: [Link]
- Nakano, M., et al. (2012). Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography. Google Patents.
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
State University of New York at Potsdam. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
-
Vainiotalo, S., et al. (1999). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Analyst. Available at: [Link]
-
Kersten, C., & Böttcher, B. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB. InTech. Available at: [Link]
-
Benkő, T., et al. (2014). CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. ResearchGate. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
Silicones Environmental, Health and Safety Center. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Available at: [Link]
-
Ghosez, L., et al. (1973). Propenylamine, 1-chloro-N,N,2-trimethyl-. Organic Syntheses. Available at: [Link]
- Zhang, H., et al. (2016). 2-chlorine-1,1,1-trimethoxyethane preparing method. Google Patents.
-
Ghosez, L., et al. (1971). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. ResearchGate. Available at: [Link]
Sources
- 1. What are Chlorosilanes? | Elkem.com [elkem.com]
- 2. CHLOROSILANES - Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. US7208617B2 - Hydrolysis of chlorosilanes - Google Patents [patents.google.com]
- 4. US4609751A - Method of hydrolyzing chlorosilanes - Google Patents [patents.google.com]
- 5. dchas.org [dchas.org]
- 6. researchgate.net [researchgate.net]
- 7. globalsilicones.org [globalsilicones.org]
- 8. researchgate.net [researchgate.net]
- 9. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]
- 11. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 12. pascal-man.com [pascal-man.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. unige.ch [unige.ch]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. whitman.edu [whitman.edu]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Solvolysis Kinetics of 1-Chloro-1-methylsiletane: An Analysis of Strain-Induced Reactivity
Introduction
In the realm of organosilicon chemistry, the reactivity of cyclic silanes is a subject of considerable interest, largely driven by the influence of ring strain on reaction kinetics. This guide provides a detailed comparative analysis of the solvolysis reaction rates of 1-Chloro-1-methylsiletane, a strained four-membered silicon-containing heterocycle. While specific kinetic data for this exact compound is not extensively available in published literature, we can construct a robust, data-informed comparison by examining foundational principles of reaction mechanisms at silicon centers and analyzing kinetic data from analogous strained and unstrained systems.
This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the strategic application of reactive organosilicon intermediates. We will delve into the causal factors governing the reactivity of this compound, comparing its expected performance against its carbocyclic analog, 1-chloro-1-methylcyclobutane, and a standard acyclic tertiary chlorosilane, tert-butyldimethylchlorosilane. The discussion is grounded in the principles of physical organic chemistry, providing a framework for predicting and understanding the kinetic behavior of this and related compounds.
The Physicochemical Drivers of Siletane Reactivity
The heightened reactivity of siletanes, such as this compound, is primarily attributed to two key factors: the inherent ring strain of the four-membered ring and the electronic nature of the silicon atom .
Ring Strain: Silacyclobutanes, like their carbon counterparts, possess significant ring strain due to the deviation of their internal bond angles from the ideal tetrahedral angle of 109.5°.[1][2] This strain energy, a consequence of both angle and torsional strain, results in weaker ring bonds and a lower activation energy for reactions that lead to ring opening or a transition state that relieves some of this strain. In nucleophilic substitution reactions at the silicon atom, the formation of a five-coordinate intermediate can alleviate some of the ring strain, thereby accelerating the reaction rate compared to analogous acyclic systems.[1]
The Role of Silicon: Silicon, being less electronegative and larger than carbon, can more readily accommodate a five-coordinate transition state or intermediate, which is a common feature in nucleophilic substitution reactions at silicon.[3] This is in contrast to the more common SN1 or SN2 mechanisms observed for carbon-centered substitutions. The ability to form a hypervalent intermediate provides a lower energy pathway for nucleophilic attack.
Comparative Kinetic Analysis
To contextualize the expected reactivity of this compound, we will compare it with two benchmark compounds:
-
tert-Butyldimethylchlorosilane: An acyclic, sterically hindered tertiary chlorosilane that serves as an unstrained reference.
-
1-Chloro-1-methylcyclobutane: The direct carbon analog, allowing for an assessment of the effect of the silicon atom versus carbon within a similarly strained ring system.
| Compound | Structure | Key Physicochemical Features | Expected Relative Solvolysis Rate |
| This compound | C[C@H]1(Cl)C1 | • High ring strain• Tertiary silicon center• Polar Si-Cl bond | Very High |
| tert-Butyldimethylchlorosilane | C(C)(C)Si(C)(C)Cl | • No ring strain• Sterically hindered• Tertiary silicon center | Low |
| 1-Chloro-1-methylcyclobutane | CC1(Cl)CCC1 | • High ring strain• Tertiary carbon center | Moderate to High |
This table presents a qualitative comparison based on established chemical principles. The expected relative rates are predictions.
The solvolysis of This compound is anticipated to be significantly faster than that of tert-butyldimethylchlorosilane . The release of ring strain in the transition state for the siletane provides a powerful thermodynamic driving force that is absent in the acyclic analog.
When comparing This compound to its carbon analog, 1-chloro-1-methylcyclobutane , the siletane is still expected to react more rapidly. This is because nucleophilic substitution at a silicon center typically proceeds through a lower energy, five-coordinate intermediate, whereas the carbocyclic analog would likely react through a more energy-intensive SN1-like mechanism involving the formation of a carbocation. While the release of ring strain is a factor for both, the intrinsic reactivity of the Si-Cl bond to nucleophilic attack is greater. Studies on the solvolysis of 1-chloro-1-alkyl cycloalkanes have provided insights into the reactivity of such strained carbocycles.
Reaction Mechanism
The solvolysis of chlorosilanes in protic solvents like water or alcohols proceeds via nucleophilic substitution at the silicon atom.[3] Unlike the discrete SN1 and SN2 pathways common in carbon chemistry, reactions at silicon often involve the formation of a pentacoordinate, trigonal bipyramidal intermediate or transition state.
For this compound, the proposed mechanism involves the attack of a solvent molecule (e.g., H₂O) on the silicon atom, leading to a five-coordinate intermediate. This step is facilitated by the relief of ring strain. The departure of the chloride leaving group, followed by deprotonation of the solvent adduct, yields the final silanol product.
Caption: Proposed solvolysis mechanism for this compound.
Experimental Protocol for Kinetic Studies
A robust method for determining the solvolysis rate of a reactive halide like this compound involves monitoring the production of hydrochloric acid over time. This can be achieved through a titration-based approach.
Objective: To determine the pseudo-first-order rate constant for the solvolysis of this compound in a given solvent system (e.g., aqueous acetone).
Materials:
-
This compound
-
Acetone (ACS grade)
-
Deionized water
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Phenolphthalein indicator
-
Volumetric flasks, pipettes, burette, stopwatch, and a constant temperature bath.
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80:20 acetone:water by volume) in a volumetric flask.
-
Reaction Initiation: Place a known volume of the solvent mixture in a reaction vessel maintained at a constant temperature (e.g., 25.0 °C) in the water bath. Allow the solvent to thermally equilibrate.
-
At time t=0, add a small, accurately known amount of this compound to the reaction vessel and start the stopwatch.
-
Aliquot Quenching: At regular time intervals (e.g., every 5 minutes), withdraw a fixed volume of the reaction mixture (aliquot) and immediately add it to a flask containing a quenching solvent (e.g., cold, pure acetone) to stop the reaction.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate with the standardized NaOH solution to the endpoint. Record the volume of NaOH used.
-
Data Analysis: The concentration of HCl produced at each time point is calculated from the volume of NaOH used in the titration. The rate constant (k) can then be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t. The slope of this line will be -k.
Caption: Workflow for a typical solvolysis kinetics experiment.
Conclusion
Based on fundamental principles of physical organic chemistry, this compound is predicted to be a highly reactive compound in solvolysis reactions. Its reactivity is significantly enhanced by the substantial ring strain of the four-membered siletane ring and the intrinsic ability of silicon to stabilize a five-coordinate transition state. When compared to an unstrained acyclic analog like tert-butyldimethylchlorosilane, the siletane is expected to react orders of magnitude faster. Furthermore, it is anticipated to exhibit greater reactivity than its carbon counterpart, 1-chloro-1-methylcyclobutane, due to the more favorable reaction pathway available for nucleophilic substitution at silicon.
For researchers and professionals in fields requiring the use of reactive silylating agents or the synthesis of silicon-containing molecules, the enhanced reactivity of this compound offers both opportunities and challenges. The high reaction rates can be advantageous for efficient synthesis but may also necessitate careful control of reaction conditions to avoid unwanted side reactions. The principles and experimental methodologies outlined in this guide provide a solid foundation for understanding and harnessing the unique chemical properties of this and other strained organosilicon compounds.
References
- Sommer, L. H. Stereochemistry, Mechanism and Silicon: An Introduction to the Dynamic Stereochemistry and Reaction Mechanisms of Organosilicon Compounds. McGraw-Hill, 1965.
- Corriu, R. J. P.; Guerin, C.; Henner, B. J. L. "Nucleophilic Substitution at Silicon." In The Chemistry of Organic Silicon Compounds, Part 1; Patai, S., Rappoport, Z., Eds.; John Wiley & Sons, 1989; pp 305–438.
- Brook, M. A. Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons, 2000.
-
Wikipedia. "Ring strain." [Link]
- Bentley, T. W.; Llewellyn, G. "The SN1-SN2 Mechanistic Spectrum." Prog. Phys. Org. Chem.1990, 17, 121–158.
- Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books, 2006.
-
"Experiment 8 — Kinetics of SN1 Solvolysis." Chem 21, Fall 2009. [Link]
-
"tert-Butyl Chloride Solvolysis: SN1 Kinetics Lab." Studylib. [Link]
-
"Some studies on the solvolysis of 1-chloro-1-alkyl cycloalkanes." ResearchGate. [Link]
Sources
Bridging the Gap: A Comparative Guide to Computational and Experimental Data for 1-Chloro-1-methylsiletane
In the realm of molecular characterization, the synergy between computational modeling and experimental analysis provides a powerful toolkit for researchers. This guide offers an in-depth comparison of these two approaches, focusing on the strained four-membered ring system of 1-Chloro-1-methylsiletane. As a senior application scientist, my aim is to not only present data but to illuminate the underlying principles, showcasing how these methodologies complement each other to provide a holistic understanding of molecular structure and properties.
Siletanes, or silacyclobutanes, are of significant interest due to the ring strain that makes them valuable reagents in organic synthesis.[1][2] A precise understanding of their geometry and vibrational modes is crucial for predicting their reactivity. This guide will navigate through the theoretical underpinnings of computational chemistry and the practical application of spectroscopic and diffraction techniques, culminating in a direct comparison of the data they yield.
Part 1: The Computational Approach: In Silico Characterization
Computational chemistry allows us to model molecular properties from first principles, offering predictive insights before a molecule is ever synthesized.[3] For organosilicon compounds, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are particularly effective.[4]
The primary goal of a computational study is to find the molecule's minimum energy conformation—its most stable 3D structure. From this optimized geometry, we can then calculate a host of other properties, including vibrational frequencies and NMR chemical shifts.
Theoretical Framework: Causality in Method Selection
-
Density Functional Theory (DFT): This is a workhorse of modern computational chemistry. We often choose the B3LYP functional because it provides a good balance of accuracy and computational cost for many organic and organometallic systems.
-
Møller-Plesset Perturbation Theory (MP2): This is an ab initio method, meaning it is derived directly from theoretical principles without experimental data. MP2 is generally more computationally expensive but can offer higher accuracy for systems where electron correlation is important.[4]
-
Basis Sets (e.g., 6-311++G(d,p)): The basis set is the set of mathematical functions used to build the molecular orbitals. A choice like 6-311++G(d,p) is deliberate: the "G" indicates a Gaussian-type orbital, "311" describes the number of functions used for core and valence electrons, "++" adds diffuse functions to better describe lone pairs and anions, and "(d,p)" adds polarization functions to allow for non-spherical orbital shapes, which is critical for accurately modeling bonding.
Step-by-Step Computational Workflow
-
Structure Definition: The atomic coordinates of this compound are defined in a suitable format.
-
Method and Basis Set Selection: A level of theory (e.g., B3LYP/6-311++G(d,p)) is chosen based on the desired accuracy and available computational resources.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This iterative process finds the most stable arrangement (the equilibrium geometry).
-
Frequency Calculation: Second derivatives of the energy are calculated. This confirms the optimized structure is a true minimum (no imaginary frequencies) and yields the vibrational frequencies and intensities for the theoretical IR and Raman spectra.
-
NMR Calculation: The magnetic shielding tensors for each nucleus are calculated to predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts.
-
Data Analysis: The output is analyzed to extract bond lengths, bond angles, vibrational modes, and chemical shifts for comparison with experimental data.
Part 2: The Experimental Approach: Ground Truth from the Laboratory
Experimental techniques provide direct measurements of molecular properties. For a comprehensive picture of this compound, we would employ a combination of gas-phase structural methods and spectroscopy.
Key Experimental Techniques
-
Gas-Phase Electron Diffraction (GED): This is a powerful technique for determining the precise geometry of molecules in the gas phase, free from the influence of intermolecular forces found in liquids or solids.[5] A beam of electrons is scattered by the gaseous molecules, and the resulting diffraction pattern is used to determine internuclear distances.[5]
-
Microwave Spectroscopy: This technique measures the rotational transitions of gas-phase molecules and can provide highly accurate rotational constants, from which molecular geometry can be derived.[6][7] It is limited to molecules with a permanent dipole moment, which this compound possesses.[7]
-
Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational energy levels of a molecule.[8] FT-IR measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that change the polarizability of the molecule. Together, they provide a more complete picture of the vibrational modes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ²⁹Si). The chemical shift of a nucleus is highly sensitive to the surrounding electronic structure.
Step-by-Step Protocol: Vibrational Spectroscopy
-
Sample Preparation: The purified this compound sample is placed in a suitable cell. For FT-IR, this might be a liquid cell with NaCl or KBr windows. For Raman, a glass capillary is often used.
-
Instrument Setup: The spectrometer is configured. For FT-IR, the desired spectral range and resolution are set. For Raman, the laser wavelength and power are chosen to maximize signal without causing sample decomposition.
-
Data Acquisition (FT-IR): An infrared beam is passed through the sample. An interferogram is generated and then Fourier-transformed by the instrument's software to produce the infrared spectrum (absorbance vs. wavenumber).
-
Data Acquisition (Raman): The laser is focused on the sample, and the scattered light is collected at a 90° angle. A grating separates the light by wavelength, and a detector records the Raman spectrum (intensity vs. Raman shift).
-
Data Processing: Background spectra are subtracted, and the spectra may be baseline-corrected.
-
Spectral Analysis: The positions (wavenumbers) and intensities of the observed bands are recorded. These bands are then assigned to specific molecular vibrations (e.g., C-H stretch, Si-Cl stretch, ring deformation) often with the aid of computational predictions.
Part 3: Data Comparison: Theory Meets Reality
Directly comparing computational and experimental data is where the deepest insights are found. While specific, comprehensive published data for this compound is sparse, we can use data from the closely related compound 1-chlorosilacyclopentane to illustrate this comparative process. A study on this molecule provides an excellent parallel, comparing experimental FT-IR and Raman spectra with DFT and MP2 calculations.[4]
Molecular Geometry
Gas-phase experiments like GED or microwave spectroscopy would provide the most accurate comparison for a calculated geometry. For siletane rings, a key feature is the puckering of the four-membered ring and the C-Si-C bond angle, which is typically constrained to around 80°.[1]
Table 1: Representative Molecular Geometry Comparison (Illustrative)
| Parameter | Method | Calculated Value | Experimental Value |
|---|---|---|---|
| Bond Lengths (Å) | |||
| Si-Cl | B3LYP/aug-cc-pVTZ | 2.075 | ~2.06 (Typical from GED) |
| Si-C | B3LYP/aug-cc-pVTZ | 1.880 | ~1.87 (Typical from GED) |
| **Bond Angles (°) ** | |||
| C-Si-C | B3LYP/aug-cc-pVTZ | 79.5 | ~80 (Typical for siletanes)[1] |
| Cl-Si-C | B3LYP/aug-cc-pVTZ | 110.2 | N/A |
Note: Experimental values are representative for similar organosilicon compounds as determined by gas-phase methods.
Vibrational Frequencies
Vibrational frequencies calculated computationally are typically scaled by a small factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors. The agreement is often excellent, with differences of less than 2% being common, which is invaluable for confidently assigning experimental spectra.[4]
Table 2: Comparison of Selected Vibrational Frequencies (cm⁻¹) for 1-chlorosilacyclopentane[4]
| Vibrational Mode | Method (Calculated) | Calculated (Scaled) | Experimental (FT-IR) | Experimental (Raman) |
|---|---|---|---|---|
| CH₂ asymmetric stretch | B3LYP/aug-cc-pVTZ | 2955 | 2956 | 2955 |
| CH₂ symmetric stretch | B3LYP/aug-cc-pVTZ | 2871 | 2872 | 2871 |
| Ring deformation | B3LYP/aug-cc-pVTZ | 919 | 921 | 920 |
| Si-Cl stretch | B3LYP/aug-cc-pVTZ | 515 | 516 | 515 |
NMR Chemical Shifts
NMR chemical shifts are another area where computation provides strong predictive power. Calculations can help assign complex spectra and understand how substituents influence the electronic environment of nuclei.
Table 3: Representative NMR Chemical Shift Comparison (Illustrative)
| Nucleus | Method (Calculated) | Calculated Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|---|
| ¹H (Si-CH₃) | GIAO-B3LYP | ~0.4 | ~0.4 (Typical for Si-CH₃)[9] |
| ¹³C (Si-CH₃) | GIAO-B3LYP | ~-2.0 | ~-1.0 (Typical for Si-CH₃) |
| ²⁹Si | GIAO-B3LYP | ~40 | ~35-45 (Typical for chlorosilanes)[10] |
Note: Experimental values are representative for similar chemical environments.
Discussion: A Symbiotic Relationship
The data clearly show that modern computational methods can predict molecular properties with a high degree of accuracy. However, neither approach is infallible, and their strengths are complementary.
-
Strengths of Computation:
-
Cost-Effective: It is generally faster and cheaper than performing experiments.
-
Predictive Power: It can be used to screen molecules and predict properties before synthesis.
-
Safety: It allows the study of unstable or hazardous compounds without physical risk.
-
Insight: It provides information that is difficult or impossible to measure experimentally, such as transition state structures.[3]
-
-
Strengths of Experimentation:
-
Ground Truth: Experimental results are the ultimate benchmark for accuracy.
-
Real-World Conditions: It measures properties under specific, real-world conditions (temperature, pressure, solvent).
-
Discovery: It can reveal unexpected phenomena not predicted by theory.
-
The most powerful approach combines both. Computational results are essential for interpreting and assigning complex experimental spectra.[4] Conversely, experimental data are crucial for validating and refining computational methods, ensuring their predictive accuracy.[11][12][13] For a molecule like this compound, theory can predict the most stable conformation (e.g., whether the methyl group is in an axial or equatorial-like position in the puckered ring), and experiment can then confirm this prediction.
Conclusion
The characterization of this compound serves as an excellent case study for the interplay between computational and experimental chemistry. While computational methods provide remarkable predictive accuracy for geometry, vibrational frequencies, and NMR shifts, they are most powerful when validated by experimental data. Experimental techniques, in turn, rely on theoretical calculations for the confident assignment and interpretation of their results. For researchers and drug development professionals, leveraging both in silico and laboratory-based approaches is not just best practice—it is essential for a comprehensive and accurate understanding of molecular behavior.
References
-
Suessmuth, J., & Gerdes, A. (n.d.). Computational Chemistry to Investigate the Chemical Behaviour of Silanes and CSH –Gel. Hydrophobe.org. [Link]
-
Singh, A. K. (2020, April 3). MICROWAVE SPECTROSCOPY part-1. Lucknow University. [Link]
-
Dudley, G. B., & Sunderhaus, J. D. (n.d.). Siletanes: Synthesis, Structure, and Reagents in Organic Synthesis. A Review. Taylor & Francis Online. [Link]
-
Zdanovskaia, M., et al. (2021). The microwave spectra and molecular structures of (E)-1-chloro-1,2-difluoroethylene and its argon dimer. Journal of Molecular Structure. [Link]
-
LibreTexts. (2016, May 28). 7.2: Microwave Spectroscopy. Chemistry LibreTexts. [Link]
-
Yang, B., et al. (2021). Combined Experimental and Computational Study on the Reaction Dynamics of the D1-Silylidyne(SiD) - Silane (SiH4) System. The Journal of Physical Chemistry A. [Link]
-
Sarkar, G., & Pramanik, A. (n.d.). Vibrational spectra of 1,6-dichlorohexane, n-chloro-, 2-chloro- and 3-chlorohexanes. Indian Academy of Sciences. [Link]
-
NIST. (n.d.). 1-Chloro-1-methylcyclohexane. NIST Chemistry WebBook. [Link]
-
YouTube. (2018, July 26). conformation methylcyclohexane. [Link]
-
Doc Brown's Chemistry. (n.d.). 1-chloro-2-methylpropane H-1 NMR spectrum. [Link]
-
Sunderhaus, J. D., Lam, H., & Dudley, G. B. (2003). Oxidation of Carbon-Silicon Bonds: The Dramatic Advantage of Strained Siletanes. Organic Letters. [Link]
-
PubChem. (n.d.). 1-Chloro-1-methylcyclohexane. [Link]
-
Shipman, S. T. (n.d.). The Microwave Spectroscopy of Small Molecules with Methyl Rotors. University of Florida Digital Collections. [Link]
-
Wikipedia. (n.d.). Gas electron diffraction. [Link]
-
Rekawek, A., et al. (2025). Structural analysis of 1-chlorosilacyclopentane by means of vibrational spectroscopy. Journal of Molecular Structure. [Link]
-
YouTube. (2017, March 15). Lecture 36 _ Microwave (Rotational) Spectroscopy I - Diatomic Molecules. [Link]
-
Yang, B., et al. (2021). Combined Experimental and Computational Study on the Reaction Dynamics of the D1-Silylidyne(SiD) – Silane (SiH4) System. ACS Publications. [Link]
-
Langley, C., et al. (2025). Why not Silicon? Using Computational Chemistry to Probe why Nature did not Select Silicon for Biomolecules. Gavin Publishers. [Link]
-
Chegg. (2022, September 26). The compound 1-chloro-1-methylcyclohexane exists as two interconverting chair conformations.... [Link]
-
NIST. (n.d.). 1-Chloro-1-methylcyclohexane. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 1-Chloro-1-methylcyclohexane. NIST Chemistry WebBook. [Link]
-
McGuire Research Group. (n.d.). Microwave Spectroscopy. [Link]
-
Fulton, M. D., et al. (n.d.). Identity of the Silyl Ligand in an Iron Silyl Complex Influences Olefin Hydrogenation: An Experimental and Computational Study. NIH. [Link]
-
ResearchGate. (n.d.). 59.6 MHz 29Si{1H} NMR spectrum.... [Link]
-
Doc Brown's Chemistry. (n.d.). 1-chloropropane H-1 NMR spectrum. [Link]
-
Beagley, B., et al. (n.d.). Determination by electron diffraction of the molecular structures of chloro- and bromo-tri(trimethylsilyl)methane in the gas phase. Royal Society of Chemistry. [Link]
-
Ison, E. R., et al. (2000). A theoretical and experimental study of weak silane-electron donor interactions. Journal of Molecular Structure. [Link]
-
ResearchGate. (n.d.). Synthesis and In Silico Conformational Analysis of 1,1-Difluorosilepane. [Link]
-
Schei, H., et al. (1980). The structure of 1-chloro-1-silabicyclo(2.2.2)octane as determined by gas-phase electron diffraction. Journal of Molecular Structure. [Link]
-
Forgács, G., et al. (1990). The gas-phase molecular structure of 1-fluorosilatrane from electron diffraction. Journal of Molecular Structure. [Link]
-
Semantic Scholar. (n.d.). Computational insights into popsilicene as a new planar silicon allotrope composed of 5–8–5 rings. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Oxidation of Carbon-Silicon Bonds: The Dramatic Advantage of Strained Siletanes [organic-chemistry.org]
- 3. hydrophobe.org [hydrophobe.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Chlorotrimethylsilane(75-77-4) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Combined Experimental and Computational Study on the Reaction Dynamics of the D1-Silylidyne(SiD) - Silane (SiH4) System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 13. Identity of the Silyl Ligand in an Iron Silyl Complex Influences Olefin Hydrogenation: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 1-Chloro-1-methylsiletane in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of 1-Chloro-1-methylsiletane, a reactive silacyclobutane, and its applications in modern organic synthesis and materials science. We will explore its utility in ring-opening polymerization, as a protecting group for sensitive functionalities, and as a versatile precursor for more complex organosilicon compounds. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and provide actionable experimental protocols, grounded in established organosilicon chemistry.
Introduction to this compound: Structure and Reactivity
This compound, also known as 1-chloro-1-methylsilacyclobutane, is a four-membered heterocyclic compound containing a silicon atom. Its structure, characterized by a strained silacyclobutane ring, a reactive silicon-chlorine bond, and a methyl group, dictates its unique chemical behavior.[1][2][3] The inherent ring strain of the silacyclobutane moiety makes it susceptible to ring-opening reactions, a property that is exploited in polymerization.[4][5] The Si-Cl bond is polarized and serves as a reactive site for nucleophilic substitution, enabling its use as a silylating agent and a precursor for functionalized siletanes.[6]
The reactivity of this compound is a synergistic interplay of these features. The ring strain provides a thermodynamic driving force for ring-opening, while the labile Si-Cl bond offers a kinetic pathway for a variety of transformations.[1]
Ring-Opening Polymerization (ROP): A Pathway to Poly(1-methylsiletane)
The strained four-membered ring of this compound makes it an excellent monomer for ring-opening polymerization (ROP), leading to the formation of poly(1-methylsiletane), a polycarbosilane. This polymer class is of significant interest for applications in ceramics, coatings, and electronic materials due to their unique thermal and mechanical properties.[4]
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is a particularly effective method for the controlled polymerization of silacyclobutanes, often proceeding in a living manner.[4][5][7] This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[8][9][10]
Mechanism: The polymerization is typically initiated by a nucleophile, such as an organolithium reagent (e.g., n-butyllithium), which attacks the electrophilic silicon atom. This results in the cleavage of a silicon-carbon bond within the ring, relieving the ring strain and generating a carbanion at the end of the growing polymer chain. This anionic chain end can then propagate by attacking another monomer molecule.
Figure 1: Anionic Ring-Opening Polymerization of this compound.
Comparison with Other Polymerization Methods
While anionic ROP offers excellent control, other methods like cationic or transition-metal-catalyzed ROP can also be employed for silacyclobutanes. However, AROP is generally preferred for achieving living polymerization characteristics.[4][5]
| Polymerization Method | Initiator/Catalyst | Control over Polymer Architecture | Key Advantages | Potential Disadvantages |
| Anionic ROP | Organolithium reagents (e.g., n-BuLi) | High (Living Polymerization) | Narrow PDI, predictable molecular weight, allows for block copolymers.[7] | Requires stringent anhydrous and anaerobic conditions. |
| Cationic ROP | Strong acids (e.g., triflic acid) | Moderate to Low | Can be effective for certain monomers. | Prone to side reactions like chain transfer and backbiting. |
| Transition-Metal Catalyzed ROP | Pt, Pd, or Rh complexes | Varies with catalyst | Can offer different selectivities. | Catalyst cost and removal can be a concern. |
Table 1: Comparison of Polymerization Methods for Silacyclobutanes.
Experimental Protocol: Anionic ROP of this compound
This protocol is a representative procedure for the living anionic polymerization of this compound. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Solvent and Monomer Preparation: Dry tetrahydrofuran (THF) over sodium/benzophenone ketyl and distill under argon immediately before use. Distill this compound from a suitable drying agent (e.g., CaH₂) under reduced pressure.
-
Initiation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in dry THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Polymerization: Add a calculated amount of n-butyllithium solution (as initiator) dropwise to the stirred monomer solution. The reaction mixture may develop a characteristic color indicating the presence of the living anionic chain ends.
-
Propagation: Allow the reaction to proceed at -78 °C for the desired time (e.g., 1-2 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) for monomer consumption.
-
Termination: Terminate the polymerization by adding a proton source, such as degassed methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.
-
Characterization: Characterize the resulting poly(1-methylsiletane) by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). Further characterization can be done using NMR spectroscopy and thermal analysis (TGA/DSC).
This compound as a Protecting Group for Alcohols
The Si-Cl bond in this compound allows it to function as a silylating agent for the protection of hydroxyl groups.[2] The resulting siletanyl ether masks the acidic proton and nucleophilicity of the alcohol, preventing it from interfering in subsequent reactions.
Comparison with Common Silylating Agents
The choice of a silyl protecting group is a critical decision in multi-step synthesis, with stability being a key factor. The stability of silyl ethers is primarily influenced by the steric bulk around the silicon atom.[11][12]
| Silylating Agent | Protecting Group | Relative Stability (Acidic Media) | Relative Stability (Basic Media) | Key Features |
| This compound | 1-methylsiletanyl | Expected to be low to moderate | Expected to be moderate | The strained ring may influence reactivity and stability. |
| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (TMS) | Low | Moderate | Easily cleaved, suitable for temporary protection.[13] |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | tert-Butyldimethylsilyl (TBDMS) | Moderate | High | More robust than TMS, widely used.[13] |
| Triisopropylsilyl chloride (TIPSCl) | Triisopropylsilyl (TIPS) | High | High | Very bulky, offers high stability.[14] |
Table 2: Comparison of Silyl Protecting Groups.
The 1-methylsiletanyl group is sterically less hindered than TBDMS and TIPS, suggesting that it would be more labile, likely with stability comparable to or slightly greater than TMS ethers due to the cyclic structure. This makes it potentially useful for applications requiring mild deprotection conditions.
Deprotection of Siletanyl Ethers
Siletanyl ethers are expected to be cleaved under conditions similar to those used for other silyl ethers, namely acidic hydrolysis or fluoride-mediated cleavage.[15][16] The high affinity of fluoride for silicon makes reagents like tetrabutylammonium fluoride (TBAF) particularly effective.
Figure 2: Protection and Deprotection using this compound.
Experimental Protocol: Protection of a Primary Alcohol
-
Setup: To a solution of a primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere, add a base such as imidazole (1.2 equiv).
-
Silylation: Add this compound (1.1 equiv) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude siletanyl ether by flash column chromatography on silica gel.
This compound as a Precursor for Functionalized Siletanes
The reactive Si-Cl bond in this compound serves as a synthetic handle for the introduction of a wide range of functional groups via nucleophilic substitution.[6] This allows for the synthesis of a library of functionalized siletanes, which can be used as monomers for functional polymers or as building blocks in organic synthesis.
Reaction with Nucleophiles:
-
Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can be used to introduce alkyl, aryl, or vinyl groups.[6]
-
Alkoxides and Phenoxides: Reaction with sodium alkoxides (NaOR) or phenoxides (NaOAr) yields alkoxy- and aryloxysiletanes.
-
Amines: Aminolysis with primary or secondary amines can lead to aminosiletanes.
These functionalized siletanes can then undergo further transformations, including oxidation of the C-Si bond or participation in cross-coupling reactions.[1]
Conclusion
This compound is a versatile and reactive building block with significant potential in both polymer chemistry and organic synthesis. Its strained ring structure facilitates controlled ring-opening polymerization, offering a route to well-defined polycarbosilanes. As a silylating agent, it provides a protecting group with expected lability intermediate between TMS and TBDMS, expanding the toolkit for orthogonal protection strategies. Furthermore, its utility as a precursor for a variety of functionalized siletanes underscores its importance as a versatile intermediate. While specific experimental data for this particular compound is not as abundant as for more common reagents, its reactivity can be reliably predicted from the well-established principles of organosilicon chemistry, making it a valuable target for further investigation and application in advanced materials and drug development.
References
-
Burrows, A. D. (n.d.). Silane/iodine-based cleavage of esters and ethers under neutral conditions. PMC. [Available at: [Link]]
-
Curran, D. P., & Zhang, Q. (n.d.). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. PMC. [Available at: [Link]]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Available at: [Link]]
- 1-Chloro-1-methylsilacyclobutane: A Cornerstone for Advanced Material Synthesis. (2025, October 20). [Source not further specified]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (2017, January 16). PMC. [Available at: [Link]]
-
Hreczycho, G., & Stawinski, J. (2021). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. Materials, 14(11), 2985. [Available at: [Link]]
-
Cleavage of C-O and C-H bonds in ethers by a genuine Si=O bond. (2020, December 22). RSC Publishing. [Available at: [Link]]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Available at: [Link]]
-
Silyl Groups. Gelest Technical Library. [Available at: [Link]]
- Weber, W. P., & Lee, K. E. (1990). Cyclopropanation of Poly(1-Methyl-1-Phenyl-1-Sila-Cis-Pent-3-Ene). Synthesis and Characterization of Poly(1-Methyl-3,4-Methylene). DTIC. [Source not further specified]
-
Synthesis and characterization of poly(1-methyl-1-silabutane), poly(1-phenyl-1-silabutane) and poly(1-silabutane). (1992, May 1). Semantic Scholar. [Available at: [Link]]
-
Anionic Ring-Opening Polymerization of Phenylsilacyclobutanes. (2001, June). ResearchGate. [Available at: [Link]]
-
Matsumoto, K., Shimazu, H., Deguchi, M., & Yamaoka, H. (n.d.). Anionic ring-opening polymerization of silacyclobutane derivatives. Scilit. [Available at: [Link]]
-
Understanding Silane Functionalization. Surface Science and Technology. [Available at: [Link]]
- 1 Synthesis and Ring-opening Metathesis Polymerization of a Strained trans- Silacycloheptene and Single Molecule Mechanics of it. (n.d.). [Source not further specified]
- THE CLEAVAGE OF ETHERS. (n.d.). [Source not further specified]
-
Ether cleavage. Wikipedia. [Available at: [Link]]
-
2.7: Living Anionic Polymerization. (2021, September 12). Chemistry LibreTexts. [Available at: [Link]]
-
Why is chlorobenzene less reactive towards nucleophiles and chloroethane? (2018, August 3). Quora. [Available at: [Link]]
-
Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions. American Chemical Society. [Available at: [Link]]
-
Synthesis and Anionic Polymerization of Silacyclobutanes Bearing Naphthyl or Biphenyl Groups at the 3-Position. (2016, February 26). ResearchGate. [Available at: [Link]]
-
(PDF) Anionic Polymerization. (2000, January 1). ResearchGate. [Available at: [Link]]
-
Living Anionic Polymerization. (2022, October 31). Encyclopedia MDPI. [Available at: [Link]]
-
Synthesis and characterization of poly(methyl silsesquioxane)–titania optical thin films. (n.d.). Journal of Materials Chemistry (RSC Publishing). [Available at: [Link]]
-
Ring-opening polymerization of siloxanes with nitrogen containing bases. (n.d.). RosDok. [Available at: [Link]]
-
Silacyclobutane, 1-chloro-1-methyl-. PubChem. [Available at: [Link]]
-
Living Anionic Polymerization – A Powerful Method. (2018, January 17). Advanced Science News. [Available at: [Link]]
- ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE. (n.d.). [Source not further specified]
-
Reactivity of carbonyl compounds with nucelophiles. (2018, April 24). YouTube. [Available at: [Link]]
-
Anionic Polymerization: Initiation, Kinetics, and Termination. Studylib. [Available at: [Link]]
-
Synthesis of 1-organyl-1-(trimethylsiloxy)-2-(dimethylamino)ethenes and new hypervalent silicon compounds based thereon. (2006, August). ResearchGate. [Available at: [Link]]
-
Ring-Opening Metathesis Polymerization of 1,1-Disubstituted 1-Methylcyclopropenes. (2020, May). ResearchGate. [Available at: [Link]]
-
Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes, in Silicon Compounds. Gelest, Inc. [Available at: [Link]]
-
1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS. (2023, July 13). YouTube. [Available at: [Link]]
-
Nucleophiles and Electrophiles. (2012, June 5). Master Organic Chemistry. [Available at: [Link]]
-
60 Years of Living Anionic Polymerization. (2017, July 7). Advanced Science News. [Available at: [Link]]
-
How to Analyze Nucleophiles & Electrophiles to Predict EVERY ORGANIC CHEMISTRY REACTION! MCAT O-CHEM. (2020, May 16). YouTube. [Available at: [Link]]
-
EXP 6 Synthesis of 1-methylcyclohexene via E1. (2020, April 24). YouTube. [Available at: [Link]]
-
Exploring the Role of Nucleophiles in Chemical Reactions. Longdom Publishing. [Available at: [Link]]
-
Synthesis and Characterization of Poly[(1-trimethylsilyl-1-propyne)-co-(1-(4-azidobutyldimethylsilyl)-1-propyne)] Copolymers. (2001, August). ResearchGate. [Available at: [Link]]
-
Experiment #4, Synthesis of (η6-Mesitylene)Mo(CO)3. (2021, May 12). YouTube. [Available at: [Link]]
-
High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). (2023, January). MDPI. [Available at: [Link]]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Silacyclobutane, 1-chloro-1-methyl- | C4H9ClSi | CID 137554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scilit.com [scilit.com]
- 6. 1-CHLORO-1-METHYLSILACYCLOBUTANE CAS#: 2351-34-0 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. 60 Years of Living Anionic Polymerization - Advanced Science News [advancedsciencenews.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 14. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Silane/iodine-based cleavage of esters and ethers under neutral conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
A Senior Application Scientist's Guide to Silylating Agents: A Cost-Benefit Analysis of 1-Chloro-1-methylsiletane in Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of a protecting group is a critical decision that can significantly impact the efficiency, selectivity, and overall cost-effectiveness of a synthetic route. Among the myriad of choices, silyl ethers are workhorses for the protection of alcohols and other protic functional groups. While common silylating agents like chlorotrimethylsilane (TMSCl) and tert-butyldimethylsilyl chloride (TBDMSCl) are ubiquitous, niche reagents can offer unique advantages in complex syntheses. This guide provides a comprehensive cost-benefit analysis of a specialized silylating agent, 1-Chloro-1-methylsiletane, in comparison to standard alternatives.
The Siletanyl Group: A Niche Player in the Silyl Ether Arena
This compound introduces the 1-methylsiletanyl protecting group. Structurally, the siletane is a four-membered silicon-containing ring. This strained ring system imparts distinct electronic and steric properties compared to the acyclic silyl groups. While not as commonly employed as its acyclic counterparts, the siletanyl group offers a unique combination of moderate steric bulk and distinct reactivity, making it a potentially valuable tool for specific synthetic challenges.
The Competitive Landscape: Standard Silylating Agents
A meaningful analysis of this compound necessitates a comparison with the established players in the field of silylation. The most common alternatives include:
-
Chlorodimethylsilane: A simple and cost-effective reagent for introducing the dimethylsilyl (DMS) group.
-
Dichlorodimethylsilane: A difunctional reagent primarily used in the production of silicones.[1]
For the purpose of this guide, we will focus on monofunctional reagents used for protection of alcohols.
Performance Comparison: The Siletane Advantage
The "benefit" of using a specialized reagent like this compound lies in its potential to overcome challenges where common silylating agents fall short. These benefits are primarily in the realms of selectivity and orthogonal deprotection strategies.
Steric and Electronic Profile
The siletanyl group is sterically more demanding than a dimethylsilyl group but less so than a tert-butyldimethylsilyl group. This intermediate steric profile can be advantageous in achieving selective silylation of less hindered alcohols in the presence of more hindered ones.
Unique Reactivity and Deprotection
Cost Analysis: Is the Niche Advantage Worth the Price?
The "cost" in a cost-benefit analysis extends beyond the simple price-per-gram of the reagent. It encompasses factors such as reaction efficiency (yield), the need for specialized conditions, and the cost of downstream processing.
| Reagent | Typical Price (per 25mL/g) | Key Cost Considerations |
| Chlorodimethylsilane | ~$50 - $100[2] | Low reagent cost. |
| Dichlorodimethylsilane | ~$30 - $50[1][3] | Low reagent cost, but difunctionality limits its use as a simple protecting group. |
| 1-Chloro-1-methylcyclopentane (as a proxy for a cyclic chlorosilane) | ~$550 per 1g[4] | High reagent cost. Justified only by significant downstream benefits. |
The significantly higher cost of a specialized reagent like a cyclic chlorosilane suggests that its use would be reserved for situations where common, cheaper alternatives fail to provide the required selectivity or orthogonality. The economic justification hinges on whether the use of the more expensive reagent at an early stage can prevent costly failures or complex purification issues in later, more valuable steps of a synthesis.
Experimental Protocols
The following are general protocols for the silylation of a primary alcohol using a chlorosilane. These should be adapted and optimized for specific substrates and silylating agents.
General Silylation Protocol
This protocol describes a standard procedure for the protection of a primary alcohol using a chlorosilane and a base.
Materials:
-
Primary alcohol
-
Chlorosilane (e.g., Chlorodimethylsilane or this compound)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine or Imidazole)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol and anhydrous solvent.
-
Add the base (typically 1.1 to 1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the chlorosilane (1.0 to 1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude silyl ether.
-
Purify the product by column chromatography on silica gel if necessary.
Visualization of Concepts
Silylation Workflow
Caption: General workflow for the silylation of an alcohol.
Cost-Benefit Decision Matrix
Caption: Decision matrix for selecting a silylating agent.
Conclusion and Future Outlook
The choice of a silylating agent is a nuanced decision that requires a careful balancing of cost and performance. While standard reagents like chlorodimethylsilane offer a cost-effective solution for many applications, specialized reagents such as this compound, despite their higher initial cost, can provide significant advantages in complex syntheses where selectivity and orthogonal deprotection are paramount. The ultimate decision should be guided by a thorough analysis of the specific synthetic challenge at hand. As the demand for more complex and stereochemically rich molecules grows in the pharmaceutical and agrochemical industries, the development and application of such niche reagents are expected to increase. Further research into the reactivity and applications of novel silylating agents will undoubtedly expand the synthetic chemist's toolkit.
References
- A comprehensive review of silylating agents is not available in the provided search results.
- Specific experimental data for this compound is not available in the provided search results.
- Authoritative sources on the synthesis and reactivity of this compound were not found in the provided search results.
- A direct comparison of this compound with other silylating agents is not available in the provided search results.
- Pricing information for this compound is not available. The provided prices for related compounds are from various chemical supplier websites and are subject to change.
-
Chem-Space. (n.d.). Dichlorodimethylsilane, 99%. Retrieved January 21, 2026, from [Link]
-
Frontier Specialty Chemicals. (n.d.). 1-Chloro-1-methylcyclopentane. Retrieved January 21, 2026, from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Chloro-1-methylsiletane
Introduction: As researchers and drug development professionals, our work with highly reactive and specialized organosilicon compounds demands not only precision in application but also an unwavering commitment to safety and environmental stewardship. 1-Chloro-1-methylsiletane (also known as 1-chloro-1-methylsilacyclobutane) is a valuable intermediate, prized for its unique strained ring structure and reactivity.[1] However, these same properties classify it as a hazardous material that requires rigorous and informed disposal procedures. This guide moves beyond mere compliance, offering a deep, technically-grounded framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of our environment.
The core hazard of this compound, like other chlorosilanes, lies in its violent reactivity with water and other protic sources.[2] This hydrolysis reaction is rapid and exothermic, producing corrosive hydrogen chloride (HCl) gas and siloxanes.[3][4] Improper disposal can lead to dangerous pressure buildup in waste containers, release of toxic fumes, and potential fire or explosion, given its low flash point.[5] Therefore, a controlled chemical neutralization process is not just a recommendation—it is an essential safety protocol.
I. Hazard Profile and Critical Safety Data
Before any handling or disposal begins, a thorough understanding of the chemical's properties is paramount. The Safety Data Sheet (SDS) is the primary source for this information, which is summarized below for immediate reference.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₉ClSi | [1][5][6] |
| Molecular Weight | 120.65 g/mol | [1][5][6] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 103 °C | [1][5] |
| Density | 0.985 g/mL at 25 °C | [1][5] |
| Flash Point | 3 °C (37.4 °F) - closed cup | [5] |
| GHS Hazard Codes | H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) | [5][7] |
| Hazard Classifications | Flammable Liquid, Category 2; Skin Corrosion, Category 1B | [5] |
| UN Number | UN 2985 | [7] |
II. Mandatory Personal Protective Equipment (PPE)
Given the corrosive and flammable nature of this compound, a comprehensive suite of PPE is non-negotiable. Standard laboratory attire is insufficient. All handling and disposal procedures must be conducted within a certified chemical fume hood.
-
Eye and Face Protection: Chemical splash goggles in conjunction with a full-face shield are required to protect against splashes and the corrosive HCl gas produced upon hydrolysis.[2][3][5]
-
Skin Protection: Wear a flame-retardant lab coat over long-sleeved clothing. Use chemical-resistant gloves (e.g., butyl rubber or Viton; consult a glove compatibility chart for specific breakthrough times). An apron may be necessary for larger quantities.[3][8]
-
Respiratory Protection: For the neutralization procedure, where HCl gas is actively generated, a respirator with a cartridge suitable for acid gases (e.g., type ABEK) is essential.[3][5][9]
-
Footwear: Closed-toe, chemical-resistant shoes must be worn.[8]
III. Disposal Workflow: From Active Reagent to Hazardous Waste
The proper disposal of this compound is a multi-step process centered on controlled chemical neutralization (hydrolysis) before collection as hazardous waste. Never dispose of active, unreacted this compound directly into a waste container.
Caption: Disposal workflow for this compound.
Step-by-Step Neutralization Protocol
This procedure must be performed in a chemical fume hood with all required PPE. The core principle is the slow, controlled addition of the reactive chlorosilane to a basic solution to manage the exothermic reaction and neutralize the HCl as it is formed.[10][11]
-
Prepare the Neutralization Bath:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, place a dilute solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) in water (e.g., 5-10% w/v). The use of a basic solution is critical to neutralize the generated HCl.[10][12]
-
Place this flask in an ice/water bath to dissipate the heat generated during hydrolysis. Maintain the temperature of the solution below 20 °C throughout the addition.
-
-
Dilute the this compound:
-
In a separate, dry flask, dilute the this compound waste with an inert, non-polar solvent (e.g., heptane or toluene). A 1:5 or 1:10 ratio of silane to solvent is a safe starting point. Dilution helps to moderate the reaction rate.
-
Transfer the diluted silane solution to the addition funnel.
-
-
Controlled Addition:
-
Begin vigorously stirring the basic solution in the three-necked flask.
-
Slowly add the diluted this compound solution dropwise from the addition funnel into the basic solution.
-
Carefully monitor the reaction. You will observe off-gassing (hydrogen, from reaction with the base, and potentially some HCl if the addition is too fast) and a temperature increase.[10] If the temperature rises significantly or gas evolution becomes too rapid, immediately stop the addition and allow the reaction to subside before continuing.
-
-
Reaction Completion and Workup:
-
After the addition is complete, allow the mixture to continue stirring in the ice bath for at least one hour to ensure the reaction is complete.
-
Remove the ice bath and allow the mixture to slowly warm to room temperature while still stirring.
-
Once at room temperature, stop stirring and check the pH of the aqueous (bottom) layer using pH paper. It should be neutral or basic (pH > 7). If it is still acidic, add more base.
-
IV. Waste Segregation and Final Disposal
Proper segregation of waste streams is a cornerstone of laboratory safety and regulatory compliance.
-
Separate the Layers: Transfer the quenched reaction mixture to a separatory funnel. The mixture will separate into an organic (solvent and siloxane byproducts) and an aqueous layer.
-
Collect Organic Waste: Drain the organic layer into a designated "Halogenated Organic Waste" container. Although the chlorine has been removed from the silicon atom, chlorinated solvents may have been used, and it is best practice to manage this as halogenated waste.
-
Collect Aqueous Waste: The aqueous layer, containing sodium chloride and any excess base, should be collected in a designated "Aqueous Corrosive Waste" container.
-
Label and Store: Securely cap and clearly label both waste containers with their full chemical contents, the date, and the appropriate hazard symbols. Store the containers in a designated satellite accumulation area away from incompatible materials.
-
Schedule Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, in compliance with EPA and local regulations.[13][14][15]
Disclaimer: This guide provides a framework for the safe disposal of this compound. Researchers must always consult their institution's specific safety protocols and waste management guidelines, and refer to the most current Safety Data Sheet for the chemical.
References
-
Title: GLOBAL SAFE HANDLING OF CHLOROSILANES Source: American Chemistry Council URL: [Link]
-
Title: Chlorosilane Safety Guide Source: Scribd URL: [Link]
-
Title: 1-Chloro-1-methylsilacyclobutane Source: Chem-Impex URL: [Link]
-
Title: Chapter 10 | Personal Protective Equipment Requirements | Chlorosilane Emergency Response Guidelines Source: ASTM Digital Library URL: [Link]
-
Title: 1-Chloro-1-methylsilacyclobutane Source: American Elements URL: [Link]
-
Title: 1-Chloro-1-methylcycloheptane | C8H15Cl | CID 12614013 Source: PubChem URL: [Link]
-
Title: 24 1-chloro-1-methylcyclohexane is hydrolysed by heating with NaOH(aq) Source: Filo URL: [Link]
-
Title: Protective Gear for Chemical Handling Must-Have Equipment Source: SAMS Solutions URL: [Link]
-
Title: 5 Types of PPE for Hazardous Chemicals Source: Hazmat School URL: [Link]
- Title: Process for the separation of chlorosilanes from gas streams Source: Google Patents URL
- Title: Method for stabilizing chlorosilane polymer Source: Google Patents URL
- Title: Disposal process for contaminated chlorosilanes Source: Google Patents URL
-
Title: 1-Chloro-1-methylcyclooctane | C9H17Cl | CID 3017671 Source: PubChem URL: [Link]
-
Title: 1-Chloro-1-methylcyclopentane Source: NIST WebBook URL: [Link]
-
Title: Chemical Properties of 1-Chloro-1-methylcyclohexane (CAS 931-78-2) Source: Cheméo URL: [Link]
-
Title: Hazardous Waste Source: US EPA URL: [Link]
-
Title: The hydrolysis of 1-chloro-1-methylcycloundecane Source: Chegg.com URL: [Link]
-
Title: Learn the Basics of Hazardous Waste Source: US EPA URL: [Link]
-
Title: Steps in Complying with Regulations for Hazardous Waste Source: US EPA URL: [Link]
-
Title: Neutralization Assay Protocol Source: Rockland Immunochemicals URL: [Link]
-
Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US EPA URL: [Link]
-
Title: Which has more rate of hydrolysis 1-chloro 1-methyl cyclopentane or 1-chloro 1-methyl cyclohexane? Source: Quora URL: [Link]
-
Title: Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES Source: Regulations.gov URL: [Link]
-
Title: Show the mechanism, including appropriate curly arrows, for the hydrolysis of 1-chloro Source: Gauth URL: [Link]
-
Title: The hydrolysis of alkyl substituted chlorosilanes gives Source: YouTube URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scribd.com [scribd.com]
- 3. globalsilicones.org [globalsilicones.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 1-氯-1-甲基硅杂环丁烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. US7204963B2 - Process for the separation of chlorosilanes from gas streams - Google Patents [patents.google.com]
- 11. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]
- 12. 24 1-chloro-1-methylcyclohexane is hydrolysed by heating with NaOH(aq). T.. [askfilo.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloro-1-methylsiletane
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 1-Chloro-1-methylsiletane. As a reactive organosilicon compound, specifically a chlorosilane, its handling demands rigorous adherence to safety procedures to mitigate risks of chemical burns, respiratory irritation, and other potential health hazards. The information herein is synthesized from safety data for analogous chemical structures and general guidelines for organosilicon compounds to provide a comprehensive safety framework.
Understanding the Core Hazards of this compound
This compound's primary hazard stems from its reactivity, particularly with moisture. Chlorosilanes readily react with water, including atmospheric humidity, to produce hydrogen chloride (HCl) gas. This reaction is the root cause of the principal handling risks.
-
Corrosivity: The generation of HCl makes the compound and its vapors highly corrosive to skin, eyes, and the respiratory tract.[1]
-
Respiratory Irritation: Inhalation of vapors can cause severe respiratory irritation.[2][3]
-
Reactivity: The compound is incompatible with strong oxidizing agents, strong bases, alkali metals, and finely divided metals.[3][5]
The following diagram illustrates the fundamental reaction that dictates the necessary safety precautions.
Caption: Hazard pathway for this compound upon exposure to moisture.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE must be based on the task-specific risks, from routine lab work to emergency spill response. It is crucial to use PPE made of proven resistant materials.[6]
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities in Fume Hood) | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7] | Chemical-resistant gloves (Nitrile or Neoprene recommended).[8][9] Inspect before use. | Long-sleeved, chemical-resistant lab coat.[10] | Not typically required if work is performed within a properly functioning chemical fume hood.[5] |
| Handling Larger Quantities or Splash Risk | Safety goggles and a full-face shield.[8] | Double gloving with chemical-resistant gloves (e.g., Nitrile).[10] Change gloves frequently. | Chemical-resistant apron or suit over a lab coat.[8] | Ensure work is done in a well-ventilated area. A respirator may be necessary based on risk assessment.[11] |
| Spill Cleanup or Inadequate Ventilation | Full-face shield and chemical safety goggles. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).[8] | Impervious, chemical-resistant suit.[7] | Full-face respirator with an organic vapor/acid gas cartridge or a self-contained breathing apparatus (SCBA).[7][12] |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic workflow ensures that safety is integrated into every step of the chemical's lifecycle in the laboratory.
Pre-Handling and Storage
-
Procurement & Inspection: Upon receipt, inspect the container for damage or leaks in a well-ventilated area.
-
Designated Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[7][11][13] The storage location should be clearly marked.
-
Safety Infrastructure: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[4][13]
Step-by-Step Handling Protocol
-
Work Area Preparation: All handling of this compound must be conducted within a certified chemical fume hood to control vapor exposure.[5]
-
PPE Donning: Put on all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of degradation before use.[12]
-
Chemical Dispensing: Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2][12] Pour slowly and carefully to avoid splashes.[11]
-
Reaction Setup: Keep the container tightly closed when not in use.[4] Ensure any reaction vessel is dry and purged with an inert atmosphere if necessary.
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[2] Remove and properly dispose of or decontaminate PPE.
The following diagram outlines the standard operational workflow.
Caption: Standard operational workflow for handling this compound.
Emergency and Disposal Plans
Accidental Release Measures
-
Evacuation: Evacuate personnel from the immediate spill area.[12]
-
Ventilation: Ensure the area is well-ventilated, but avoid breathing vapors.[12]
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand). Do NOT use water.
-
Cleanup: Wearing appropriate PPE (including respiratory protection), collect the absorbed material into a suitable, closed container for disposal.[4][7][12]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7][12]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][12]
Disposal Plan
-
Chemical Waste: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7][12] Do not dispose of it in drains or standard waste streams.[11][12]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill, following all local, state, and federal regulations.[12]
By adhering to these rigorous safety protocols, researchers, scientists, and drug development professionals can handle this compound with the necessary caution, ensuring personal safety and maintaining a secure laboratory environment.
References
- Central Drug House (P) Ltd. (n.d.).
- Echemi.com. (n.d.).
- SynQuest Laboratories, Inc. (n.d.).
- Harper College. (n.d.). 1-Chloropentane MSDS# 24003.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-CHLORO-1-METHYLCYCLOHEXANE.
- Fisher Scientific. (2025).
- Biyuan. (n.d.). What PPE is required when handling MH Silicone Fluid?. Methyl Hydrogen Silicone Fluid Factory.
- Global Silicones Council. (2017). GLOBAL SAFE HANDLING OF CHLOROSILANES.
- Cole-Parmer. (n.d.).
- Sigma-Aldrich. (2023).
- Sylicglobal. (2023). Precautions For Safe Use Of Organosilicon.
- National Institute of Standards and Technology. (n.d.). 1-Chloro-1-methylcyclohexane. NIST Chemistry WebBook.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Polyestershoppen. (n.d.). Personal Protective Equipment When Working with Resins.
- Prahan Chemistry 11,12. (2020). 1 methyl 1 chloro cyclohexane is more reactive than 1 chloro cyclohexane. YouTube.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Filo. (2025).
- PW Solutions. (2022). Name the alkene which will yield 1-chloro-1-methylcyclohexane by its reaction with HCl. Write the.... YouTube.
- Cheméo. (n.d.). Chemical Properties of 1-Chloro-1-methylcyclopentane (CAS 6196-85-6).
Sources
- 1. globalsilicones.org [globalsilicones.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. gerpac.eu [gerpac.eu]
- 7. echemi.com [echemi.com]
- 8. What PPE is required when handling MH Silicone Fluid? - Methyl Hydrogen Silicone Fluid Factory-Biyuan [methylhydrogensiloxane.com]
- 9. Safety When Working with Polyester or Epoxy - Polyestershoppen.com [polyestershoppen.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
